Glycylproline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862381 | |
| Record name | Glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118203-80-8, 704-15-4, 114681-11-7 | |
| Record name | N-Glycyl-DL-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118203808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-GLYCYL-DL-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TA6DL3YKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Nexus of Glycylproline: A Technical Guide for Researchers
An In-depth Exploration of the Dipeptide's Core Functions, Signaling Roles, and Therapeutic Potential
Introduction
Glycylproline (Gly-Pro) is a dipeptide composed of the amino acids glycine (B1666218) and proline. Traditionally recognized as a metabolic byproduct of collagen breakdown, emerging research has illuminated its multifaceted biological roles far beyond simple protein catabolism. This technical guide provides a comprehensive overview of the core biological functions of this compound, its involvement in critical signaling pathways, and its burgeoning potential in drug development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding and inspire future investigation.
Core Biological Functions
This compound's biological significance is primarily rooted in its role as a key substrate in several enzymatic pathways and as a signaling molecule. Its functions can be broadly categorized into collagen metabolism, enzymatic regulation, and neuroactivity.
A Central Role in Collagen Metabolism
This compound is a principal end product of the degradation of collagen, the most abundant protein in the extracellular matrix (ECM).[1][2] The continuous remodeling of the ECM is crucial for tissue development, maintenance, and repair.[3] The breakdown of collagen releases various peptides, including this compound.
The clearance of this compound is critically dependent on the cytosolic metalloenzyme prolidase (PEPD) (EC 3.4.13.9). Prolidase specifically hydrolyzes the peptide bond between an N-terminal amino acid and a C-terminal proline or hydroxyproline (B1673980) residue, with a high affinity for this compound.[4][5][6] This enzymatic action releases glycine and proline, which are then available for the synthesis of new collagen and other proteins, thus completing the collagen recycling pathway.[4]
Prolidase Deficiency: A rare autosomal recessive disorder, prolidase deficiency, is characterized by the inability to efficiently hydrolyze this compound and other X-proline dipeptides.[7][8] This leads to a massive accumulation and urinary excretion of these dipeptides.[1][9] The clinical manifestations of prolidase deficiency, including chronic skin ulcers, recurrent infections, and skeletal abnormalities, underscore the importance of this compound metabolism in maintaining tissue integrity.[1][10]
Interaction with Dipeptidyl Peptidase IV (DPP4)
This compound serves as a substrate for Dipeptidyl Peptidase IV (DPP4) , also known as CD26.[11] DPP4 is a transmembrane serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides.[12][13] This enzymatic activity is crucial for the regulation of various physiological processes, including glucose homeostasis and immune responses.[4][14]
The interaction between this compound and DPP4 has significant implications for immune modulation. A recent study on convalescent COVID-19 patients revealed that elevated levels of this compound were associated with a rapid decline in SARS-CoV-2 specific antibodies.[11] This effect was linked to DPP4 activity, as inhibition of DPP4 counteracted the negative impact of this compound on antibody production.[11][15] This suggests that this compound, through its interaction with DPP4, may play a role in regulating humoral immunity.
Neuroactive Properties and the Role of Cyclic this compound (cGP)
This compound and its cyclic form, cyclo(Gly-Pro) (cGP) , have demonstrated significant neuroactive and neuroprotective properties.[16][17] cGP is an endogenous metabolite of insulin-like growth factor-1 (IGF-1) and can cross the blood-brain barrier.[18]
The primary neuroprotective mechanism of cGP involves the modulation of the IGF-1 signaling pathway .[1][17][19] cGP competitively binds to IGF-binding protein-3 (IGFBP-3), a major carrier protein of IGF-1 in the circulation.[20][21][22] This competitive binding displaces IGF-1 from the IGF-1/IGFBP-3 complex, thereby increasing the bioavailability of free IGF-1 to activate its receptor (IGF-1R) and initiate downstream pro-survival signaling cascades.[1][19] By normalizing IGF-1 function, cGP can protect neurons from ischemic and excitotoxic damage.[9]
Quantitative Data
The concentration of this compound in biological fluids is a critical parameter for understanding its physiological and pathological roles. Below are tables summarizing available quantitative data.
| Biological Fluid | Condition | Concentration Range | Reference |
| Urine | Normal | 0 - 18.9 nmol/mg Creatinine | [20] |
| Prolidase Deficiency | ~100-fold increase vs. controls | [9] | |
| Plasma | Normal | Not consistently detected | [10] |
| Prolidase Deficiency | ~30-fold increase vs. controls | [9] | |
| Healthy Males | 211 µM (Glycine) | [23] | |
| Healthy Females | 248 µM (Glycine) | [23] | |
| Cerebrospinal Fluid (CSF) | - | Data not readily available |
Table 1: this compound Concentrations in Human Biological Fluids.
| Enzyme | Substrate | Km | kcat | Reference |
| Prolidase | This compound | Varies with pH | Bell-shaped pH dependence | [24] |
| DPP4 | Gly-Pro-pNA | - | - | [22] |
Table 2: Enzyme Kinetic Parameters for this compound Metabolism. Note: Specific kinetic values for this compound with human prolidase and DPP4 are not consistently reported across the literature and can be highly dependent on assay conditions.
Signaling Pathways
The biological functions of this compound are mediated through its interaction with key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.
Measurement of Prolidase Activity
Principle: This assay measures the amount of proline released from the enzymatic hydrolysis of this compound by prolidase. The released proline is then quantified colorimetrically using Chinard's reagent (acid ninhydrin).
Materials:
-
This compound (substrate)
-
Tris-HCl buffer (pH 7.8)
-
Manganese chloride (MnCl₂)
-
Trichloroacetic acid (TCA)
-
Chinard's reagent (ninhydrin in acetic acid and phosphoric acid)
-
L-proline (for standard curve)
-
Spectrophotometer
Procedure:
-
Enzyme Activation: Pre-incubate the enzyme sample (e.g., erythrocyte lysate) with Tris-HCl buffer containing MnCl₂ at 37°C for 30 minutes to ensure maximal activation of prolidase.
-
Enzymatic Reaction: Initiate the reaction by adding a known concentration of this compound to the activated enzyme solution. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Colorimetric Detection: Take an aliquot of the supernatant and add Chinard's reagent. Heat the mixture at 100°C for 60 minutes. Cool the samples on ice.
-
Quantification: Measure the absorbance of the samples at 515 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of L-proline to determine the concentration of proline released in the enzymatic reaction.
-
Calculation: Express prolidase activity as nmol of proline released per hour per milligram of protein.
Reference: [25]
In Vitro Neuroprotection Assay
Principle: This protocol assesses the ability of this compound or its analogs to protect cultured neurons from excitotoxicity induced by glutamate (B1630785) or other neurotoxic agents. Cell viability is typically measured using the MTT assay.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound or test compound
-
Glutamate or other neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Culture: Plate neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate.
-
Treatment: Pre-treat the cells with various concentrations of this compound or the test compound for a specific duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate for a defined period (e.g., 24 hours). Include control wells with no treatment, vehicle control, and glutamate-only treatment.
-
MTT Assay:
-
Remove the treatment medium and add fresh medium containing MTT solution.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Quantification: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. A significant increase in cell viability in the this compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.
This compound in Drug Development
The unique biological activities of this compound and its derivatives have positioned them as promising candidates for therapeutic development.
-
Neurodegenerative Diseases: The neuroprotective effects of cGP, mediated through the normalization of IGF-1 signaling, suggest its potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke.[11][16][21] Preclinical studies have shown that cGP can improve cognitive function and reduce neuronal damage in animal models of these diseases.[18]
-
Immunomodulation: The discovery of this compound's role in modulating antibody responses via DPP4 opens new avenues for therapeutic intervention in infectious diseases and autoimmune disorders.[11][15] DPP4 inhibitors, already used in the treatment of type 2 diabetes, may have broader applications based on their ability to counteract the effects of this compound.
-
Wound Healing: Given its central role in collagen metabolism, therapeutic strategies aimed at modulating this compound levels or prolidase activity could be explored for promoting wound healing and treating fibrotic conditions.
Conclusion
This compound, once considered a mere catabolite of collagen, is now recognized as a dipeptide with significant and diverse biological functions. Its roles in collagen recycling, enzymatic regulation through DPP4, and neuroprotection via its cyclic form highlight its importance in maintaining tissue homeostasis, immune function, and neuronal health. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the intricate biology of this compound. Future investigations into its signaling pathways and the development of targeted therapeutics hold immense promise for addressing a range of pathological conditions. As our understanding of this multifaceted dipeptide continues to grow, so too will its potential to be harnessed for the advancement of human health.
References
- 1. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Metabolomic Profiling of Serum, Plasma, and Urine by 1H NMR Spectroscopy Discriminates between Patients with Inflammatory Bowel Disease and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycoproteomics of the Extracellular Matrix: A Method for Intact Glycopeptide Analysis Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Case studies in current drug development: 'glycylcyclines' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 14. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma metabolome and cytokine profile reveal this compound modulating antibody fading in convalescent COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 21. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Reduced plasma glycine concentration in healthy and chronically diseased older adults: a marker of visceral adiposity? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Glycylproline's role in collagen metabolism and turnover
An In-depth Technical Guide on the Core Role of Glycylproline in Collagen Metabolism and Turnover
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Gly-Pro), a dipeptide composed of glycine (B1666218) and proline, is a primary end-product of collagen degradation. Far from being an inert metabolite, Gly-Pro stands at the crossroads of collagen metabolism, influencing both the synthesis of new collagen and the degradation of existing matrix through complex enzymatic and signaling pathways. Its bioavailability and processing are critical for tissue homeostasis, wound healing, and are implicated in the pathophysiology of fibrotic diseases, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the multifaceted role of Gly-Pro, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological pathways involved.
The this compound Lifecycle: From Collagen Breakdown to Amino Acid Recycling
Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, rich in glycine, proline, and hydroxyproline (B1673980) residues.[1][2][3] The constant remodeling of the extracellular matrix (ECM) involves the breakdown of mature collagen by proteases, such as matrix metalloproteinases (MMPs), which releases smaller peptide fragments. Among these fragments, the dipeptide Gly-Pro is a significant and recurring motif.
Once generated, Gly-Pro is primarily processed by the cytosolic enzyme prolidase (EC 3.4.13.9) . Prolidase specifically cleaves the peptide bond between glycine and proline, releasing these amino acids back into the cellular pool.[4][5] The resulting proline and glycine can then be reutilized for the synthesis of new procollagen (B1174764) chains, completing the recycling loop.[5] The clinical significance of this pathway is underscored by prolidase deficiency, a rare autosomal recessive disorder where impaired Gly-Pro hydrolysis leads to its massive urinary excretion and is associated with chronic ulcerative dermatitis and other connective tissue abnormalities.[4]
Gly-Pro Motif as a Target for Key Regulatory Enzymes
The Gly-Pro sequence is not only a product of degradation but also a specific recognition and cleavage site for a class of serine proteases, placing it at a critical regulatory node.
-
Fibroblast Activation Protein (FAP) : FAP is a type II transmembrane serine protease expressed on "activated" fibroblasts, particularly in cancer-associated stroma and healing wounds.[6] It exhibits strict endopeptidase specificity, preferentially cleaving after a Gly-Pro sequence.[6][7] This action is implicated in ECM remodeling during tumorigenesis, suggesting that FAP's processing of collagen-derived fragments or other proteins containing the Gly-Pro motif is a key event in cancer progression.[6]
-
Dipeptidyl Peptidase IV (DPP-IV) : A related protease, DPP-IV, is a major therapeutic target in type 2 diabetes. It is known to be inhibited by Gly-Pro-type peptides derived from collagen.[8][9] This interaction highlights a potential link between collagen metabolism and glucose homeostasis, where collagen-derived peptides could modulate DPP-IV activity.
Role in Signal Transduction for Collagen Homeostasis
Recent evidence indicates that collagen-derived peptides containing the Gly-Pro motif, such as Gly-Pro-Hydroxyproline (Gly-Pro-Hyp), are not merely metabolic byproducts but act as bioactive signaling molecules.
Stimulation of Collagen Synthesis
Upon oral administration and absorption, collagen tripeptides like Gly-Pro-Hyp can reach the dermal tissue.[10] Here, they engage with fibroblast receptors to activate signaling cascades that promote the synthesis of new ECM components.[10] Key pathways involved include:
-
TGF-β/Smad Pathway : This is a canonical pathway for fibrosis and collagen synthesis. Peptides can stimulate the expression of TGF-β, which in turn phosphorylates Smad proteins (Smad2/3), leading to their translocation to the nucleus and transcription of collagen genes (e.g., COL1A1, COL1A2).[10][11][12]
-
MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is also activated, further promoting fibroblast proliferation and collagen production.[10]
Pro-inflammatory and Degradative Signaling
Conversely, modified or related peptides can promote a catabolic state. For example, N-acetylated proline-glycine-proline (N-Ac-PGP), a chemokine derived from collagen, accumulates in degenerative discs and promotes inflammation.[13] It activates the NF-κB and MAPK signaling pathways , leading to the upregulation and secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix-degrading enzymes (MMP-3, MMP-13, ADAMTS4).[13] This illustrates that the context and specific structure of Gly-Pro-containing peptides can dictate opposing effects on collagen turnover.
Quantitative Data on this compound and Precursors in Collagen Metabolism
The following table summarizes key quantitative findings from studies investigating the impact of Gly-Pro and its constituent amino acids on collagen metabolism.
| Parameter Measured | Model/System | Key Finding | Quantitative Value | Reference |
| Urinary Gly-Pro | Human patients with pressure sores vs. controls | Significantly increased Gly-Pro excretion in patients, indicating accelerated collagen breakdown. | Cut-off value: 7 µmol/mmol creatinine (B1669602) for positive predictive value of 70%. | [5] |
| Collagen Content | Mirror Carp (Cyprinus carpio) muscle and skin | 8-week dietary supplementation with 0.5% glycine, proline, or hydroxyproline increased collagen levels. | p < 0.05 for all treatment groups vs. control. | [12] |
| Gene Expression (smad2, tgfβr2, tor) | Mirror Carp muscle | Dietary proline (0.5%) upregulated key genes in the TGF-β and mTOR synthesis pathways. | p=0.035 (smad2), p=0.003 (tgfβr2), p=0.030 (tor). | [12] |
| Gene Expression (smad2, col1a2) | Mirror Carp muscle | Dietary glycine (0.5%) downregulated genes associated with collagen synthesis. | p=0.001 for both smad2 and col1a2. | [12] |
| Type II Collagen Synthesis | Bovine articular chondrocytes in vitro | Increasing glycine concentration in culture medium persistently enhanced collagen synthesis. | 60-75% increase with glycine concentrations ≥ 1.0 mM. | [14] |
| FAP-Targeted Probe Uptake | U87MG glioblastoma xenograft in mice | A PET probe containing a Gly-Pro sequence showed significantly higher tumor retention than a standard probe. | 4.467 vs. 1.267 %ID/g at 0.5h post-injection. | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Gly-Pro's role in collagen metabolism.
Protocol: Quantification of Urinary this compound by HPLC
This protocol is adapted from methodologies used to assess collagen turnover in clinical settings.[5]
-
Sample Collection : Collect 24-hour urine samples from subjects. To prevent degradation, keep samples refrigerated during collection and freeze at -20°C immediately after.
-
Sample Preparation :
-
Thaw urine samples and centrifuge to remove any precipitate.
-
Creatinine levels must be determined using a standard clinical assay to normalize Gly-Pro excretion.
-
Perform a pre-purification step using a cation-exchange column to separate dipeptides from free amino acids and other interfering substances.
-
-
HPLC Analysis :
-
System : A high-performance liquid chromatography system equipped with a UV detector.
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient elution using a buffer system (e.g., Buffer A: sodium phosphate; Buffer B: acetonitrile).
-
Detection : Monitor the eluate at a specific wavelength (e.g., 214 nm) for peptide bonds.
-
Quantification : Create a standard curve using known concentrations of synthetic Gly-Pro. Calculate the concentration in samples and normalize to creatinine levels (reported as µmol Gly-Pro / mmol creatinine).
-
Protocol: In Vitro Collagen Synthesis Assay in Fibroblasts/Chondrocytes
This protocol outlines a general method to assess the effect of Gly-Pro or its precursors on collagen production by cultured cells.[14][16]
-
Cell Culture :
-
Culture primary human dermal fibroblasts or bovine articular chondrocytes in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate cells in 6-well or 12-well plates and grow to confluence.
-
-
Treatment :
-
Once confluent, switch cells to a low-serum or serum-free medium to reduce background.
-
Add the test compounds (e.g., varying concentrations of glycine, proline, or Gly-Pro) to the medium. Include a positive control (e.g., TGF-β) and a negative (vehicle) control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection :
-
Supernatant : Collect the cell culture medium to measure secreted collagen.
-
Cell Layer : Wash the cells with PBS, then lyse them to measure cell-associated collagen or for gene expression analysis.
-
-
Collagen Quantification :
-
Sirius Red Assay : A colorimetric method where the Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagen. The dye-collagen complex is precipitated, washed, and then solubilized for absorbance reading (e.g., at 540 nm).[17]
-
Hydroxyproline Assay : A highly specific method that measures the total amount of hydroxyproline (an amino acid largely unique to collagen) after acid hydrolysis of the sample.
-
ELISA : Use specific antibodies to quantify a particular type of collagen (e.g., Type I or Type II).[14]
-
-
Data Analysis : Normalize collagen measurements to total protein content or cell number to account for differences in cell proliferation.
Implications for Research and Drug Development
The central role of Gly-Pro in collagen turnover presents several opportunities for therapeutic and diagnostic development:
-
Biomarker Development : Urinary or serum levels of Gly-Pro could serve as a sensitive biomarker for diseases characterized by high collagen turnover, such as liver fibrosis, certain cancers, and arthritis.
-
Therapeutic Targeting :
-
FAP Inhibitors : The development of specific FAP inhibitors is an active area of cancer research, aiming to disrupt the tumor microenvironment and reduce invasion. Probes with Gly-Pro sequences are being developed for targeted imaging and therapy.[15]
-
DPP-IV Inhibitors : Understanding the interaction between collagen-derived peptides and DPP-IV may reveal new therapeutic avenues for metabolic diseases.
-
Prolidase Modulation : Enhancing prolidase activity could be a strategy to improve proline recycling and support collagen synthesis in wound healing contexts.
-
-
Nutraceuticals and Regenerative Medicine : Bioactive collagen peptides enriched with Gly-Pro and Gly-Pro-Hyp are being heavily investigated for their ability to stimulate endogenous collagen production, with applications in dermatology (skin aging), orthopedics (joint health), and sports medicine.[10]
Conclusion
This compound is far more than a simple catabolite of collagen breakdown. It is a key bioactive dipeptide that functions as a substrate for critical recycling enzymes, a recognition motif for regulatory proteases like FAP and DPP-IV, and a precursor to signaling molecules that can modulate collagen gene expression. Its dual role in both anabolic and catabolic pathways places it at the heart of collagen homeostasis. A thorough understanding of the pathways it governs is essential for researchers and drug developers aiming to create targeted interventions for a wide range of diseases involving dysregulated collagen metabolism.
References
- 1. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB022202) - FooDB [foodb.ca]
- 5. Urine glycyl-L-proline increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Peptide substrate profiling defines fibroblast activation protein as an endopeptidase of strict Gly(2)-Pro(1)-cleaving specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen derived Gly-Pro-type DPP-IV inhibitory peptides: Structure-activity relationship, inhibition kinetics and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen-derived N-acetylated proline-glycine-proline upregulates the expression of pro-inflammatory cytokines and extracellular matrix proteases in nucleus pulposus cells via the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High glycine concentration increases collagen synthesis by articular chondrocytes in vitro: acute glycine deficiency could be an important cause of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibroblast Activation Protein Targeting Probe with Gly-Pro Sequence for PET of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
The Metabolic Pathway of Glycylproline in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylproline, a dipeptide primarily derived from the catabolism of collagen, plays a crucial role in human physiology. Its metabolism is intricately linked to collagen turnover, cellular signaling, and overall protein homeostasis. The principal enzyme responsible for its hydrolysis is prolidase (EC 3.4.13.9), a cytosolic metalloenzyme with high specificity for Xaa-Proline dipeptides. Dysregulation of this compound metabolism, often due to prolidase deficiency, leads to a range of clinical manifestations, underscoring its physiological significance. This guide provides a comprehensive overview of the metabolic pathway of this compound in humans, detailing its absorption, enzymatic breakdown, renal handling, and its intersection with key cellular signaling cascades.
Introduction
Glycyl-L-proline is a dipeptide composed of glycine (B1666218) and proline, two amino acids that are highly abundant in collagen.[1][2] As such, the primary endogenous source of this compound is the degradation of collagen, a process essential for tissue remodeling, wound healing, and normal physiological turnover.[3] The metabolic fate of this compound is of significant interest due to its implications in various pathological conditions, including prolidase deficiency, a rare autosomal recessive disorder characterized by the accumulation and massive urinary excretion of iminodipeptides, particularly this compound.[4][5] Understanding the intricacies of this compound metabolism is therefore critical for the development of diagnostics and therapeutics for these conditions.
Intestinal Absorption and Transport
The intestinal absorption of this compound occurs predominantly as the intact dipeptide, a process that is more efficient than the absorption of its constituent free amino acids.[3][6] This transport is mediated by peptide transporters, followed by intracellular hydrolysis.[6]
In Vivo Intestinal Perfusion Studies
Studies utilizing in vivo perfusion of rat jejunal and ileal segments have demonstrated that the absorption rates of this compound are proportional to its concentration, with the jejunum showing a higher absorption rate than the ileum.[7] Interestingly, during the absorption of this compound, a reflux of free glycine and proline back into the intestinal lumen has been observed, suggesting a complex interplay between transport and intracellular metabolism.[6][7]
Enzymatic Hydrolysis: The Role of Prolidase
The key metabolic step in the breakdown of this compound is its hydrolysis into glycine and proline, a reaction catalyzed by the enzyme prolidase (PEPD).[3][8] Prolidase is a cytosolic manganese-dependent dipeptidase ubiquitously expressed in human tissues.[3] It exhibits high specificity for dipeptides with a C-terminal proline or hydroxyproline.[9]
Prolidase Kinetics
The catalytic efficiency of prolidase is crucial for maintaining the cellular pool of proline, which is essential for collagen resynthesis.[8] Kinetic parameters of human prolidase have been determined, providing insights into its enzymatic activity.
| Parameter | Value | Substrate | Reference |
| Km | 90.4 µM | Gly-L-Pro | [10] |
| Ki (with Cbz-Pro) | 90.4 µM | Gly-L-Pro | [10] |
| Optimal pH | 7.8 | [11] | |
| Optimal Temperature | 37-50 °C | [11] |
Table 1: Kinetic Parameters of Human Prolidase.
Renal Handling
This compound is filtered by the glomerulus and subsequently reabsorbed in the proximal tubules.[12][13] In healthy individuals, urinary excretion of this compound is negligible.[10] However, in conditions of impaired prolidase activity or certain bone diseases associated with high collagen turnover, significant amounts of this compound can be detected in the urine.[10][14] The renal transport of this compound appears to be independent of the transport mechanisms for free glycine and L-proline.[10] The peptide transporters PEPT1 and PEPT2, present in the renal brush border membranes, are likely involved in the reabsorption of this compound.[12][15]
Signaling Pathways Associated with this compound Metabolism
The metabolism of this compound, primarily through the action of prolidase and the subsequent availability of proline, is interconnected with several key signaling pathways that regulate cell growth, proliferation, and tissue remodeling.
TGF-β Signaling
Transforming growth factor-beta (TGF-β) signaling, a critical regulator of collagen biosynthesis, has been shown to be influenced by prolidase activity.[6][16] Prolidase inhibitors decrease the expression of TGF-β1 and its receptors, while the products of prolidase activity, proline and hydroxyproline, have the opposite effect.[6] This suggests a feedback loop where collagen breakdown products can influence further collagen synthesis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, is also modulated by proline levels.[9] Proline, the product of this compound hydrolysis, can activate this pathway, thereby promoting protein synthesis and cell survival.[17] This highlights a mechanism by which collagen turnover can directly influence cellular anabolic processes.
EGFR Signaling
Recent studies have unveiled a non-enzymatic role for prolidase as a ligand for the Epidermal Growth Factor Receptor (EGFR).[8][18] Extracellular prolidase can directly bind to and activate EGFR, leading to the stimulation of downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/ERK pathways, which are critical for cell proliferation and survival.[18][19] This novel function of prolidase is independent of its catalytic activity.[18]
Experimental Protocols
Prolidase Activity Assay
A common method for determining prolidase activity involves the quantification of proline released from the hydrolysis of this compound.
Materials:
-
Serum or tissue homogenate
-
Trizma HCl buffer (40 mmol/L, pH 8.0)
-
MnCl2 solution (2.5 mmol/L)
-
Glycyl-L-proline (Gly-Pro) solution (30 mmol/L)
-
Trichloroacetic acid (TCA) solution (20%)
-
Reagents for Chinard's method for proline quantification
Procedure:
-
Dilute the serum or tissue homogenate 40-fold with Trizma HCl buffer containing MnCl2.
-
Pre-incubate the diluted sample at 37°C for 2 hours to activate the enzyme.
-
Initiate the reaction by adding 100 µL of the pre-incubated sample to a reaction mixture containing Gly-Pro in Trizma HCl buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 mL of 20% TCA solution.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Quantify the proline concentration in the supernatant using Chinard's method or a modified version.[20]
-
Enzyme activity is typically expressed as µmol of proline released per minute per mg of protein.[14]
In Vivo Intestinal Perfusion
This technique allows for the study of dipeptide absorption in a physiologically relevant model.
Procedure Outline:
-
Anesthetize the animal (e.g., rat).
-
Surgically expose the small intestine and isolate a segment of the jejunum or ileum.
-
Cannulate the proximal and distal ends of the isolated segment.
-
Perfuse the segment with a solution containing a known concentration of radiolabeled ([14C] or [3H]) this compound.[7]
-
Collect the perfusate exiting the distal cannula.
-
Analyze the collected perfusate for the disappearance of the radiolabeled dipeptide and the appearance of its constituent amino acids using radioactivity assays and amino acid analysis.[7]
-
Absorption rates are calculated based on the net removal of the substrate from the perfusate.[7]
Caco-2 Cell Culture Model for Transport Studies
The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a monolayer of polarized enterocytes, providing an excellent in vitro model for studying intestinal transport.
Procedure Outline:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a tight monolayer.[21][22]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]
-
Apply a solution containing this compound to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Analyze the basolateral samples for the presence of intact this compound and its constituent amino acids using methods like HPLC or LC-MS/MS.
-
The apparent permeability coefficient (Papp) can be calculated to quantify the transport rate across the monolayer.[21]
Conclusion
The metabolic pathway of this compound is a critical component of collagen metabolism and cellular regulation. Its journey from the intestinal lumen or the site of collagen breakdown to its ultimate hydrolysis by prolidase is tightly regulated. The interplay between this compound metabolism and key signaling pathways such as TGF-β, PI3K/Akt/mTOR, and EGFR highlights its broader physiological importance beyond simple amino acid recycling. Further research into the nuances of this pathway will undoubtedly provide valuable insights for the development of novel therapeutic strategies for a range of diseases, from rare genetic disorders like prolidase deficiency to more common conditions involving aberrant collagen metabolism and cellular proliferation.
References
- 1. Recombinant Prolidase Activates EGFR-Dependent Cell Growth in an Experimental Model of Inflammation in HaCaT Keratinocytes. Implication for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H(+)-coupled (Na(+)-independent) proline transport in human intestinal (Caco-2) epithelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Human Prolidase (rhPEPD) Induces Wound Healing in Experimental Model of Inflammation through Activation of EGFR Signalling in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolidase-dependent regulation of TGF β (corrected) and TGF β receptor expressions in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal absorption of glycine and glycyl-L-proline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Renal tubular processing of small peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Measurements of Di- and Tripeptide and Peptidomimetic Drug Transport in Different Kidney Regions Using the Fluorescent Membrane Potential-Sensitive Dye, DiS-C3-(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KLF6 activates Sp1-mediated prolidase transcription during TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prolidase Directly Binds and Activates Epidermal Growth Factor Receptor and Stimulates Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recombinant Prolidase Activates EGFR-Dependent Cell Growth in an Experimental Model of Inflammation in HaCaT Keratinocytes. Implication for Wound Healing [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells | PLOS One [journals.plos.org]
Glycylproline as a Key Biomarker for Prolidase Deficiency: A Technical Guide
Executive Summary: Prolidase deficiency (PD) is a rare, autosomal recessive disorder caused by mutations in the PEPD gene, leading to a dysfunctional prolidase enzyme.[1][2] This enzyme is critical for the final stages of collagen catabolism, specifically for recycling proline from imidodipeptides like glycylproline (Gly-Pro).[3][4] Its deficiency results in a multisystemic disease characterized by severe skin ulcerations, recurrent infections, splenomegaly, and variable intellectual disability.[5][6][7] The biochemical hallmark of this condition is a massive urinary excretion of imidodipeptides, with this compound being the most prominent.[8] This guide provides a comprehensive technical overview of the role of this compound as a definitive indicator of prolidase deficiency, detailing the underlying biochemistry, quantitative data, and the experimental protocols essential for its diagnosis and study.
Introduction to Prolidase Deficiency
Prolidase deficiency is an inborn error of metabolism that disrupts the body's ability to break down and recycle proteins rich in proline, most notably collagen.[4][6] The condition, also known as hyperimidodipeptiduria, is rare, with an estimated incidence of 1 to 2 per million newborns.[1][9]
Pathophysiology and Clinical Manifestations
Mutations in the PEPD gene on chromosome 19 lead to a loss of prolidase enzyme activity.[1][2] Prolidase is the only human enzyme capable of cleaving the peptide bond between an N-terminal amino acid and a C-terminal proline or hydroxyproline.[3][4] The inability to cleave these dipeptides, particularly Gly-Pro, disrupts the recycling of proline, an amino acid vital for collagen synthesis and overall protein metabolism.[1][10] The accumulation of undigested dipeptides is thought to induce apoptosis and inflammation, contributing to the clinical signs.[2]
The clinical presentation is highly variable but often includes:
-
Dermatological Issues: Severe, painful, and recurrent skin ulcers, especially on the lower extremities, are a hallmark of the disease.[5] Other skin features include telangiectasias and photosensitivity.[1]
-
Immunological Dysfunction: Patients frequently suffer from recurrent skin and respiratory tract infections.[5][9] An association with autoimmune conditions, particularly systemic lupus erythematosus (SLE), has also been described.[5][6]
-
Systemic Involvement: Splenomegaly is common, sometimes accompanied by hepatomegaly.[5][9]
-
Developmental and Neurological Features: Developmental delay and intellectual disability of varying degrees are reported in a majority of individuals.[5]
-
Dysmorphic Features: Characteristic facial features may include a high forehead, a flat nasal bridge, and widely spaced eyes.[7][9]
The Role of Prolidase in Collagen Metabolism
Collagen, the most abundant protein in the body, is continuously remodeled. This process involves its breakdown into smaller peptides. Prolidase performs the final and rate-limiting step in this degradation pathway by hydrolyzing dipeptides, such as this compound, into their constituent amino acids (glycine and proline).[3] This releases proline, which is then available for the re-synthesis of new collagen, a process essential for wound healing, tissue repair, and maintaining the integrity of the extracellular matrix.[3][4]
This compound as the Primary Indicator
Biochemical Basis for this compound Accumulation
In a healthy individual, prolidase efficiently cleaves Gly-Pro and other imidodipeptides released during collagen turnover. In prolidase deficiency, this cleavage is severely impaired. Consequently, these dipeptides, with Gly-Pro being the most abundant, accumulate in cells and are subsequently excreted in massive quantities in the urine.[6][8] This massive imidodipeptiduria is the definitive biochemical sign of the disease.[6][7] While other proline-containing dipeptides are also elevated, Gly-Pro is the most strikingly increased and serves as the primary diagnostic marker.[4][8]
Quantitative Analysis
The diagnosis of prolidase deficiency relies on demonstrating massive imidodipeptiduria and confirming reduced enzyme activity. The following tables summarize typical quantitative findings.
Table 1: Urinary this compound Levels in Prolidase Deficiency vs. Healthy Controls
| Analyte | Patient Population | Concentration Range (umol/mmol creatinine) | Method |
| This compound | Healthy Adults | 0 - 16.17 | LC-MS/MS |
| This compound | Prolidase Deficiency | Massively elevated (e.g., 10-30 mmol/day total imidodipeptides)[7] | Amino Acid Analysis |
Note: Direct comparative values in umol/mmol creatinine (B1669602) for PD patients are variable but are consistently several orders of magnitude higher than the normal range.
Table 2: Prolidase Enzyme Activity in Various Cell Types
| Sample Type | Patient Status | Enzyme Activity |
| Erythrocytes | Healthy Control | Normal/Reference Range |
| Erythrocytes | Prolidase Deficiency | Severely reduced or absent[8] |
| Leukocytes | Healthy Control | Normal/Reference Range |
| Leukocytes | Prolidase Deficiency | Severely reduced or absent[8] |
| Fibroblasts | Healthy Control | Normal/Reference Range |
| Fibroblasts | Prolidase Deficiency | Severely reduced or absent[8] |
Diagnostic and Experimental Protocols
A definitive diagnosis is established through a combination of clinical suspicion, biochemical analysis of urine, and measurement of enzyme activity, often confirmed by genetic testing.[5][6]
Workflow for Prolidase Deficiency Diagnosis
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Prolidase deficiency - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 4. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Orphanet: Prolidase deficiency [orpha.net]
- 8. Quantitative analysis of the natural history of prolidase deficiency: description of 17 families and systematic review of published cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. PEPD - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Glycylproline: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylproline (Gly-Pro) is a dipeptide composed of the amino acids glycine (B1666218) and proline. It is a naturally occurring molecule that plays a significant role in various biological processes, most notably as a constituent of collagen and as a metabolite in its turnover. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and biological potential of this dipeptide.
Chemical Structure and Identification
This compound is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of proline. The proline residue's unique cyclic structure imparts a characteristic kink in the peptide backbone.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | [1][2] |
| Molecular Formula | C₇H₁₂N₂O₃ | [1][2] |
| CAS Number | 704-15-4 | [1][2] |
| SMILES String | C1C--INVALID-LINK--C(=O)O | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological activity, solubility, and analytical characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Melting Point | 185 °C | [3] |
| Solubility | Soluble in water | [3] |
| pKa (Acidic) | ~3.18 | [3] |
| pKa (Basic) | ~8.13 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
Biological Significance and Signaling Pathways
This compound is involved in several key biological processes, from being a fundamental component of collagen to modulating cellular signaling pathways.
Role in Collagen Metabolism
This compound is a primary degradation product of collagen, the most abundant protein in mammals. The breakdown of collagen releases Gly-Pro, which can then be further metabolized. This process is integral to tissue remodeling and repair.
Neuroprotective and Inflammatory Signaling
Recent studies have highlighted the potential neuroprotective and anti-inflammatory roles of this compound and related peptides. These effects are thought to be mediated through the modulation of key signaling pathways.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in cell growth, differentiation, and extracellular matrix production. This compound-containing peptides have been shown to influence this pathway, which has implications for tissue repair and fibrosis.
The MDM2-p53 pathway is a critical regulator of cell cycle and apoptosis. The cyclic form of this compound (cGP) has been found to interact with this pathway, suggesting a role in cellular protection against stress.
References
- 1. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyl-L-proline | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of Glycylproline: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylproline (Gly-Pro) is a dipeptide that plays a significant role in various physiological and pathological processes. As an endogenous molecule, its origins are intrinsically linked to the turnover of structural proteins within the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the primary endogenous sources of this compound, focusing on the degradation of collagen and elastin (B1584352). It details the enzymatic processes governing its formation and subsequent metabolism, presents available quantitative data on its physiological concentrations, and outlines detailed experimental protocols for its quantification and the assessment of related enzyme activities. Furthermore, this guide illustrates the key signaling pathways involved in the regulation of its precursor proteins through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating the roles of this compound in health and disease.
Introduction
This compound is a dipeptide composed of the amino acids glycine (B1666218) and proline. Its presence in biological fluids and tissues is primarily a consequence of the catabolism of proline-rich proteins. The principal endogenous sources of this compound are the breakdown of collagen and, to a lesser extent, elastin, two of the most abundant proteins in the human body. The release of Gly-Pro into the circulation and its subsequent metabolic fate are tightly regulated by a series of enzymes, most notably prolidase and Dipeptidyl Peptidase IV (DPP4).
Elevated levels of this compound have been associated with various pathological conditions, including connective tissue disorders, bone diseases, and inflammatory responses, making it a potential biomarker and therapeutic target.[1][2] A thorough understanding of its endogenous sources and metabolic pathways is therefore crucial for advancing research in these areas.
Primary Endogenous Sources of this compound
Collagen Degradation
Collagen is the most abundant protein in the animal kingdom and the primary component of connective tissues. Its unique triple-helix structure is rich in glycine and proline residues, with the repeating motif Gly-X-Y, where X is often proline and Y is often hydroxyproline. The degradation of collagen is a complex process mediated by a family of enzymes known as Matrix Metalloproteinases (MMPs).[3]
During tissue remodeling, inflammation, or pathological processes, various MMPs, including MMP-1, MMP-8, and MMP-13 (collagenases), initiate the cleavage of the intact collagen triple helix into smaller fragments.[4] These fragments are then further degraded by other proteases, such as gelatinases (MMP-2 and MMP-9), leading to the release of smaller peptides, including this compound.[3] this compound is recognized as an end product of collagen metabolism.[5]
Elastin Degradation
Elastin is another critical protein of the extracellular matrix, responsible for the elasticity and resilience of tissues such as the skin, lungs, and blood vessels. Like collagen, elastin is rich in glycine and proline residues. The degradation of elastin is primarily carried out by elastases, a class of proteases that includes MMP-7, MMP-9, and MMP-12.[6] The breakdown of elastin fibers also contributes to the pool of endogenous this compound, although it is considered a less significant source compared to collagen due to the lower overall abundance and turnover rate of elastin in most tissues.[7]
Enzymatic Regulation of this compound Metabolism
The concentration of this compound in the body is regulated by the activity of specific enzymes that are responsible for its cleavage.
Prolidase (PEPD)
Prolidase (EC 3.4.13.9), also known as X-prolyl-dipeptidase, is the primary enzyme responsible for the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline, including this compound.[8] It cleaves Gly-Pro into its constituent amino acids, glycine and proline, which can then be reutilized for protein synthesis or other metabolic processes. Prolidase deficiency is a rare autosomal recessive disorder characterized by the accumulation of proline-containing dipeptides in urine and plasma, leading to a variety of clinical manifestations, including skin lesions and recurrent infections.[8]
Dipeptidyl Peptidase IV (DPP4)
Dipeptidyl Peptidase IV (DPP4, also known as CD26) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. While its primary substrates are incretin (B1656795) hormones like GLP-1, DPP4 can also act on other proline-containing peptides. Although prolidase is the main enzyme for Gly-Pro cleavage, DPP4's broad substrate specificity suggests a potential, albeit likely minor, role in this compound metabolism, particularly in the context of larger peptide degradation.
Quantitative Data on this compound Concentrations
The concentration of this compound in biological fluids can vary depending on the physiological or pathological state of an individual. The following tables summarize available quantitative data for this compound in healthy individuals.
Table 1: this compound Concentration in Human Plasma
| Analyte | Matrix | Concentration Range | Method | Reference |
| This compound | Plasma | 0 - 2.6 nmol/mL | Not Specified | [9] |
Table 2: this compound Concentration in Human Urine
| Analyte | Matrix | Concentration Range | Method | Reference |
| This compound | Urine | 0 - 16.17 µmol/mmol creatinine | LC-MS/MS | [10] |
Note: Pathological conditions can significantly alter these concentrations. For instance, patients with severe active rickets and those with pressure sores show markedly increased urinary excretion of this compound.[9]
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on established methods for the quantification of small peptides in biological fluids.[11][12][13]
5.1.1. Principle
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in human plasma. A stable isotope-labeled internal standard (SIL-IS) is used for accurate quantification.
5.1.2. Materials and Reagents
-
This compound standard
-
This compound stable isotope-labeled internal standard (e.g., Glycyl-[¹³C₅,¹⁵N]-proline)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (collected in K₂EDTA tubes)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
5.1.3. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the SIL-IS working solution (concentration to be optimized).
-
Add 200 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% FA, 5% ACN).
-
Vortex and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.
5.1.4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate this compound from other plasma components (e.g., 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment to be determined, e.g., proline immonium ion).
-
SIL-IS: Corresponding precursor and product ions.
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Prolidase Activity Assay in Erythrocytes
This protocol is adapted from established spectrophotometric methods.[8][14]
5.2.1. Principle
Prolidase activity is determined by measuring the amount of proline released from the substrate this compound. The liberated proline is then quantified colorimetrically using Chinard's reagent (ninhydrin in acetic acid and phosphoric acid).
5.2.2. Materials and Reagents
-
Packed red blood cells (erythrocytes)
-
This compound substrate solution (e.g., 90 mM in water)
-
Manganese chloride (MnCl₂) solution (e.g., 50 mM)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Trichloroacetic acid (TCA) solution (e.g., 0.45 M)
-
Chinard's reagent: Ninhydrin dissolved in a mixture of glacial acetic acid and 6 M phosphoric acid.
-
Glacial acetic acid
-
Proline standard solutions (for calibration curve)
-
Spectrophotometer
5.2.3. Sample Preparation (Erythrocyte Hemolysate)
-
Wash packed erythrocytes three times with cold 0.9% NaCl solution, centrifuging at 1,000 x g for 10 minutes at 4°C after each wash.
-
Lyse the washed erythrocytes by adding an equal volume of distilled water and freeze-thawing three times.
-
Centrifuge the hemolysate at 12,000 x g for 15 minutes at 4°C to remove cell debris.
-
Collect the supernatant (hemolysate) and determine the protein concentration (e.g., by Bradford assay).
5.2.4. Enzyme Assay
-
Pre-activate the prolidase by incubating 100 µL of the hemolysate with 100 µL of Tris-HCl buffer containing 1 mM MnCl₂ at 37°C for 24 hours.
-
Start the enzymatic reaction by adding 100 µL of the this compound substrate solution to the pre-activated enzyme mixture.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 mL of 0.45 M TCA.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for proline quantification.
5.2.5. Proline Quantification
-
To 500 µL of the supernatant, add 500 µL of glacial acetic acid and 500 µL of Chinard's reagent.
-
Boil the mixture in a water bath for 60 minutes.
-
Cool the tubes on ice.
-
Add 1.5 mL of glacial acetic acid.
-
Measure the absorbance at 515 nm.
-
Prepare a calibration curve using proline standard solutions treated in the same manner.
-
Calculate the prolidase activity as nmol of proline released per minute per mg of protein.
Signaling Pathways and Logical Relationships
MMP-Mediated Collagen Degradation Pathway
The degradation of collagen, the primary source of this compound, is initiated by the action of Matrix Metalloproteinases. This signaling cascade is a critical component of tissue remodeling.
References
- 1. Matrix Metalloproteinase Mediated Type I Collagen Degradation — An Independent Risk Factor for Mortality in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Normal (and Abnormal) Urine Test Results and What They Indicate [healthline.com]
- 5. researchgate.net [researchgate.net]
- 6. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Prolidase Activity Assays: a Survey of the Reported Literature Methodologies [ricerca.unich.it]
- 14. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dipeptide Glycylproline: A Comprehensive Technical Guide on its Discovery, History, and Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a thorough exploration of the dipeptide Glycylproline, from its initial discovery in the nascent field of peptide chemistry to its current standing in biomedical research. This document details its physicochemical properties, its central role in collagen metabolism, its implication in the genetic disorder prolidase deficiency, and the evolution of experimental protocols for its synthesis and quantification.
Discovery and the Dawn of Peptide Synthesis
The story of this compound is intrinsically linked to the foundational work of Hermann Emil Fischer, a pioneering German chemist and Nobel laureate. At the turn of the 20th century, Fischer's research was pivotal in understanding the structure of proteins.[1][2] He proposed that amino acids are linked by what he termed "peptide bonds" to form polypeptide chains.[2][3] His groundbreaking work included the discovery of the cyclic amino acids proline and hydroxyproline (B1673980).[3][4]
In 1901, Fischer and his collaborator Ernest Fourneau reported the first synthesis of a dipeptide, glycyl-glycine.[3][5][6] This achievement, using methods that are now considered "classical" or solution-phase synthesis, laid the groundwork for the synthesis of other dipeptides. While the exact first synthesis of this compound is not as singularly documented, it was part of Fischer's broader, intensive investigations into protein structure and peptide synthesis between 1899 and 1908.[3] These early methods involved protecting the amino and carboxyl groups of the constituent amino acids, coupling them, and then deprotecting them to yield the final dipeptide.
The field of peptide synthesis has since evolved dramatically, most notably with the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s, a technique that revolutionized the production of longer and more complex peptides.[7][8][9]
Physicochemical Properties of this compound
This compound is a dipeptide composed of glycine (B1666218) and L-proline.[10] Its structure and properties have been well-characterized.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | [10] |
| Molecular Weight | 172.18 g/mol | [10] |
| IUPAC Name | (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | [10] |
| Physical Description | Solid | [10] |
| Melting Point | 155 - 158 °C | [10] |
| Water Solubility | 279 g/L (Predicted) | [11] |
| logP | -3.7 (Predicted) | [11] |
| pKa (Strongest Acidic) | 3.61 (Predicted) | [11] |
| pKa (Strongest Basic) | 8.13 (Predicted) | [11] |
The Central Role of this compound in Collagen Metabolism
This compound is a key metabolite in the turnover of collagen, the most abundant protein in mammals.[12] Collagen's unique triple helix structure is rich in glycine and proline residues, with sequences often following the pattern Gly-Pro-X or Gly-X-Hyp, where X can be any other amino acid residue.[13]
During the degradation of collagen, larger fragments are broken down into smaller peptides. The final step in this process involves the cleavage of dipeptides, particularly those containing a C-terminal proline or hydroxyproline. This compound is a major end product of this degradation pathway.[14] The breakdown of this compound into its constituent amino acids, glycine and proline, is catalyzed by the cytosolic enzyme prolidase (EC 3.4.13.9). This cleavage is crucial for recycling proline for the synthesis of new collagen and other proteins.[14]
Prolidase and the Pathophysiology of Prolidase Deficiency
Prolidase (PEPD) is a manganese-dependent cytosolic exopeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[15] this compound is its most specific substrate.[16][17]
Enzyme Kinetics of Human Prolidase with this compound
| Kinetic Parameter | Reported Value | Source |
| Kₘ (Michaelis-Menten constant) | 5.4 mM | [18] |
| Vₘₐₓ (Maximum reaction velocity) | 489 U/mg | [18] |
| Kᵢ (Inhibition constant for Cbz-Pro) | 90.4 µM | [19] |
Prolidase Deficiency (PD) is a rare autosomal recessive disorder caused by mutations in the PEPD gene, leading to reduced or absent prolidase activity.[20][21][22] This enzymatic block prevents the efficient recycling of proline from collagen breakdown. Consequently, individuals with PD accumulate large amounts of imidodipeptides, including this compound, which are then excreted in the urine (hyperimidodipeptiduria).[15][21]
The clinical manifestations of PD are diverse and can include severe skin ulcers (particularly on the lower legs), recurrent infections, intellectual disability, and characteristic facial features.[22] The buildup of non-degraded dipeptides is thought to induce apoptosis, leading to inflammation and the dermatological issues seen in the disease.[21][22]
This compound Levels in Health and Disease
The quantification of this compound in biological fluids, primarily urine, serves as a key biomarker for prolidase deficiency.[17] However, elevated levels have also been observed in other conditions associated with increased collagen turnover.
| Condition | Biological Fluid | Observation | Source |
| Prolidase Deficiency | Urine | Markedly increased excretion | |
| Pressure Sores | Urine | Significantly higher than controls (cutoff suggested at 7 µmol/mmol creatinine) | [14] |
| Bone Diseases | Urine | Increased excretion reported | [23] |
| Inflammatory Bowel Disease (Ulcerative Colitis) | Not specified | Increased levels compared to controls | [24] |
| Healthy Individuals | Blood, CSF, Saliva, Urine, Feces | Present in detectable amounts |
Modern Research Directions and Signaling Pathways
Recent research has expanded beyond the metabolic role of this compound and its constituent amino acids. Proline and hydroxyproline are now recognized as being involved in key signaling pathways that regulate collagen synthesis. For instance, dietary proline can upregulate genes associated with collagen production, and these processes are modulated by complex signaling networks including the Transforming Growth Factor-β (TGF-β)/Smads pathway and the mechanistic Target of Rapamycin (TOR) pathway.[25]
Experimental Protocols
Solution-Phase Chemical Synthesis of this compound
This protocol is based on classical peptide synthesis methods, employing protecting groups and a coupling agent.
Materials:
-
N-Boc-glycine
-
L-proline methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Methodology:
-
Coupling Reaction:
-
Dissolve N-Boc-glycine, L-proline methyl ester hydrochloride, and HOBt in DCM.
-
Cool the solution to 0°C.
-
Slowly add EDC to the cooled solution.
-
Allow the reaction to stir at 0°C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Pro-OMe.
-
Purify by column chromatography if necessary.
-
-
Deprotection (Boc Removal):
-
Dissolve the purified Boc-Gly-Pro-OMe in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the resulting product in a mixture of methanol (B129727) and water.
-
Add 1M NaOH and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Neutralize the solution with 1M HCl.
-
Evaporate the solvent and purify the final this compound product, typically by recrystallization or ion-exchange chromatography.
-
Quantification of this compound in Urine by HPLC
This protocol outlines a general method for the analysis of this compound in urine samples, which is crucial for diagnosing prolidase deficiency and in research settings.[14][19]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or Mass Spectrometer (MS).
-
Reverse-phase C18 column.
-
Urine samples, collected over 24 hours.
-
This compound standard.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid or other appropriate mobile phase modifier.
-
Syringe filters (0.22 µm).
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
For absolute quantification, a protein precipitation or solid-phase extraction step may be required depending on the sensitivity needed.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid, 5% ACN).
-
Inject the prepared urine sample.
-
Run a gradient elution, increasing the percentage of ACN over time to elute the analytes.
-
Monitor the elution at a specific wavelength (e.g., 210 nm) or by mass spectrometry.
-
-
Data Analysis:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the standard curve.
-
Normalize the result to creatinine (B1669602) concentration to account for variations in urine dilution.
-
Conclusion
From its origins in the foundational studies of protein chemistry by Emil Fischer, this compound has emerged as a dipeptide of significant biomedical importance. Initially a subject of interest for synthetic and structural chemists, it is now recognized as a critical component of collagen metabolism and the primary biomarker for the debilitating genetic disorder, prolidase deficiency. The ongoing research into the roles of its constituent amino acids in cellular signaling pathways continues to open new avenues for understanding and potentially treating diseases related to collagen turnover, fibrosis, and wound healing. The robust analytical and synthetic methods developed over the past century provide the necessary tools for researchers and drug development professionals to further explore the therapeutic potential of modulating this compound and its associated metabolic pathways.
References
- 1. Emil Fischer - Wikipedia [en.wikipedia.org]
- 2. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]
- 10. Glycyl-L-proline | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound this compound (FDB022202) - FooDB [foodb.ca]
- 12. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Urine glycyl-L-proline increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Prolidase deficiency - Wikipedia [en.wikipedia.org]
- 22. medlineplus.gov [medlineplus.gov]
- 23. GLYCYL-PROLINE IN URINE OF HUMANS WITH BONE DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative Metabolomic Profiling of Serum, Plasma, and Urine by 1H NMR Spectroscopy Discriminates between Patients with Inflammatory Bowel Disease and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Impact of Glycylproline Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylproline (Gly-Pro) is a dipeptide that arises as an end product of collagen metabolism. Under normal physiological conditions, it is efficiently cleaved by the enzyme prolidase into its constituent amino acids, glycine (B1666218) and proline, which are then reutilized. However, an accumulation of this compound, often due to increased collagen turnover, impaired prolidase activity, or other metabolic dysregulations, can lead to a cascade of physiological effects. This technical guide provides an in-depth exploration of the consequences of this compound accumulation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of this compound in health and disease.
Introduction
Collagen, the most abundant protein in the human body, undergoes continuous remodeling. This process releases various breakdown products, including the dipeptide this compound. The homeostasis of this compound is tightly regulated, primarily by the enzyme prolidase. When this balance is disrupted, the resulting accumulation of this compound can serve as a biomarker for various pathological conditions and may actively contribute to disease pathogenesis. Elevated levels of this compound have been associated with conditions characterized by high collagen turnover, such as bone diseases, as well as inflammatory and neurological disorders. This guide will delve into the known physiological effects of this compound accumulation, providing a technical overview for advanced research and development.
Quantitative Data on this compound Levels
The concentration of this compound in biological fluids can be a valuable indicator of underlying physiological or pathological processes. The following tables summarize available quantitative data on this compound levels in various conditions.
Table 1: this compound Levels in Human Plasma
| Condition | Analyte | Concentration | Notes |
| Healthy Adult | This compound | 0 - 2.6 nmol/mL[1] | Optimal physiological range. |
| Patients with Pressure Ulcers | This compound | Significantly increased[1] | Positive predictive value of 70% for pressure sores.[1] |
Table 2: this compound Levels in Human Urine
| Condition | Analyte | Excretion Level | Notes |
| Healthy Adult | This compound | Not typically excreted[2] | |
| Severe Active Rickets | This compound | Detected | Found only in patients with severe active rickets.[2] |
| Patients with Pressure Ulcers | This compound | > 7 µmol/mmol creatinine[3] | A cut-off at this level gave a positive predictive value of 70%.[3] |
Table 3: Related Peptide Levels in Pathological Conditions
| Condition | Analyte | Location | Concentration Change |
| Ischemic Stroke (Rat Model) | N-acetyl-Pro-Gly-Pro | Infarcted brain tissue | Significantly upregulated |
| Obesity (Human) | Cyclic this compound (cGP) | Plasma | Increased |
| Hypertension (Human) | Cyclic this compound (cGP) | Plasma | Decreased[4] |
| High-Fat Diet-Induced Obesity (Rat Model) | Cyclic this compound (cGP) | Plasma | Increased[4] |
Key Signaling Pathways Affected by this compound and Related Peptides
The accumulation of this compound and structurally similar peptides, such as N-acetyl-Pro-Gly-Pro (ac-PGP) and cyclic this compound (cGP), can modulate several critical signaling pathways.
CXCR2-Mediated Inflammatory Signaling
The N-acetylated form of the related tripeptide Pro-Gly-Pro (ac-PGP) is a potent chemoattractant for neutrophils and is implicated in inflammatory responses, particularly in neurological contexts. It exerts its effects primarily through the C-X-C chemokine receptor 2 (CXCR2).
Regulation of IGF-1 Bioavailability by Cyclic this compound (cGP)
Cyclic this compound (cGP) plays a crucial role in regulating the bioavailability of Insulin-like Growth Factor-1 (IGF-1). It competes with IGF-1 for binding to IGF-binding protein 3 (IGFBP-3), thereby modulating IGF-1's activity.
Potential Link to TGF-β Signaling in Fibrosis
Given that this compound is a direct product of collagen breakdown, its accumulation is intrinsically linked to the dynamics of the extracellular matrix (ECM). Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis, promoting the synthesis of collagen and other ECM components by fibroblasts. While direct experimental evidence detailing the effect of this compound on the TGF-β pathway is still emerging, a logical relationship can be inferred.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound accumulation and its physiological effects.
Measurement of this compound in Urine by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for measuring related amino acids and dipeptides in urine.[5][6][7]
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Urine collection containers
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and UV or fluorescence detector
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297) buffer (e.g., 20 mmol/L, pH 4.0)
-
Derivatization agent (e.g., dabsyl chloride or 9-fluorenylmethyl chloroformate, depending on the detection method)
-
0.5 M HCl
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Collection and Preparation:
-
Collect 24-hour urine samples and store them at -20°C until analysis.
-
Thaw the urine sample and centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Take a 0.5 mL aliquot of the supernatant.
-
-
Derivatization (Example with Dabsyl Chloride):
-
Mix the urine aliquot with an equal volume of dabsyl chloride solution in a reaction vial.
-
Incubate the mixture at 70°C for 15 minutes.
-
Add a quenching solution (e.g., a solution containing a primary amine) to stop the reaction.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) of the filtered sample into the HPLC system.
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of sodium acetate buffer and acetonitrile.
-
Detect the dabsylated this compound at an appropriate wavelength (e.g., 425 nm for dabsyl derivatives).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound standard treated with the same derivatization procedure.
-
Quantify the this compound concentration in the urine sample by comparing its peak area to the standard curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Prolidase Activity Assay
This protocol is based on the spectrophotometric measurement of proline released from the hydrolysis of this compound.[8][9]
Objective: To determine the enzymatic activity of prolidase in a biological sample (e.g., cell lysate, tissue homogenate).
Materials:
-
Biological sample containing prolidase
-
50 mM Tris-HCl buffer, pH 8.0
-
200 mM Manganese Chloride (MnCl2) solution
-
30 mM Glutathione (GSH) solution (prepare fresh)
-
25 mM Glycyl-L-Proline (Gly-Pro) substrate solution
-
Trichloroacetic acid (TCA) solution
-
Chinard's reagent (acidic ninhydrin)
-
Spectrophotometer
Procedure:
-
Enzyme Activation:
-
Prepare an activation mixture containing Tris-HCl buffer, MnCl2, and GSH.
-
Add the biological sample to the activation mixture and incubate at 40°C for 20-30 minutes.
-
-
Enzymatic Reaction:
-
Pre-warm the Gly-Pro substrate solution to 40°C.
-
Initiate the reaction by adding the activated enzyme solution to the substrate solution.
-
Incubate the reaction mixture at 40°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Proline Measurement:
-
Stop the reaction by adding TCA solution.
-
Centrifuge to pellet the precipitated proteins.
-
Take an aliquot of the supernatant and add Chinard's reagent.
-
Boil the mixture for 10 minutes to allow color development.
-
Cool the samples and measure the absorbance at 515 nm.
-
-
Calculation of Activity:
-
Prepare a standard curve using known concentrations of proline.
-
Calculate the amount of proline released in the enzymatic reaction from the standard curve.
-
Express prolidase activity as µmoles of proline released per minute per milligram of protein.
-
Neutrophil Chemotaxis Assay
This protocol describes an in vitro assay to assess the chemoattractant effect of N-acetyl-Pro-Gly-Pro (ac-PGP) on neutrophils.[10][11][12]
Objective: To determine if ac-PGP induces the migration of neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber or Transwell® inserts (5.0 µm pore size)
-
ac-PGP
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add chemotaxis buffer containing different concentrations of ac-PGP to the lower wells of the Boyden chamber.
-
Place the Transwell® inserts into the wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Add a cell viability stain (e.g., Calcein AM) to the lower wells and incubate to label the migrated cells.
-
Measure the fluorescence in the lower wells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the fluorescence of the sample by the fluorescence of the negative control (buffer alone).
-
Plot the chemotactic index against the concentration of ac-PGP to determine the dose-response relationship.
-
Conclusion
The accumulation of this compound and its derivatives represents a significant deviation from normal metabolic homeostasis with wide-ranging physiological consequences. As a biomarker, elevated this compound levels can indicate increased collagen turnover associated with various diseases. Beyond its role as a passive marker, emerging evidence suggests that this compound and related peptides can actively participate in disease pathogenesis by modulating key signaling pathways involved in inflammation and growth factor regulation. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to further elucidate the complex roles of this compound in health and disease. Continued investigation in this area holds promise for the development of novel diagnostic tools and therapeutic strategies for a variety of pathological conditions.
References
- 1. This compound (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. GLYCYL-PROLINE IN URINE OF HUMANS WITH BONE DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urine glycyl-L-proline increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic glycine-proline normalizes systolic blood pressure in high-fat diet-induced obese male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and automated HPLC method for determination of total hydroxyproline in urine. Comparison with excretion of pyridinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Methodological & Application
Application Notes and Protocol for the Chemical Synthesis of Glycylproline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of the dipeptide Glycylproline (Gly-Pro). The synthesis is based on a classical solution-phase methodology, employing common protecting groups and coupling agents to ensure a high yield and purity of the final product. This protocol is intended for laboratory personnel with a foundational knowledge of organic synthesis techniques.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a stepwise process involving the protection of the reactive functional groups of the constituent amino acids, glycine (B1666218) and proline, followed by a coupling reaction to form the peptide bond, and subsequent deprotection to yield the final dipeptide.
The key steps are:
-
N-terminal Protection of Glycine: The amino group of glycine is protected with a tert-butyloxycarbonyl (Boc) group.
-
C-terminal Protection of Proline: The carboxylic acid group of proline is protected as a benzyl (B1604629) ester (OBzl).
-
Peptide Coupling: The protected amino acids, Boc-Gly-OH and H-Pro-OBzl, are coupled using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to minimize racemization.[1]
-
Deprotection: The Boc and benzyl protecting groups are sequentially removed to yield the final this compound dipeptide. The Boc group is removed under acidic conditions, while the benzyl group is cleaved by catalytic hydrogenolysis.[1][2]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Glycine | Reagent | Sigma-Aldrich |
| L-Proline | Reagent | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Reagent | Sigma-Aldrich |
| Benzyl alcohol | Reagent | Sigma-Aldrich |
| p-Toluenesulfonic acid (PTSA) | Reagent | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Reagent | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich |
| Dioxane | Reagent | Sigma-Aldrich |
| Ethyl acetate (B1210297) (EtOAc) | Reagent | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich |
| Palladium on carbon (10% Pd/C) | Catalyst | Sigma-Aldrich |
| Methanol | ACS Grade | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent | Sigma-Aldrich |
| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | Sigma-Aldrich |
Synthesis of Boc-Gly-OH
-
Dissolve Glycine (1 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2x).
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-Gly-OH as a white solid.
Synthesis of H-Pro-OBzl
-
Suspend L-Proline (1 eq.) and p-toluenesulfonic acid monohydrate (1.1 eq.) in a mixture of benzyl alcohol and toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain H-Pro-OBzl as a white solid.
Coupling of Boc-Gly-OH and H-Pro-OBzl to form Boc-Gly-Pro-OBzl
-
Dissolve Boc-Gly-OH (1 eq.) and H-Pro-OBzl (1 eq.) in anhydrous dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) to the solution.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) dissolved in a small amount of anhydrous DCM.[1]
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Boc-Gly-Pro-OBzl.
Deprotection to Yield this compound
Step 1: Removal of the Boc Group
-
Dissolve the purified Boc-Gly-Pro-OBzl (1 eq.) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[3][4]
-
Stir the solution at room temperature for 1-2 hours (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the TFA salt of Gly-Pro-OBzl.
Step 2: Removal of the Benzyl Group
-
Dissolve the Gly-Pro-OBzl TFA salt in methanol.[1]
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).
-
Subject the mixture to hydrogenation (H₂ gas, 1 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc-Gly-OH Synthesis | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | 0 to RT | 12 | >90 |
| H-Pro-OBzl Synthesis | Benzyl alcohol, PTSA | Toluene | Reflux | 4-6 | ~85-95 |
| Peptide Coupling | DCC, HOBt | DCM | 0 to RT | 12-16 | 70-85[1] |
| Boc Deprotection | TFA | DCM | RT | 1-2 | >95 |
| Benzyl Deprotection | H₂, 10% Pd/C | Methanol | RT | 2-4 | >95 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the solution-phase synthesis of this compound.
References
Application Notes and Protocols for the Purification of Glycylproline from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylproline (Gly-Pro) is a dipeptide that serves as a significant biomarker for collagen metabolism.[1][2] As an end product of collagen degradation, its levels in biological fluids can provide insights into physiological and pathological processes involving connective tissue turnover, such as wound healing, fibrosis, and certain metabolic disorders.[1][2] Accurate quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates is crucial for research and clinical applications. This document provides detailed protocols for the purification of this compound from such samples, ensuring high purity and recovery for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methods described herein are designed to be robust and reproducible, catering to the needs of researchers in academia and the pharmaceutical industry. The protocols focus on a combination of protein precipitation and solid-phase extraction (SPE) to effectively remove interfering substances and enrich the target analyte.
Data Presentation
The purification of small peptides like this compound from complex biological samples requires efficient extraction methods to ensure accurate quantification. The following table summarizes representative quantitative data for the recovery of a structurally similar dipeptide, Proline-Glycine-Proline (PGP), using a solid-phase extraction method from human plasma. This data can be considered indicative of the expected performance for this compound purification.
| Analyte | Biological Matrix | Purification Method | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Proline-Glycine-Proline (PGP) | Human Plasma | Protein Precipitation & Solid-Phase Extraction (Phree cartridge) | >90 | <15 | [3] |
Experimental Protocols
Protocol 1: Purification of this compound from Plasma or Serum
This protocol details the extraction of this compound from plasma or serum samples using protein precipitation followed by solid-phase extraction.
Materials:
-
Human plasma or serum samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
Positive pressure manifold or vacuum manifold for SPE
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike the sample with 10 µL of the internal standard solution.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of 80% acetonitrile in water containing 0.1% formic acid. Collect the eluate in a clean tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Protocol 2: Purification of this compound from Tissue Homogenates
This protocol outlines the extraction of this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, skin, lung)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Internal Standard (IS) solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Centrifuge
-
Positive pressure manifold or vacuum manifold for SPE
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Place the tissue in a homogenization tube with an appropriate volume of lysis buffer (e.g., 500 µL for 50 mg of tissue).
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate).
-
-
Protein Precipitation:
-
Take 100 µL of the tissue lysate and add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Follow the SPE procedure as described in Protocol 1, steps 3.1 to 3.5.
-
-
Sample Concentration:
-
Follow the sample concentration procedure as described in Protocol 1, steps 4.1 to 4.2.
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound purification and the signaling pathway related to its generation.
References
Standard Operating Procedure for Glycylproline Quantification by High-Performance Liquid Chromatography (HPLC)
Application Note & Protocol
This document provides a detailed standard operating procedure (SOP) for the quantification of Glycylproline in various sample matrices using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.
Principle
This method is based on the separation and quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Due to the lack of a strong chromophore in this compound, pre-column derivatization with a UV-absorbing agent is employed to enhance detection sensitivity. The derivatized analyte is separated on a C18 column and quantified by comparing its peak area to that of a known concentration of a derivatized this compound standard.
Equipment and Reagents
2.1 Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials and caps
2.2 Reagents
-
This compound standard
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Derivatization reagent (e.g., Phenyl isothiocyanate - PITC)
-
Triethylamine (TEA)
-
Reagents for sample preparation (e.g., perchloric acid for protein precipitation)
Experimental Protocols
3.1 Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Degas both mobile phases prior to use.
3.2 Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.3 Sample Preparation
The following is a general procedure for protein-containing samples (e.g., plasma, serum). The protocol may need to be optimized depending on the specific sample matrix.
-
Protein Precipitation: To 100 µL of the sample, add 200 µL of cold 0.1 M perchloric acid.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3.4 Derivatization Protocol (using PITC)
-
To 50 µL of the standard solution or prepared sample in a microcentrifuge tube, add 50 µL of a solution containing 5% PITC in a 1:1:3 (v/v/v) mixture of TEA, water, and acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of Mobile Phase A.
-
Vortex to dissolve and transfer to an HPLC vial for analysis.
3.5 HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Program | 0-5 min: 5% B5-20 min: 5% to 60% B20-25 min: 60% to 5% B25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
Data Presentation
4.1 Calibration Curve
A calibration curve should be constructed by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
4.2 Method Validation Parameters
The following table summarizes the typical validation parameters that should be assessed for this method. The values provided are illustrative and should be determined experimentally.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | e.g., 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | e.g., 0.5 µg/mL |
Visualization
5.1 Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
Disclaimer: This SOP provides a general framework. Specific parameters, especially the gradient program and sample preparation steps, may require optimization based on the sample matrix and available instrumentation. Method validation must be performed to ensure the reliability of the results.
Application Note: Quantification of Glycylproline in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glycylproline in human plasma. This compound, a dipeptide of glycine (B1666218) and proline, is an important biomarker in collagen metabolism and is implicated in various physiological and pathological processes. The described method utilizes a simple protein precipitation step for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
This compound is a dipeptide that is a product of collagen degradation. Elevated levels of this compound can be indicative of increased collagen turnover, which is associated with various conditions, including fibrotic diseases, metabolic disorders, and certain types of cancer. Accurate and precise quantification of this compound in plasma is crucial for understanding its role as a biomarker and for the development of novel therapeutic interventions. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and reproducibility for the determination of this compound in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-¹³C₂,¹⁵N at 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | A standard high-performance liquid chromatography system |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ionization mode, and Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte |
| This compound | |
| This compound | |
| This compound-¹³C₂,¹⁵N (IS) |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma.
Linearity, Accuracy, and Precision
The method was found to be linear over a concentration range of 1 to 1000 ng/mL. The accuracy and precision were evaluated at three different concentration levels (low, medium, and high QC samples) and were found to be within the acceptable limits as per regulatory guidelines.
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of this compound in plasma.
Caption: A flowchart of the experimental workflow.
Signaling Pathway Context
This compound is a product of collagen degradation, a process mediated by matrix metalloproteinases (MMPs). This pathway is often upregulated in tissue remodeling and disease states.
Application Note: Derivatization of Glycylproline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylproline (Gly-Pro) is a dipeptide composed of glycine (B1666218) and proline. It is a fundamental component of collagen and is involved in various biological processes. The quantitative analysis of Gly-Pro in biological matrices is crucial for research in areas such as biomarker discovery, drug metabolism, and proteomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of peptides like this compound, direct analysis by GC-MS is not feasible.
Derivatization is a chemical modification process that converts non-volatile analytes into volatile and thermally stable derivatives, making them amenable to GC-MS analysis. This application note provides detailed protocols for two common derivatization methods for this compound: silylation and acylation with ethyl chloroformate.
Derivatization Methods
Two primary derivatization strategies are presented for the analysis of this compound by GC-MS:
-
Silylation: This method involves the replacement of active hydrogens in the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating agent.
-
Acylation with Ethyl Chloroformate (ECF): This technique derivatizes the amino and carboxyl groups of the dipeptide. This method is known for its rapid reaction time and the stability of the resulting derivatives.
Experimental Protocols
Silylation of this compound with BSTFA
This protocol is adapted from established methods for the silylation of dipeptides.
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a reaction vial. For aqueous samples, evaporate the sample to complete dryness under a stream of nitrogen. The absence of water is critical for a successful silylation reaction.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Acylation of this compound with Ethyl Chloroformate (ECF)
This protocol is a general procedure for the derivatization of amino acids and peptides with ECF.
Materials:
-
This compound standard
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system
Protocol:
-
Sample Preparation: Dissolve or suspend approximately 1 mg of this compound in a mixture of 200 µL of ethanol and 200 µL of pyridine in a reaction vial.
-
Derivatization Reaction:
-
Add 50 µL of ECF to the mixture and vortex for 30 seconds.
-
Add 500 µL of chloroform and 500 µL of 5% sodium bicarbonate solution. Vortex thoroughly.
-
Centrifuge to separate the layers.
-
-
Extraction:
-
Carefully transfer the lower organic (chloroform) layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried chloroform extract into the GC-MS system.
-
GC-MS Parameters and Expected Results
The following table summarizes typical GC-MS parameters and the expected quantitative data for the analysis of derivatized this compound. The data for the TMS derivative is based on experimental findings, while the data for the ECF derivative is predicted based on the derivatization of similar compounds.
| Parameter | Trimethylsilyl (TMS) Derivative | N-Ethoxycarbonyl Ethyl Ester (ECF) Derivative |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Ethyl Chloroformate (ECF) |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) |
| Injector Temperature | 250°C | 250°C |
| Oven Program | 100°C (1 min), then 10°C/min to 280°C (hold 5 min) | 80°C (2 min), then 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp. | 230°C | 230°C |
| MS Quadrupole Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Retention Time (min) | ~15.8 | Predicted: ~12-18 |
| Key Mass Fragments (m/z) | 259, 244, 172, 147, 73 | Predicted: M-COOC2H5, M-CO2, fragments from proline ring |
| Limit of Detection (LOD) | Not specifically reported, but generally in the low ng to pg range for silylated amino acids.[1] | Generally in the range of 125-300 pg on-column for ECF derivatives of metabolites.[2] |
Diagrams
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Proposed fragmentation pathways of derivatized this compound in GC-MS.
Discussion
The choice of derivatization reagent will depend on the specific requirements of the analysis.
-
Silylation with BSTFA is a well-established and robust method for the derivatization of peptides. The resulting TMS derivatives are generally stable and provide characteristic mass spectra. The presence of the m/z 73 ion is a hallmark of TMS derivatives, and specific fragments corresponding to the derivatized amino acid residues allow for confident identification.
-
Acylation with ECF offers the advantage of a rapid, room temperature reaction in a two-phase system, which can simplify sample cleanup. The resulting N-ethoxycarbonyl ethyl ester derivatives are also stable and amenable to GC-MS analysis. The fragmentation of these derivatives is expected to involve the loss of the ethoxycarbonyl group and cleavage at the peptide bond.
For both methods, it is crucial to ensure anhydrous conditions, as the presence of water will hydrolyze the derivatization reagents and the formed derivatives, leading to poor yields and inaccurate results. The use of an internal standard is recommended for accurate quantification to correct for variations in derivatization efficiency and injection volume.
Conclusion
This application note provides detailed protocols for the derivatization of this compound using silylation and acylation with ethyl chloroformate for subsequent GC-MS analysis. Both methods are effective in producing volatile and thermally stable derivatives suitable for chromatographic separation and mass spectrometric detection. The choice of method may be guided by factors such as required analysis time, sample matrix, and available instrumentation. By following these protocols, researchers can achieve reliable and sensitive quantification of this compound in various sample types.
References
Application Notes and Protocols for Prolidase Kinetic Assay Using Glycylproline Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolidase (EC 3.4.13.9), also known as peptidase D, is a cytosolic metalloenzyme that plays a crucial role in the final stages of protein catabolism, particularly in collagen turnover.[1][2] It is the only known human enzyme capable of hydrolyzing dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue, known as imidodipeptides.[1][2] The enzyme catalyzes the cleavage of Xaa-Pro or Xaa-Hyp bonds, releasing proline or hydroxyproline, which are then available for collagen resynthesis and other metabolic pathways.[1] Given its significance in matrix remodeling, cell growth, wound healing, inflammation, and angiogenesis, prolidase activity is a key area of investigation in various physiological and pathological conditions, including cancer, fibrotic diseases, and prolidase deficiency, a rare autosomal recessive disorder.[1][2][3]
This document provides a detailed protocol for determining the kinetic parameters of prolidase using its preferred natural substrate, Glycyl-L-proline (Gly-Pro).[3][4][5]
Principle of the Assay
The prolidase kinetic assay is based on the enzymatic hydrolysis of the dipeptide Gly-Pro into its constituent amino acids, glycine (B1666218) and proline. The rate of this reaction is determined by measuring the amount of proline released over time. The most common method for quantifying proline is a colorimetric assay based on the reaction of proline with ninhydrin (B49086) in an acidic environment, which produces a characteristic color that can be measured spectrophotometrically.[6] Alternative methods for proline detection include HPLC, mass spectrometry, and fluorescence-based assays.[2][7][8][9] By measuring the initial reaction velocity at various substrate (Gly-Pro) concentrations, the Michaelis-Menten kinetic parameters, such as Km (Michaelis constant) and Vmax (maximum velocity), can be determined. These parameters provide valuable insights into the enzyme's catalytic efficiency and its affinity for the substrate.
Signaling Pathways and Experimental Workflow
The catalytic activity of prolidase is integral to cellular metabolism and is influenced by various signaling pathways. For instance, prolidase activity can be regulated by pathways involving the β1-integrin receptor, insulin-like growth factor 1 (IGF-1) receptor, and transforming growth factor-β1 (TGF-β1) receptor.[10] The proline released from prolidase activity can, in turn, modulate intracellular signaling through pathways like PI3K/Akt/mTOR, affecting cell proliferation and growth.[10]
The general experimental workflow for a prolidase kinetic assay involves several key steps, from enzyme pre-activation to data analysis, as illustrated in the diagram below.
Experimental workflow for the prolidase kinetic assay.
Materials and Reagents
-
Enzyme Source: Purified prolidase, cell lysates, tissue homogenates, or serum samples.
-
Substrate: Glycyl-L-proline (Gly-Pro)
-
Buffer: Tris-HCl buffer (e.g., 40-50 mM, pH 7.8-8.0)
-
Cofactor: Manganese(II) chloride (MnCl2)
-
Reaction Stop Solution: Trichloroacetic acid (TCA) (e.g., 0.45 M or 20%)
-
Proline Quantification Reagents:
-
Chinard's reagent (Ninhydrin in glacial acetic acid and phosphoric acid)
-
Glacial acetic acid
-
-
Proline Standard: L-proline for standard curve generation
-
Equipment:
-
Spectrophotometer or plate reader (capable of measuring absorbance at 515 nm)
-
Water bath or incubator (37°C or 50°C)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization depending on the enzyme source and specific experimental goals.
5.1. Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 7.8): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.8 with HCl, and bring to the final volume.
-
Manganese(II) Chloride Solution (1 mM): Prepare a stock solution of MnCl2 and dilute to the final working concentration in Tris-HCl buffer.
-
Gly-Pro Substrate Solutions: Prepare a stock solution of Gly-Pro (e.g., 1 M) in deionized water. From this stock, prepare a series of dilutions in Tris-HCl buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0 to 100 mM).[11][12]
-
Trichloroacetic Acid (0.45 M): Prepare the TCA solution in deionized water.
-
Proline Standard Solutions: Prepare a stock solution of L-proline (e.g., 5 mM) in 5 mM HCl.[11] From this, create a series of standards for the calibration curve (e.g., 0 to 500 µM).
5.2. Enzyme Pre-activation
-
Dilute the enzyme sample (e.g., serum, cell lysate) with Tris-HCl buffer containing MnCl2. For instance, serum can be diluted 40-fold with 2.5 mmol/l Mn2+ in 40 mmol/l Tris-HCl buffer (pH 8.0).[13]
-
Pre-incubate the enzyme solution at 37°C for a specified period (e.g., 2 hours) to ensure full activation of the enzyme by the manganese cofactor.[13] Some protocols suggest a pre-incubation at 50°C.[11][12]
5.3. Enzymatic Reaction
-
For each substrate concentration, set up the reaction mixture in a microcentrifuge tube. A typical reaction mixture may contain the pre-activated enzyme solution and the Gly-Pro substrate solution.
-
Initiate the reaction by adding the Gly-Pro substrate to the pre-warmed, pre-activated enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for prolidase activity (typically 37°C or 50°C) for a defined period (e.g., 20-30 minutes).[12][13] It is crucial to ensure that the reaction is within the linear range.
-
To determine the initial velocity, it is recommended to take time points. For example, stop the reaction at 10 and 30 minutes. The amount of proline released in the 20-minute interval is then calculated by taking the difference.[11][14]
-
Terminate the reaction by adding a volume of cold TCA solution (e.g., 0.5 ml of 20% TCA or an equivalent amount of 0.45 M TCA).[12][13]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to precipitate proteins.
-
Collect the supernatant for proline quantification.
5.4. Proline Quantification (Chinard's Method)
-
To a known volume of the supernatant, add glacial acetic acid and Chinard's reagent.
-
Incubate the mixture at 90-100°C for 60 minutes.
-
Cool the samples on ice to stop the color development.
-
Measure the absorbance of the solution at 515 nm using a spectrophotometer.
-
Prepare a standard curve using the L-proline standards treated in the same manner as the samples.
-
Calculate the concentration of proline in the samples using the standard curve.
5.5. Data Analysis
-
Calculate the initial reaction velocity (v) for each substrate concentration, typically expressed as µmol of proline released per minute per mg of protein.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Km and Vmax values.[11] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
-
The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]). The catalytic efficiency is then determined as kcat/Km.
Quantitative Data Summary
The kinetic parameters for human prolidase can vary depending on the experimental conditions and the source of the enzyme. The following table summarizes representative kinetic data for wild-type human prolidase with Gly-Pro as the substrate.
| Parameter | Reported Value | Source |
| Km (mM) | 1.8 ± 0.2 | [11] |
| Vmax (µmol Pro min-1 mg-1) | 3.5 ± 0.1 | [11] |
| kcat (s-1) | 3.2 | [11] |
| kcat/Km (M-1 s-1) | 1.8 x 103 | [11] |
Note: These values are for a specific recombinant human prolidase and may differ for prolidase from other sources or under different assay conditions. Pathological mutant forms of the enzyme generally exhibit a higher KM and a significantly reduced Vmax, indicating lower substrate affinity and catalytic efficiency.[11]
Troubleshooting and Considerations
-
Substrate Inhibition: At very high concentrations, Gly-Pro may cause substrate inhibition. It is important to test a wide range of substrate concentrations to identify the optimal range for kinetic analysis.
-
Enzyme Stability: Prolidase activity is dependent on the presence of Mn2+ ions and its dimeric structure.[11] Ensure proper pre-incubation with manganese and use protein concentrations that maintain the active dimeric form.[11][14]
-
Linearity of the Reaction: It is crucial to ensure that the product formation is linear with time and enzyme concentration. Preliminary experiments should be conducted to determine the optimal incubation time and enzyme concentration.
-
Alternative Detection Methods: While the Chinard method is classic, it can have issues with specificity.[6] More specific and sensitive methods like HPLC or mass spectrometry can be employed for proline quantification, especially for complex biological samples.[3][6][7] A fluorescence-based assay has also been developed, offering a simpler and safer alternative to the ninhydrin-based method.[8][9]
References
- 1. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 2. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of prolidase activity using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction [jstage.jst.go.jp]
- 9. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Glycylproline in Collagen Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylproline (Gly-Pro) is a dipeptide composed of glycine (B1666218) and proline, two amino acids that are fundamental building blocks of collagen.[1] Collagen itself is the most abundant protein in mammals, providing structural integrity to connective tissues such as skin, bone, and cartilage.[2] The unique repeating Gly-X-Y amino acid sequence of collagen frequently contains proline in the X or Y position, highlighting the importance of both glycine and proline in its structure.[1] Consequently, the availability of these amino acids can be a critical factor in the regulation of collagen synthesis.[3][4]
While it might be hypothesized that providing Gly-Pro could directly stimulate collagen synthesis, current research, primarily from studies on prolidase deficiency, suggests a more complex role. Prolidase is the enzyme responsible for cleaving dipeptides with a C-terminal proline or hydroxyproline (B1673980), thereby recycling these amino acids for new protein synthesis, including collagen.[5][6] In prolidase deficiency, Gly-Pro accumulates, and studies on fibroblasts from these patients, as well as control cells exposed to Gly-Pro, indicate that an excess of this dipeptide may lead to an increase in the degradation of newly synthesized collagen.[7]
These application notes provide an overview of the use of this compound in cell culture studies to investigate collagen metabolism, with a focus on its observed effects on collagen degradation and the methodologies to assess these changes.
Quantitative Data Summary
The direct stimulatory effect of this compound on collagen synthesis has not been extensively quantified in the literature. The primary available data comes from studies on prolidase deficiency, which focus on the consequences of Gly-Pro accumulation.
| Cell Type | Treatment | Concentration | Duration | Observed Effect on Collagen | Reference |
| Human Skin Fibroblasts (Control) | Glycyl-L-proline | Not specified in abstract | Not specified in abstract | Increase in rapidly degraded newly synthesized collagen. | [7] |
| Human Skin Fibroblasts (Prolidase Deficient) | Glycyl-L-proline | Not specified in abstract | Not specified in abstract | Varied effects depending on the severity of the enzyme deficiency. | [7] |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound in Collagen Metabolism
The precise signaling pathway by which this compound influences collagen metabolism is not well-defined. However, a putative pathway can be proposed based on the roles of its constituent amino acids and the consequences of its accumulation in prolidase deficiency. The dipeptide may be transported into the cell where, in healthy cells, it is cleaved by prolidase. In cases of prolidase deficiency or excess Gly-Pro, the accumulation of the dipeptide may interfere with proper collagen folding and processing within the endoplasmic reticulum, leading to increased degradation.
Caption: Putative mechanism of this compound in collagen metabolism.
Experimental Workflow for Investigating this compound's Effect on Collagen Metabolism
This workflow outlines the key steps to assess the impact of this compound on collagen synthesis and degradation in a cell culture model.
Caption: Workflow for studying this compound's effect on collagen.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat cultured fibroblasts with this compound to study its effects on collagen metabolism.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 24-well tissue culture plates
-
Sterile water or PBS for dissolving this compound
Procedure:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Seed the cells into 6-well or 24-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). Include a vehicle control (serum-free DMEM without this compound).
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the prepared this compound-containing media or control media to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cell culture supernatant for analysis of secreted collagen (Protocol 2 and 3) and lyse the cells for analysis of intracellular collagen (Protocol 3 and 4).
Protocol 2: Procollagen Type I C-Peptide (PIP) ELISA
Objective: To quantify the amount of newly synthesized and secreted procollagen type I in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant from Protocol 1
-
Human Procollagen Type I C-Peptide (PIP) ELISA Kit (e.g., Takara Bio, R&D Systems)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the PIP ELISA kit.
-
Briefly, this typically involves adding standards and collected cell culture supernatants to the wells of a microplate pre-coated with a capture antibody for PIP.
-
A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is then added.
-
After incubation and washing steps, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of PIP in the samples is determined by comparing their absorbance to the standard curve.
Protocol 3: Hydroxyproline Assay
Objective: To determine the total collagen content by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Collected cell culture supernatant and cell lysates from Protocol 1
-
Hydroxyproline Assay Kit (e.g., Sigma-Aldrich, Cayman Chemical) or individual reagents (Hydrochloric acid, Chloramine-T, DMAB reagent)
-
Heating block or oven at 120°C
-
Microcentrifuge tubes
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Hydrolysis:
-
For cell supernatant: Transfer a known volume (e.g., 100 µL) to a pressure-tight vial.
-
For cell lysate: Homogenize the cell pellet in water and transfer a known volume to a pressure-tight vial.
-
Add an equal volume of concentrated Hydrochloric Acid (~12 M HCl) to each sample.
-
Tightly cap the vials and hydrolyze at 120°C for 3 hours.
-
-
Assay:
-
Follow the protocol of a commercial hydroxyproline assay kit or a standard published protocol.
-
This generally involves neutralizing the hydrolyzed samples and then reacting them with Chloramine-T (oxidation step) followed by the addition of DMAB reagent (color development).
-
Incubate the samples at a specified temperature (e.g., 60°C) for a set time (e.g., 90 minutes).
-
Measure the absorbance at approximately 560 nm using a microplate reader.
-
Calculate the hydroxyproline content based on a standard curve prepared using known concentrations of hydroxyproline.
-
Protocol 4: Western Blot for Collagen Type I
Objective: To qualitatively or semi-quantitatively assess the levels of Collagen Type I in cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Collagen Type I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Collagen Type I overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
References
- 1. mdpi.com [mdpi.com]
- 2. Increased in vivo collagen synthesis and in vitro cell proliferative effect of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen metabolism disturbances are accompanied by an increase in prolidase activity in lung carcinoma planoepitheliale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen biosynthesis anomalies in prolidase deficiency: effect of glycyl-L-proline on the degradation of newly synthesized collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Glycylproline Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylproline, a dipeptide composed of glycine (B1666218) and proline, is a critical analyte in various fields of research, including metabolomics, biomarker discovery, and pharmaceutical development. Accurate quantification of this compound often relies on the use of precisely prepared analytical standards. These standards are essential for method validation, calibration, and ensuring the reliability of experimental results. This document provides detailed application notes and protocols for the preparation of this compound standards for use in analytical chemistry, with a focus on techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of accurate standards. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 704-15-4 | [1] |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Melting Point | 185°C | [1] |
| Water Solubility | 279 g/L[2], 260 g/L (at 25°C)[3] | [2][3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C (for solid) | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound standard solutions. These protocols are based on established methods for similar dipeptides and amino acids and are suitable for generating calibration curves for quantitative analysis.[4][5][6]
Protocol 1: Preparation of a Primary Stock Solution (1 mg/mL)
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound (analytical standard grade)
-
Ultrapure water (HPLC or LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder into a 10 mL volumetric flask.
-
Add approximately 5-7 mL of ultrapure water to the volumetric flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for a few seconds and an ultrasonic bath to ensure complete dissolution.[7]
-
Once the solid is completely dissolved, add ultrapure water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
This results in a 1 mg/mL (1000 µg/mL) primary stock solution.
-
Transfer the stock solution to a clean, labeled storage vial.
-
Store the primary stock solution at -20°C for long-term storage.[1]
Protocol 2: Preparation of Working Standard Solutions and Calibration Curve
This protocol details the serial dilution of the primary stock solution to create a series of working standards for generating a calibration curve. The concentration range provided is a general guideline and should be adapted based on the sensitivity of the analytical instrument and the expected concentration of this compound in the samples.[4][8]
Materials:
-
This compound primary stock solution (1 mg/mL)
-
Ultrapure water (HPLC or LC-MS grade) or appropriate buffer (e.g., 0.1 M borate (B1201080) buffer)[5]
-
Microcentrifuge tubes or autosampler vials
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Label a series of microcentrifuge tubes or vials for each calibration standard (e.g., S1 to S7).
-
Prepare an intermediate stock solution if very low concentrations are required. For example, dilute the 1 mg/mL primary stock 1:100 to obtain a 10 µg/mL intermediate stock.
-
Perform serial dilutions to prepare the working standards. An example dilution series is provided in the table below.
| Standard ID | Concentration (µg/mL) | Volume of Stock (µL) | Diluent Volume (µL) |
| S1 | 20 | 20 of 1 mg/mL | 980 |
| S2 | 10 | 10 of 1 mg/mL | 990 |
| S3 | 5 | 5 of 1 mg/mL | 995 |
| S4 | 2 | 2 of 1 mg/mL | 998 |
| S5 | 1 | 1 of 1 mg/mL | 999 |
| S6 | 0.5 | 500 of 10 µg/mL | 500 |
| S7 | 0.1 | 100 of 10 µg/mL | 900 |
| Blank | 0 | 0 | 1000 |
-
Vortex each working standard to ensure homogeneity.
-
These working standards are now ready for injection into the analytical instrument (e.g., HPLC, LC-MS).
Stability and Storage of this compound Standards
Proper storage of standard solutions is crucial to maintain their integrity and ensure accurate quantification over time.
-
Solid Form: this compound in its solid, crystalline form should be stored at -20°C in a desiccator to protect it from moisture.[1]
-
Stock Solutions: High-concentration stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, aqueous amino acid stock solutions can be stable for several months.[5][9]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution daily or as needed to ensure the highest accuracy. If short-term storage is necessary, keep them refrigerated at 4°C and protected from light.
Visualizations
Experimental Workflow for this compound Standard Preparation
The following diagram illustrates the overall workflow for the preparation of this compound analytical standards.
Caption: Workflow for the preparation and use of this compound standards.
Logical Relationship of Standard Preparation Steps
This diagram outlines the logical progression of steps involved in preparing a set of calibration standards from a solid reference material.
Caption: Logical flow of this compound standard preparation and analysis.
References
- 1. GLYCYL-L-PROLINE | 704-15-4 [chemicalbook.com]
- 2. Showing Compound this compound (FDB022202) - FooDB [foodb.ca]
- 3. Page loading... [guidechem.com]
- 4. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Amino Acid Stock Solutions NovoPro [novoprolabs.com]
Application of Glycylproline in Enzyme Inhibition Studies: A Detailed Guide for Researchers
Introduction
The dipeptide Glycylproline (Gly-Pro) serves as a fundamental structural motif in the study of enzyme inhibition, particularly for a class of serine proteases known as prolyl peptidases. While the unmodified Gly-Pro dipeptide itself may exhibit weak or no direct inhibitory activity against certain enzymes, its rigid structure, conferred by the proline residue, makes it an ideal scaffold for the design of potent and selective inhibitors. These inhibitors are instrumental in elucidating the physiological and pathological roles of target enzymes and are valuable tools in drug discovery programs for various diseases, including type 2 diabetes, cancer, and neurological disorders.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in studying the inhibition of three key prolyl peptidases: Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP).
Key Target Enzymes
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1.[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[3]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in the microenvironment of epithelial cancers, fibrotic tissues, and healing wounds.[4][5] Its role in tumor growth, invasion, and metastasis makes it an attractive target for cancer therapy.[5][6]
-
Prolyl Oligopeptidase (POP): A cytosolic serine protease involved in the metabolism of neuropeptides and peptide hormones, implicating it in neurological and psychiatric disorders.[7][8][9]
Quantitative Data: Inhibitory Potency of this compound Derivatives
While this compound itself has been reported to have no significant inhibitory activity against DPP-IV, its structure is a cornerstone for potent inhibitors.[10] The following tables summarize the inhibitory activities of various this compound derivatives against DPP-IV, FAP, and POP.
Table 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by this compound Derivatives
| Inhibitor Name | Structure | IC50/Ki | Target Enzyme | Reference |
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | Modified Gly-Pro scaffold | Low nanomolar affinity | FAP (highly selective over DPP-IV) | Not specified in snippets |
| Ac-Gly-boroPro | Acetylated Gly-Pro with boronic acid | Ki: ~5400-fold lower than for FAP | DPP-IV | Not specified in snippets |
Table 2: Inhibition of Fibroblast Activation Protein (FAP) by this compound Derivatives
| Inhibitor Name | Structure | IC50/Ki | Target Enzyme | Reference |
| Ac-Gly-boroPro | Acetylated Gly-Pro with boronic acid | Ki: 23 ± 3 nM | FAP | Not specified in snippets |
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | Modified Gly-Pro scaffold | Low nanomolar affinity | FAP | Not specified in snippets |
Table 3: Inhibition of Prolyl Oligopeptidase (POP) by this compound Derivatives
| Inhibitor Name | Structure | IC50/Ki | Target Enzyme | Reference |
| Z-Gly-Pro-diazomethyl ketone | Benzyloxycarbonyl-Gly-Pro with diazomethyl ketone | Irreversible inactivation at 0.3 µM | POP | Not specified in snippets |
| Z-Pro-Prolinal | N-benzyloxycarbonyl-L-prolyl-L-prolinal | IC50: 0.4 nM (Porcine PREP), 4.2 nM (Leishmania infantum POP); Ki: 1 nM (POP) | POP | [11] |
Experimental Protocols
DPP-IV Inhibition Assay (Chromogenic Method)
This protocol describes a method to determine the inhibitory activity of compounds against DPP-IV using the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA).
Materials:
-
Purified recombinant human DPP-IV
-
Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Gly-Pro-pNA in the Tris-HCl buffer.
-
Dilute the DPP-IV enzyme to the desired working concentration in Tris-HCl buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: 50 µL Tris-HCl buffer + 10 µL enzyme diluent + 40 µL substrate diluent
-
Control (No Inhibitor): 50 µL Tris-HCl buffer + 10 µL DPP-IV solution + 40 µL substrate diluent
-
Test Inhibitor: 50 µL of serially diluted inhibitor solution + 10 µL DPP-IV solution + 40 µL substrate diluent
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 40 µL of the Gly-Pro-pNA substrate solution to all wells. The final concentration of Gly-Pro-pNA can range from 0.2 to 0.6 mM.[10]
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 30-60 minutes at 37°C using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
FAP Inhibition Assay (Fluorogenic Method)
This protocol outlines a method for assessing FAP inhibition using a fluorogenic substrate, such as Ala-Pro-AMC.
Materials:
-
Purified recombinant human FAP
-
Fluorogenic substrate (e.g., Ala-Pro-AMC or a specific FAP substrate like 3144-AMC)[13][14]
-
DPP Assay Buffer[15]
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[15]
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well black plate, add the following to duplicate wells:[15]
-
Blank: Assay buffer
-
Positive Control: 10 µL diluted FAP + 75 µL Assay Buffer + 10 µL Diluent Solution
-
Negative Control: 10 µL Test Inhibitor + 85 µL Assay Buffer
-
Test Inhibitor: 10 µL of serially diluted inhibitor solution + 10 µL diluted FAP + 75 µL Assay Buffer
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature (22°C) for 10 minutes.[15]
-
-
Reaction Initiation:
-
Add 5 µL of the diluted fluorogenic substrate to the "Positive Control" and "Test Inhibitor" wells.[15]
-
-
Data Acquisition:
-
Immediately read the fluorescence intensity at excitation and emission wavelengths of 350-380 nm and 440-460 nm, respectively.[15]
-
-
Data Analysis:
-
Follow a similar data analysis procedure as described for the DPP-IV assay to calculate the IC50 values.
-
Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorogenic Method)
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of compounds against POP using the fluorogenic substrate Z-Gly-Pro-AMC.[11]
Materials:
-
Purified recombinant human POP
-
Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) substrate
-
Assay Buffer
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.[11]
-
Dilute the POP enzyme to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the serially diluted inhibitor solutions.[11]
-
For control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.[11]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.[11]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.[11]
-
-
Data Acquisition:
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction and percentage of inhibition as described in the DPP-IV assay protocol to determine the IC50 value.[11]
-
Signaling Pathways and Experimental Workflows
DPP-IV Signaling in Glucose Homeostasis
DPP-IV inhibitors enhance the levels of incretin hormones GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells, thereby improving glycemic control.[2][16]
Caption: DPP-IV inhibition enhances glycemic control.
FAP in the Tumor Microenvironment
FAP, expressed on cancer-associated fibroblasts (CAFs), promotes tumor progression by remodeling the extracellular matrix (ECM) and activating pro-tumorigenic signaling pathways such as PI3K/AKT and RAS/ERK.[4][6]
Caption: FAP promotes tumor growth and invasion.
Role of Prolyl Oligopeptidase in Neurological Disorders
POP is implicated in the metabolism of neuropeptides and has been linked to neuroinflammation and cognitive function. Its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases.[7][17]
Caption: POP's role in neurological disorders.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: Workflow for enzyme inhibition assay.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 7. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [researchrepository.ul.ie]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Peak Tailing of Glycylproline in Reverse-Phase HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the dipeptide Glycylproline.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. It is often an indication of undesirable secondary interactions between the analyte and the stationary phase, or other system issues. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf or As of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
Q2: Why is my this compound peak tailing in RP-HPLC?
A2: Peak tailing of this compound, a small and polar dipeptide, in RP-HPLC is most commonly caused by secondary interactions with the stationary phase. The primary culprits are interactions between the basic amine and acidic carboxylic acid functionalities of this compound and residual silanol (B1196071) groups on the silica-based C18 column packing material. Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase conditions.
Q3: How does mobile phase pH affect this compound peak shape?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[1][2] this compound has a strongly acidic pKa of approximately 3.61 and a strongly basic pKa of around 8.13. Operating the mobile phase at a pH close to these pKa values can lead to the co-existence of ionized and non-ionized forms of the molecule, resulting in peak broadening or splitting.[2][3] To minimize silanol interactions, which are a major cause of tailing for basic compounds, it is advisable to work at a low pH (typically between 2 and 3).[4] At this low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated and thus less likely to interact with the positively charged amine group of this compound.[4]
Q4: Can the choice of mobile phase additive impact peak tailing?
A4: Absolutely. Mobile phase additives are crucial for obtaining good peak shape for peptides.[5] Trifluoroacetic acid (TFA) is a common additive used at a concentration of 0.05-0.1% to improve peak shape.[6][7] TFA acts as an ion-pairing agent, masking the positive charge on the this compound and reducing its interaction with residual silanols.[8] It also lowers the mobile phase pH to around 2, which helps to suppress the ionization of silanol groups.[9] For some peptides, higher concentrations of TFA (0.2-0.25%) may be necessary for optimal resolution.[6] However, TFA can suppress the signal in mass spectrometry (MS) detection.[7] In such cases, formic acid (FA) or difluoroacetic acid (DFA) are often used as alternatives, although they may not provide the same degree of peak shape improvement as TFA.[5]
Q5: What type of HPLC column is best for analyzing this compound?
A5: For polar analytes like this compound that are prone to secondary interactions, using a modern, high-purity silica column with end-capping is highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interaction with the analyte.[10] Columns with a charged surface, such as Charged Surface Hybrid (CSH) C18 columns, can also provide excellent peak shape for basic compounds, even at low ionic strength mobile phases.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Evaluate and Optimize Mobile Phase Conditions
The mobile phase composition is the most common and easily adjustable factor affecting peak shape.
-
pH Adjustment: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from this compound's pKa values (pKa1 ~3.61, pKa2 ~8.13). A low pH of 2.5 to 3.0 is generally recommended to suppress silanol activity.
-
Mobile Phase Additives: If not already in use, introduce an ion-pairing agent. Start with 0.1% TFA in both the aqueous and organic mobile phase components. If tailing persists, consider incrementally increasing the TFA concentration up to 0.25%. For MS-sensitive applications, 0.1% formic acid is a common starting point, though it may result in broader peaks compared to TFA.[11]
Table 1: Effect of Mobile Phase pH and Additive on this compound Peak Asymmetry (Hypothetical Data)
| Mobile Phase pH | Additive (Concentration) | Peak Asymmetry (As) | Observations |
| 4.0 | None | 2.5 | Severe tailing due to proximity to pKa and silanol interactions. |
| 3.0 | None | 1.8 | Some improvement, but significant tailing remains. |
| 3.0 | 0.1% Formic Acid | 1.5 | Further improvement, but peak is still noticeably asymmetric. |
| 2.5 | 0.1% Trifluoroacetic Acid (TFA) | 1.1 | Good peak symmetry, suitable for most applications. |
| 2.5 | 0.2% Trifluoroacetic Acid (TFA) | 1.0 | Excellent peak symmetry. |
Step 2: Assess Column Performance and Chemistry
The HPLC column is a critical component influencing peak shape.
-
Column Type: Verify that you are using a high-quality, end-capped C18 column. If tailing is persistent with a standard C18 column, consider switching to a column specifically designed for polar or basic analytes, such as one with a polar-embedded phase or a charged surface.
-
Column Contamination and Degradation: Contaminants from previous injections can create active sites that cause tailing. Flush the column with a strong solvent wash. A void at the head of the column can also lead to peak distortion. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Step 3: Check for System and Method Issues
If mobile phase and column optimizations do not resolve the issue, investigate the HPLC system and analytical method parameters.
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to peak distortion. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was a contributing factor.
-
Extra-Column Volume: Excessive dead volume in the system from long or wide-bore tubing can cause peak broadening and tailing. Ensure that all tubing and connections are appropriate for the column dimensions and flow rate.
-
Sample Solvent: The solvent used to dissolve the this compound sample should be as weak as or weaker than the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to poor peak shape.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a standard C18 column with UV detection.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 0-100% Mobile Phase B over 15 minutes (this may need to be optimized for retention time).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard or sample in Mobile Phase A at a concentration of approximately 0.1 mg/mL.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the key chemical interactions involved.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Caption: Secondary interaction of this compound with silanol groups.
References
- 1. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency of Glycylproline in ESI-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Glycylproline in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ESI-MS analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal Intensity | 1. Suboptimal Mobile Phase Composition: Inappropriate pH or organic solvent concentration can lead to poor ionization. 2. Inefficient ESI Source Parameters: Incorrect voltage, gas flow, or temperature settings can hinder ion formation and transmission. 3. Sample Degradation: this compound may be unstable under certain storage or experimental conditions. 4. Instrument Contamination: Buildup of salts or other residues in the ion source can suppress the signal.[1] | 1. Optimize Mobile Phase: - pH: Adjust the mobile phase pH with a volatile acid like formic acid. For positive ion mode, a slightly acidic pH is generally favorable.[2][3] - Organic Solvent: Increase the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A higher organic content can enhance ESI efficiency.[4] 2. Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to find the optimal settings for this compound.[1] 3. Ensure Sample Integrity: Prepare fresh samples and store them appropriately. Avoid repeated freeze-thaw cycles. 4. Clean the Ion Source: Regularly clean the ion source components, such as the spray needle and capillary, according to the manufacturer's protocol to remove contaminants.[1] |
| Prominent Sodium or Potassium Adducts | 1. Contaminated Solvents or Reagents: Trace amounts of sodium or potassium salts in the mobile phase or sample solvent are a common source of adduct formation.[5] 2. Leaching from Glassware: Glassware can be a source of sodium ions.[5] 3. High Salt Concentration in the Sample: Biological samples may contain high concentrations of salts that can lead to adduct formation. | 1. Use High-Purity Solvents and Reagents: Utilize LC-MS grade solvents and high-purity additives. 2. Use Polypropylene (B1209903) Labware: Whenever possible, use polypropylene vials and pipette tips to minimize sodium leaching.[5] 3. Acidify the Mobile Phase: The addition of a small amount of formic acid can provide an excess of protons, which will competitively bind with the analyte and reduce the formation of sodium and potassium adducts.[6] 4. Sample Desalting: If the sample has a high salt content, consider a desalting step using solid-phase extraction (SPE) prior to analysis. |
| Poor Peak Shape (Tailing or Broadening) | 1. Suboptimal Chromatographic Conditions: The choice of column and mobile phase can significantly impact peak shape. 2. Column Overloading: Injecting too much sample can lead to peak distortion. 3. Secondary Interactions: Interactions between the analyte and the stationary phase or other components of the system can cause peak tailing. | 1. Optimize Chromatography: - Column Choice: Use a column suitable for the analysis of small, polar peptides, such as a C18 or a HILIC column. - Mobile Phase: Adjust the mobile phase composition, including the organic solvent ratio and the concentration of additives, to improve peak shape. 2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column. 3. Address Secondary Interactions: The addition of a small amount of an ion-pairing agent or adjusting the mobile phase pH can help to minimize secondary interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for analyzing this compound by ESI-MS?
A1: For positive ion mode ESI-MS, a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of formic acid is recommended. A typical starting point is a gradient elution with 0.1% formic acid in both the aqueous and organic phases.[7] Studies have shown that increasing the organic solvent content generally improves signal intensity for amino acids and peptides.[4] Furthermore, reducing the formic acid concentration to 0.01% has been demonstrated to enhance the MS signal for peptides.[8]
Q2: How does the pH of the mobile phase affect the ionization of this compound?
A2: The pH of the mobile phase plays a crucial role in the ionization of peptides like this compound. In positive ion mode, a lower pH (acidic conditions) promotes the protonation of the analyte, leading to the formation of [M+H]⁺ ions and generally enhancing the signal intensity.[2][3] For many compounds, a higher mobile phase pH can also lead to increased signal in positive ionization mode, suggesting that the optimal pH should be determined experimentally.[2][9]
Q3: Should I use acetonitrile or methanol (B129727) as the organic solvent?
A3: Both acetonitrile and methanol are commonly used in reversed-phase chromatography for peptide analysis. Studies on amino acids have indicated that using acetonitrile in the mobile phase can result in a stronger signal compared to methanol.[4] This is attributed to the lower surface tension and vaporization enthalpy of acetonitrile, which can lead to more efficient droplet formation and desolvation in the ESI source.[4]
Q4: How can I minimize the formation of sodium adducts ([M+Na]⁺) for this compound?
A4: Sodium adducts are a common issue in ESI-MS. To minimize their formation, it is crucial to use high-purity solvents and reagents and to avoid glassware where possible.[5] Acidifying the mobile phase with formic acid is an effective strategy, as the excess protons will outcompete sodium ions for adduction to the this compound molecule.[6]
Q5: What are the typical ESI source parameters for the analysis of a dipeptide like this compound?
A5: Optimal ESI source parameters are instrument-dependent but can be systematically optimized. For a similar tripeptide, Proline-Glycine-Proline, successful analysis was achieved with an electrospray voltage of 4000 V and an interface temperature of 600°C.[7] It is recommended to perform a systematic optimization of the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature to maximize the signal for this compound on your specific instrument.
Quantitative Data Summary
Note: The following tables provide illustrative data based on general principles and findings for similar analytes, as specific quantitative studies on the optimization of this compound ionization efficiency were not available in the reviewed literature.
Table 1: Effect of Mobile Phase Composition on Relative Signal Intensity of a Dipeptide
| Mobile Phase A (Water with 0.1% Formic Acid) | Mobile Phase B (Organic Solvent with 0.1% Formic Acid) | % Mobile Phase B | Relative Signal Intensity (Acetonitrile) | Relative Signal Intensity (Methanol) |
| 90% | Acetonitrile | 10% | 1.0 | 0.8 |
| 50% | Acetonitrile | 50% | 3.5 | 2.8 |
| 10% | Acetonitrile | 90% | 8.2 | 6.5 |
This table illustrates the general trend that a higher percentage of organic solvent, particularly acetonitrile, increases the signal intensity in ESI-MS for small peptides.[4]
Table 2: Effect of Formic Acid Concentration on Relative Signal Intensity of a Dipeptide
| Formic Acid Concentration in Mobile Phase | Relative Signal Intensity |
| 0.1% | 1.0 |
| 0.05% | 1.3 |
| 0.01% | 1.8 |
This table illustrates the potential for signal enhancement by reducing the concentration of formic acid in the mobile phase, as has been observed for other peptides.[8]
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis of this compound
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in LC-MS grade water to prepare a stock solution of 1 mg/mL.
-
Working Standard Preparation: Dilute the stock solution with a suitable solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to achieve a final concentration in the low µg/mL to high ng/mL range.[10]
-
Sample Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
Vial Selection: Use polypropylene autosampler vials to minimize potential sodium contamination from glass.[5]
Protocol 2: LC-MS/MS Method for this compound (Adapted from a similar tripeptide analysis)
This method is adapted from a validated procedure for Proline-Glycine-Proline and can be used as a starting point for optimizing the analysis of this compound.[7]
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Jupiter 4u Proteo, 150 x 2.1 mm, 80Å).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5-10 µL.
-
Gradient:
Time (min) % B 0.0 5 1.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Capillary Voltage: 4000 V.[7]
-
Source Temperature: 600°C.[7]
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 173.1 (for [M+H]⁺ of this compound)
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would correspond to the loss of the proline immonium ion or other characteristic fragments.
-
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry and Proteomics - Frequently Asked Questions | Bio21 Molecular Science & Biotechnology Institute [bio21.unimelb.edu.au]
- 7. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Improving the recovery of Glycylproline during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Glycylproline during sample extraction.
Troubleshooting Guide
Low or inconsistent recovery of this compound can be a significant issue during sample preparation. This guide addresses common problems and provides systematic solutions to improve your experimental outcomes.
Issue 1: Low Analyte Recovery
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Suboptimal Extraction Method | This compound is a polar dipeptide, and not all extraction techniques are suitable for its efficient recovery. Liquid-liquid extraction (LLE), for instance, is often inefficient for polar peptides as they do not readily partition into immiscible organic solvents. | Prioritize methods like Protein Precipitation (PPT) or Solid-Phase Extraction (SPE). For plasma samples, a validated method for a similar peptide, Proline-Glycine-Proline (PGP), demonstrated over 90% recovery using a specific SPE cartridge.[1][2] |
| Protein Binding | This compound may bind to abundant proteins in biological matrices like plasma, preventing its extraction. | Use protein precipitation with organic solvents like acetonitrile (B52724) or methanol (B129727) to denature proteins and release the analyte.[3][4][5] A 3:1 ratio of acetonitrile to plasma is a common starting point.[3] |
| Non-Specific Binding (NSB) | Peptides can adhere to the surfaces of sample tubes and pipette tips, especially if they are made of glass. | Use polypropylene (B1209903) or other low-binding microcentrifuge tubes and pipette tips.[6] |
| Incomplete Elution in SPE | The elution solvent in an SPE protocol may not be strong enough to release this compound from the sorbent. | Optimize the elution solvent. For reversed-phase SPE, this often involves increasing the percentage of organic solvent (e.g., acetonitrile) in the elution buffer. The addition of a small amount of acid, like formic acid, can also improve elution. |
| Sample Overload on SPE Cartridge | Exceeding the binding capacity of the SPE sorbent will lead to loss of the analyte during the loading step. | Ensure the amount of sample loaded does not exceed the manufacturer's specified capacity for the chosen SPE cartridge. |
Issue 2: High Variability in Recovery
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inconsistent Sample Handling | Minor variations in incubation times, temperatures, or mixing steps can lead to significant differences in recovery between samples. | Standardize every step of your protocol. Use automated liquid handling systems if available to minimize human error. Ensure consistent vortexing times and speeds. |
| pH Fluctuations | The charge state of this compound and its interaction with sorbents or partitioning in different phases can be influenced by pH. Inconsistent pH across samples can lead to variability. | Buffer your samples to a consistent pH throughout the extraction process. The stability of peptides can be pH-dependent, so it is crucial to maintain a stable pH environment.[7] |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. | Improve sample cleanup to remove interfering matrix components. SPE is generally more effective at reducing matrix effects than protein precipitation.[5] Using a stable isotope-labeled internal standard for this compound can help to correct for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from plasma?
For plasma samples, protein precipitation (PPT) with acetonitrile is a straightforward and effective initial method.[3][4][5] It is rapid, cost-effective, and can provide good recovery for small, polar molecules like this compound by efficiently removing larger proteins. A common starting point is to add three volumes of cold acetonitrile to one volume of plasma.[3][8]
Q2: When should I consider using Solid-Phase Extraction (SPE) for this compound?
SPE is recommended when you need a cleaner sample extract than what is achievable with PPT, or when you are experiencing significant matrix effects in your LC-MS/MS analysis.[5] Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can be particularly effective for capturing and concentrating polar peptides like this compound. A validated method for a similar peptide, PGP, showed over 90% recovery using a Phenomenex Phree cartridge, which combines protein precipitation and phospholipid removal.[1][2]
Q3: Is Liquid-Liquid Extraction (LLE) a suitable method for this compound?
Generally, LLE is not recommended for highly polar peptides like this compound. These molecules have low solubility in the water-immiscible organic solvents typically used in LLE, which would result in poor recovery.
Q4: How does pH affect the stability and recovery of this compound during extraction?
The pH of your sample and extraction solvents can influence the charge state of this compound, which in turn affects its solubility and interaction with SPE sorbents. Extreme pH values can also lead to the degradation of peptides through hydrolysis of the peptide bond.[7] It is advisable to work within a pH range where this compound is stable, which should be determined experimentally if not available in the literature. Using buffered solutions can help maintain a consistent pH throughout the extraction process.
Q5: My recovery is still low after trying protein precipitation. What are the next troubleshooting steps?
If PPT with acetonitrile yields low recovery, consider the following:
-
Optimize the precipitating solvent: Try other organic solvents like methanol or acetone, or a mixture of solvents.
-
Check for non-specific binding: Ensure you are using low-binding labware.
-
Consider a different extraction technique: If PPT is not sufficient, transitioning to a well-optimized SPE method is the logical next step to improve recovery and sample cleanliness.
Quantitative Data Summary
The following table summarizes expected recovery rates for different extraction methods based on available literature for similar peptides. It is important to note that these values are illustrative and optimal recovery for this compound should be determined experimentally.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Proline-Glycine-Proline (PGP) | Human Plasma | >90 | [1][2] |
| Protein Precipitation (Acetonitrile) | Various Peptides | Human Plasma | >50 | [5] |
| Solid-Phase Extraction (Mixed-Mode Anion Exchange) | Various Peptides | Human Plasma | >20 | [5] |
| Liquid-Liquid Extraction (LLE) | Organic Acids | Urine | ~77.4 | [9] |
| Solid-Phase Extraction (SPE) | Organic Acids | Urine | ~84.1 | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation of this compound from Plasma
This protocol is a general procedure for the extraction of small, polar molecules from a plasma matrix.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (low-binding)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and refrigeration)
Procedure:
-
Pipette 100 µL of plasma into a low-binding microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma (Based on a method for a similar peptide)
This protocol is adapted from a validated method for the extraction of Proline-Glycine-Proline (PGP) from human plasma and is expected to have high recovery for this compound.[1][2]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (stable isotope-labeled this compound, if available)
-
Solvent mixture: Methanol/Acetonitrile (60:40) with 1% formic acid, pre-chilled
-
96-well SPE plate (e.g., Phenomenex Phree)
-
Positive pressure manifold or vacuum manifold
-
Collection plate
Procedure:
-
Prepare quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
To 100 µL of plasma sample or QC, add the internal standard.
-
Load the mixture into the wells of the 96-well SPE plate.
-
Add 600 µL of the pre-chilled solvent mix (Methanol/Acetonitrile with 1% formic acid) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins and phospholipids.
-
Place the SPE plate on a collection plate and apply positive pressure or vacuum to elute the sample.
-
Collect the eluate for LC-MS/MS analysis.
Visualizations
Caption: A typical workflow for this compound extraction using protein precipitation.
Caption: A generalized workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: A logical troubleshooting workflow for addressing low this compound recovery.
References
- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Glycylproline quantification from urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of glycylproline in urine samples using LC-MS/MS.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in urine, providing practical solutions and preventative measures.
Q1: I am observing significant ion suppression for this compound in my urine samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in urine analysis, primarily caused by high concentrations of salts, urea, and other endogenous compounds that compete with this compound for ionization in the mass spectrometer source.[1][2] This leads to reduced sensitivity and inaccurate quantification.
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the urine sample with a suitable solvent (e.g., 0.1% formic acid in water). Dilution reduces the concentration of interfering matrix components.[3] However, excessive dilution can bring the this compound concentration below the limit of quantification. It is crucial to find an optimal dilution factor that balances matrix effect reduction with signal intensity.
-
Sample Preparation: If dilution is insufficient, more extensive sample cleanup is necessary. The two most common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) .
-
PPT: While effective at removing proteins, PPT may not efficiently remove highly polar interfering substances like salts, which are major contributors to matrix effects in urine.
-
SPE: This is often the more effective method for urine samples. A well-chosen SPE sorbent can selectively retain this compound while allowing salts and other polar interferences to be washed away. For a polar dipeptide like this compound, a mixed-mode or a polymeric reversed-phase sorbent is often a good starting point.
-
-
Chromatographic Separation: Optimizing the liquid chromatography method can separate this compound from co-eluting matrix components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Given the polar nature of this compound, HILIC is a highly effective chromatographic technique. It uses a polar stationary phase and a high organic mobile phase, which is well-suited for retaining and separating polar compounds away from the highly aqueous and salt-rich components of the urine matrix that elute early.[4][5]
-
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as deuterated this compound (e.g., Gly-Pro-d2), is highly recommended. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal and reliable quantification.[6]
Q2: My this compound peak shape is poor (e.g., broad, tailing, or splitting). What could be the cause and how do I fix it?
A2: Poor peak shape can be caused by a variety of factors related to the sample, the chromatography, or the instrument.
Troubleshooting Steps:
-
Sample Matrix Effects: High concentrations of salts in the injected sample can distort the peak shape. Improving sample cleanup, as described in Q1, can resolve this issue.
-
Chromatography Issues:
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try reducing the injection volume or diluting the sample.
-
Incompatible Injection Solvent: The solvent used to dissolve the final extract should be similar in composition to the initial mobile phase to ensure good peak shape. For HILIC, this means a high organic content.
-
Column Contamination: Buildup of matrix components on the column can degrade performance. Implement a column washing step after each run or periodically flush the column with a strong solvent.
-
Inappropriate Column Chemistry: For a polar analyte like this compound, a standard C18 reversed-phase column may provide insufficient retention, leading to elution near the void volume and poor peak shape. Consider using a HILIC column.
-
-
Analyte-Specific Issues: this compound has a free amine and a carboxylic acid group, making it zwitterionic. The pH of the mobile phase can significantly impact its retention and peak shape. Experiment with different mobile phase pH values to find the optimal condition for your column.
Q3: I am having difficulty developing a sensitive and specific MRM method for this compound. What are the recommended MRM transitions and how can I optimize them?
A3: A robust MRM (Multiple Reaction Monitoring) method is crucial for selective and sensitive quantification.
Recommended MRM Transitions (for [M+H]⁺):
Based on publicly available mass spectral data for this compound (Molecular Weight: 172.18 g/mol ), the protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 173.1.[7][8] Common product ions from collision-induced dissociation (CID) can be used for MRM transitions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
| 173.1 | 116.1 | [Proline+H]⁺ |
| 173.1 | 70.1 | Immonium ion of Proline |
Note: These are theoretical transitions and should be experimentally confirmed and optimized on your specific instrument.
Optimization Workflow:
-
Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer and confirm the m/z of the protonated molecule ([M+H]⁺). Also, check for the presence of other adducts (e.g., [M+Na]⁺, [M+K]⁺) which could potentially be used as precursor ions, although the protonated molecule is generally preferred for consistency.[9][10][11][12][13]
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion (m/z 173.1) to identify the most abundant and stable fragment ions.
-
Collision Energy (CE) Optimization: For each potential MRM transition, perform a collision energy optimization experiment. This involves analyzing the sample while ramping the collision energy to determine the value that produces the highest intensity for the selected product ion. The optimal CE will be instrument-dependent.
-
Transition Selection: Choose at least two MRM transitions for each analyte. The most intense and specific transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier).
Q4: What is the best sample preparation method for this compound in urine: Protein Precipitation or Solid-Phase Extraction?
A4: For this compound in urine, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) .
-
Protein Precipitation (PPT): While simple and fast, PPT with solvents like acetonitrile (B52724) or methanol (B129727) is primarily effective at removing proteins.[14][15][16][17] Urine has a relatively low protein concentration compared to plasma, and the main sources of matrix effects are highly polar small molecules and salts, which are not efficiently removed by PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by allowing for the removal of interfering compounds through carefully chosen wash steps. For a polar analyte like this compound, a mixed-mode cation exchange or a polymeric reversed-phase SPE sorbent can be effective.[18][19][20][21] The sorbent can retain this compound while salts and other highly polar interferences are washed away with an aqueous solution. The this compound is then eluted with a solvent mixture containing an organic component and/or a pH modifier.
The following table summarizes the expected performance of these two techniques for this compound in urine.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Moderate to High | High (with method optimization) |
| Matrix Effect Reduction | Low | High |
| Sample Throughput | High | Moderate to High (with automation) |
| Cost per Sample | Low | Moderate |
| Method Development | Minimal | Moderate to High |
Recommendation: For robust and sensitive quantification of this compound in urine, SPE is the recommended sample preparation method. If high throughput is the primary concern and some compromise in data quality is acceptable, a simple dilute-and-inject approach combined with HILIC chromatography and a SIL internal standard can be a viable alternative.
Experimental Protocols and Methodologies
This section provides detailed examples of experimental protocols that can be adapted for the quantification of this compound in urine.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This protocol is a starting point and should be optimized for your specific application and SPE sorbent.
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 x g for 10 minutes to remove particulates. Take 100 µL of the supernatant and add 10 µL of an internal standard working solution (e.g., deuterated this compound). Dilute the sample with 400 µL of 0.1% formic acid in water.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included to remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 90% acetonitrile with 0.1% formic acid for HILIC analysis).
LC-MS/MS Method: HILIC-MS/MS
This method is designed for the separation of polar analytes like this compound.
-
LC Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
This compound: 173.1 -> 116.1 (Quantifier), 173.1 -> 70.1 (Qualifier)
-
Internal Standard (e.g., Gly-Pro-d2): 175.1 -> 118.1 (or other appropriate fragments)
-
Visualizations
Workflow for Troubleshooting Ion Suppression
Caption: A stepwise workflow for troubleshooting and mitigating ion suppression in this compound quantification.
Logical Relationship of Sample Preparation Methods
Caption: Comparison of common sample preparation methods for urine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selected Ion Monitoring for Orbitrap-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HILIC-UPLC-MS for exploratory urinary metabolic profiling in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyl-L-proline | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycyl-L-proline [webbook.nist.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Prediction of adducts on positive mode electrospray ionization mass spectrometry: proton/sodium selectivity in methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. mdpi.com [mdpi.com]
- 15. bbrc.in [bbrc.in]
- 16. Assessment of Different Urinary Protein Precipitation Methods for Protein Profiling by Mass Spectrometry [wisdomlib.org]
- 17. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization for peptide sample preparation for urine peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Stability of Glycylproline in solution under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of glycylproline in solution under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound in solution primarily degrades through two main pathways:
-
Intramolecular Cyclization: The N-terminal amino group of glycine (B1666218) attacks the carbonyl group of the peptide bond, leading to the formation of a cyclic dipeptide known as cyclo(Gly-Pro) or this compound diketopiperazine. This is often the most significant degradation pathway, especially under neutral to alkaline conditions.
-
Hydrolysis: The peptide bond between glycine and proline can be cleaved by water, resulting in the formation of the individual amino acids, glycine and proline. This reaction is typically catalyzed by acidic or basic conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound. Generally, this compound is most stable in acidic to neutral pH. Under alkaline conditions (pH > 8), the rate of intramolecular cyclization to form cyclo(Gly-Pro) increases significantly.[1][2] Acid-catalyzed hydrolysis of the peptide bond can occur at very low pH values, but this compound is relatively stable in moderately acidic environments, such as those found in simulated gastric fluid.[3]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: As with most chemical reactions, higher temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to keep this compound solutions frozen (-20°C or -80°C). For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. Room temperature and elevated temperatures will significantly increase the rate of both hydrolysis and diketopiperazine formation.[1]
Q4: Which buffer system is recommended for preparing this compound solutions?
A4: The choice of buffer can influence the stability of peptides. For this compound, buffers that maintain a slightly acidic to neutral pH (e.g., citrate (B86180) or phosphate (B84403) buffers) are generally preferred to minimize diketopiperazine formation. However, the specific interactions between buffer components and the peptide can vary. It is always recommended to perform a buffer compatibility study for your specific application. Phosphate buffers are widely used, but it's important to be aware of potential precipitation with certain divalent cations.[4][5][6] Tris buffers are common but may be less suitable if the pH tends to be in the alkaline range where cyclization is more prevalent.[6][7]
Q5: Are there any other factors that can affect the stability of this compound solutions?
A5: Besides pH and temperature, other factors can impact stability:
-
Enzymatic Degradation: In biological samples or non-sterile solutions, proteases can enzymatically cleave the peptide bond.
-
Oxidation: While less common for this compound compared to peptides containing methionine or cysteine, the presence of oxidizing agents or exposure to light can potentially lead to degradation.
-
Concentration: In some cases, the concentration of the peptide in solution can affect its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of this compound Potency in Experiments | Degradation due to improper storage (high temperature or pH). | 1. Verify the storage conditions of your stock and working solutions. For long-term storage, use ≤ -20°C. For daily use, store at 2-8°C. 2. Check the pH of your solution. If it is neutral to alkaline, consider buffering to a slightly acidic pH (e.g., pH 5-6) if your experiment allows. 3. Prepare fresh solutions more frequently. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation products have formed. | 1. An early eluting peak may correspond to glycine or proline from hydrolysis. 2. A peak with a different retention time could be cyclo(Gly-Pro) from intramolecular cyclization. 3. Use a stability-indicating HPLC method (see Experimental Protocols) to resolve and identify these degradation products. Mass spectrometry can be used to confirm the identity of the peaks. |
| Inconsistent Results Between Different Batches of this compound | Variability in the initial purity or handling of different lots. | 1. Review the Certificate of Analysis for each batch to compare initial purity. 2. Perform a side-by-side analysis of the different batches using a validated HPLC method. 3. Ensure standardized procedures for solution preparation and storage are followed for all batches. |
| Precipitation in the Solution Upon Freezing/Thawing | Buffer components or the peptide itself may be precipitating. | 1. Consider the buffer system. Phosphate buffers can sometimes precipitate at low temperatures.[5] 2. If using a high concentration of this compound, check its solubility at the storage temperature. 3. Flash-freeze the solution in smaller aliquots to minimize freeze-thaw cycles and the time spent at intermediate temperatures. |
Data on this compound Stability
The following tables provide illustrative data on the stability of this compound based on general principles of peptide degradation. Actual degradation rates should be determined empirically for your specific experimental conditions.
Table 1: Illustrative Effect of Temperature on this compound Stability in a Neutral pH Buffer (pH 7.0)
| Storage Temperature (°C) | Expected Primary Degradation Pathway | Estimated Half-Life | Recommendations |
| -80 | Negligible | > 1 year | Ideal for long-term storage. |
| -20 | Minimal | Months to a year | Suitable for long-term storage. |
| 4 | Slow Cyclization/Hydrolysis | Weeks to months | Recommended for short-term storage (daily/weekly use). |
| 25 (Room Temp) | Moderate Cyclization/Hydrolysis | Days to weeks | Not recommended for storage; for immediate use only. |
| 40 | Rapid Cyclization/Hydrolysis | Hours to days | Used for accelerated stability and forced degradation studies. |
Table 2: Illustrative Effect of pH on this compound Stability at 25°C
| pH | Expected Primary Degradation Pathway | Relative Degradation Rate |
| 3.0 | Acid-catalyzed hydrolysis | Low |
| 5.0 | Minimal degradation | Very Low |
| 7.0 | Slow intramolecular cyclization | Low to Moderate |
| 9.0 | Intramolecular cyclization | High |
| 11.0 | Rapid intramolecular cyclization | Very High[2] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This method is designed to separate this compound from its primary degradation products (glycine, proline, and cyclo(Gly-Pro)).
-
Instrumentation: HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B
-
15-17 min: 30% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Expected Elution Order: Glycine and Proline (very early), this compound, cyclo(Gly-Pro).
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of the analytical method.[8][9][10]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Control Sample: Keep a sample of the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples by the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the parent compound.[8]
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Study of gly-proline-containing peptides (PGP and GPGPGP) degradation by aggressive factors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Minimizing Glycylproline degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing glycylproline degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
This compound, a dipeptide composed of glycine (B1666218) and proline, is susceptible to degradation primarily through two mechanisms:
-
Enzymatic Degradation: The peptide bond in this compound can be cleaved by peptidases present in biological samples. The most notable enzyme is prolidase, which specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline. Other less specific proteases and peptidases in plasma and tissues can also contribute to its degradation.
-
Chemical Degradation: Non-enzymatic degradation can occur under certain conditions, although it is generally less rapid than enzymatic degradation. Factors influencing chemical stability include:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the peptide bond.
-
Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation.
-
Q2: How can I prevent enzymatic degradation of this compound during sample collection and handling?
The most effective way to prevent enzymatic degradation is to inhibit the activity of peptidases as soon as the sample is collected. This can be achieved through a combination of strategies:
-
Use of Protease Inhibitor Cocktails: Immediately after sample collection (e.g., blood draw), add a broad-spectrum protease inhibitor cocktail.[1][2] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases.[2]
-
Specific Inhibitors: For targeted inhibition, consider using inhibitors of dipeptidyl peptidase-IV (DPP-IV) and other peptidases, which are available in specialized blood collection tubes (e.g., BD™ P800 tubes).[2][3][4][5]
-
Low Temperature: Perform all sample processing steps at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic activity.[6]
-
Prompt Processing: Process samples as quickly as possible after collection to minimize the time for enzymatic degradation to occur. For plasma, it is recommended to centrifuge the blood within four hours of collection.
Q3: What is the optimal pH for storing samples to ensure this compound stability?
The pH of biological samples can change during storage and processing, which can affect the stability of pH-labile compounds. Ex vivo plasma, bile, and urine have been shown to increase in pH upon storage.[7] While specific data on the optimal pH for this compound stability is limited, maintaining a near-physiological pH (around 7.4) is generally recommended for plasma samples. For long-term storage or extensive preparation, buffering the sample can help maintain a stable pH. For instance, collecting blood into tubes containing a small volume of phosphate (B84403) buffer can help prevent pH shifts.[7]
Q4: What are the recommended storage temperatures for samples containing this compound?
To minimize both enzymatic and chemical degradation, samples should be stored at low temperatures. The following are general guidelines:
-
Short-term storage (up to 4 hours): 4°C (on ice).
-
Long-term storage: -80°C.
It is crucial to avoid repeated freeze-thaw cycles, as this can lead to the degradation of peptides and other metabolites.[8][9][10][11][12] If multiple analyses are planned, it is best to aliquot the sample into smaller volumes before the initial freezing.
Q5: Can I use serum instead of plasma for this compound analysis?
Peptides are generally more stable in plasma collected with anticoagulants (like EDTA) and protease inhibitors than in serum. The coagulation process that occurs during serum preparation can activate proteases, leading to increased peptide degradation.[13] Therefore, for accurate quantification of this compound, plasma is the preferred sample type.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Enzymatic degradation: Peptidases in the sample may have degraded the this compound. | - Use blood collection tubes containing a protease inhibitor cocktail. - Add protease inhibitors immediately after sample collection. - Keep samples on ice during processing. - Process samples as quickly as possible. |
| Improper sample storage: High temperatures or repeated freeze-thaw cycles. | - Store samples at -80°C for long-term storage. - Aliquot samples to avoid multiple freeze-thaw cycles. | |
| Suboptimal sample type: Use of serum instead of plasma. | - Use plasma collected with an anticoagulant (e.g., EDTA) and protease inhibitors. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between collection and processing, or temperature variations. | - Standardize the sample preparation protocol, ensuring consistent timing and temperature for all samples. |
| Pre-analytical variables: Factors such as diet, exercise, and time of day of sample collection can influence metabolite levels. | - Control for pre-analytical variables as much as possible in the study design.[11][14][15][16][17] | |
| Poor recovery during sample extraction | Inappropriate extraction method: The chosen extraction solvent may not be optimal for the polar dipeptide this compound. | - For polar metabolites like this compound, a protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a common and effective extraction method.[18][19] |
Data on Peptide Stability
Table 1: Stability of Various Peptides in Human Plasma at Room Temperature
| Peptide | Sample Type | Half-life (hours) | Reference |
| GLP-1 | P800 Plasma (with inhibitors) | > 96 | [3][4][5] |
| GIP | P800 Plasma (with inhibitors) | > 96 | [3][4][5] |
| Glucagon | P800 Plasma (with inhibitors) | 45 | [3][4] |
| PGP | Plasma (stored at -80°C) | > 90% stable after 6 freeze-thaw cycles | [20] |
| AcPGP | Plasma (stored at -80°C) | > 90% stable after 6 freeze-thaw cycles | [20] |
Table 2: Effect of Protease Inhibitors on Peptide Stability in Plasma
| Condition | Peptide Recovery/Stability | Key Takeaway | Reference |
| Plasma with Protease Inhibitor Cocktail | Significant preservation of various peptides. | Broad-spectrum protease inhibitors are effective in preventing peptide degradation. | [2][3][4][5] |
| Plasma without Protease Inhibitors | Rapid degradation of susceptible peptides. | Endogenous peptidases are active in unprocessed plasma. | [3][4][5] |
| Use of BD™ P800 tubes | Efficiently inhibits DPP-IV and other peptidases. | Specialized collection tubes can significantly enhance the stability of peptides like GLP-1 and GIP. | [3][4][5] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
This protocol is designed to minimize pre-analytical variability and enzymatic degradation of this compound in plasma samples.
-
Materials:
-
Blood collection tubes containing K2EDTA and a protease inhibitor cocktail (e.g., BD™ P800 tubes or similar).
-
Centrifuge with a swinging-bucket rotor.
-
Pipettes and sterile pipette tips.
-
Cryovials for plasma storage.
-
Ice bath.
-
-
Procedure:
-
Collect whole blood directly into the pre-chilled K2EDTA tubes containing the protease inhibitor cocktail.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitors.
-
Place the tube in an ice bath and transport it to the laboratory for processing as soon as possible, ideally within one hour.
-
Centrifuge the blood sample at 1,300 x g for 15 minutes at 4°C. Ensure the centrifuge brake is off to prevent disruption of the layers.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Aliquot the plasma into pre-labeled cryovials in volumes appropriate for the intended analyses to avoid freeze-thaw cycles.
-
Immediately store the plasma aliquots at -80°C until analysis.
-
Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
This protocol is adapted from a validated method for the similar dipeptide Proline-Glycine-Proline (PGP) and is suitable for the extraction of polar metabolites like this compound.[1][20]
-
Materials:
-
Plasma sample (previously collected and stored at -80°C).
-
Ice-cold methanol.
-
Internal standard solution (if available, a stable isotope-labeled this compound).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
Nitrogen evaporator or centrifugal vacuum concentrator.
-
Reconstitution solution (e.g., 0.1% formic acid in water).
-
-
Procedure:
-
Thaw the plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
If using an internal standard, add the appropriate volume to the plasma.
-
Add 200 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability [mdpi.com]
- 10. ucviden.dk [ucviden.dk]
- 11. ijbls.org [ijbls.org]
- 12. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 17. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Chromatographic Resolution of Glycylproline Isomers
Welcome to the technical support center for the chromatographic analysis of Glycylproline isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve good chromatographic resolution for this compound isomers?
A1: this compound isomers, which include enantiomers (Glycyl-L-proline and Glycyl-D-proline) and potentially diastereomers if modified, are structurally very similar. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard (achiral) HPLC columns impossible without derivatization. Diastereomers, while having different physical properties, can still be challenging to separate if their structural differences are minor, leading to co-elution or poor peak shape.
Q2: What are the primary strategies for separating this compound enantiomers?
A2: There are two main approaches for the enantioselective separation of this compound:
-
Direct Chiral Chromatography: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for amino acids and peptides include those based on macrocyclic glycopeptides (e.g., teicoplanin), polysaccharides, and crown ethers.[1][2]
-
Indirect Chiral Chromatography (Pre-column Derivatization): This method involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.
Q3: Can I use reversed-phase HPLC to separate this compound isomers?
A3: Standard reversed-phase HPLC can be used to separate diastereomers of this compound. However, for enantiomers, you would first need to derivatize them to create diastereomers. For direct separation of enantiomers, a chiral stationary phase is necessary.
Q4: What is the role of the mobile phase in improving the resolution of this compound isomers?
A4: The mobile phase composition is critical for achieving good resolution. Key factors include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) affect the retention and selectivity.
-
pH: The pH of the mobile phase influences the ionization state of the analyte, which can significantly impact its interaction with the stationary phase.
-
Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are often used to improve peak shape and resolution of peptides.[3] The concentration of TFA can be optimized to enhance separation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound isomers.
Problem 1: Co-elution or Poor Resolution of Isomer Peaks
Symptoms:
-
A single, broad peak where two or more isomers are expected.
-
Overlapping peaks with no baseline separation.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For enantiomers, ensure you are using a suitable chiral stationary phase (CSP). For diastereomers on a reversed-phase column, consider a column with a different selectivity (e.g., C18 with a different bonding density or a phenyl-hexyl phase). |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier: Vary the percentage of acetonitrile or methanol (B129727) in the mobile phase. A shallower gradient can often improve resolution. - Optimize pH: Adjust the mobile phase pH to alter the ionization of the this compound isomers, which can affect their interaction with the stationary phase. - Vary TFA Concentration: If using TFA, try different concentrations (e.g., 0.05%, 0.1%, 0.2%) to improve peak shape and selectivity.[3] |
| Inadequate Method Parameters | - Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution. - Decrease the Temperature: For some chiral separations, lower temperatures can enhance enantioselectivity. |
| Derivatization Issues (for indirect methods) | Ensure the derivatization reaction has gone to completion and that the derivatizing agent is not causing interfering peaks. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | - Use an Ion-Pairing Agent: Add TFA or another ion-pairing agent to the mobile phase to mask residual silanol (B1196071) groups on the silica-based stationary phase.[3] - Adjust Mobile Phase pH: Moving the pH away from the pKa of the analyte can reduce ionic interactions. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem 3: Split Peaks
Symptoms:
-
A single analyte peak appears as two or more distinct peaks.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is used for the sample, reduce the injection volume. |
| Column Void or Channeling | This can occur due to physical shock or pressure changes. Try reversing and flushing the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. |
| Co-elution of Very Similar Isomers | This may appear as a split peak. Optimize the mobile phase and other method parameters to improve the separation between the isomers. |
Experimental Protocols
Method 1: Chiral Separation of D- and L-Proline after Derivatization (Model for this compound)
This protocol is based on the separation of D- and L-proline enantiomers after derivatization with NBD-Cl and can serve as a starting point for developing a method for this compound isomers.[4]
Derivatization Procedure:
-
Prepare a stock solution of the this compound isomer mixture.
-
Mix the sample solution with a solution of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in ethanol.[4]
-
Heat the mixture to facilitate the derivatization reaction.[4]
-
After cooling, the derivatized sample is ready for injection.
HPLC Conditions:
| Parameter | Condition |
| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.1% Trifluoroacetic acid in ethanol[4] |
| Flow Rate | 0.6 mL/min[4] |
| Temperature | 40 °C[4] |
| Detection | UV at 464 nm[4] |
| Injection Volume | 10 µL[4] |
Expected Results (based on D/L-Proline): [4]
| Analyte | Retention Time (min) |
| Derivatized D-Proline | 6.72 |
| Derivatized L-Proline | 9.22 |
Method 2: LC-MS/MS Analysis of Proline-Glycine-Proline (PGP) (Model for this compound)
This protocol for the related tripeptide PGP provides a robust starting point for developing an LC-MS/MS method for this compound.[5][6]
Sample Preparation:
-
Prepare stock solutions of this compound standards and internal standards in ultrapure water.[5]
-
Perform a protein precipitation or solid-phase extraction (SPE) for complex samples (e.g., plasma).
| Parameter | Condition |
| Column | Jupiter 4u Proteo (150 x 2.1 mm, 80Å)[5] |
| Mobile Phase A | Water with 0.1% v/v formic acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% v/v formic acid[5] |
| Flow Rate | 0.5 mL/min[5] |
| Temperature | 40 °C[5] |
| Injection Volume | 30 µL[5] |
| MS Detection | Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) |
Gradient Profile: [5]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 3.0 | 90 |
| 3.1 | 90 |
| 3.5 | 5 |
| 5.0 | 5 |
Visual Guides
References
- 1. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio for Glycylproline in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio for Glycylproline analysis in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in complex matrices?
The primary challenges stem from the nature of complex biological samples (e.g., plasma, urine, tissue homogenates). These matrices contain numerous endogenous components like salts, lipids, and proteins that can interfere with the analysis.[1] The main issues are the "matrix effect," which includes ion suppression or enhancement, leading to poor accuracy, sensitivity, and reproducibility.[2][3] this compound, being a small and polar dipeptide, can be particularly susceptible to these effects during analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: What is ion suppression and how does it affect this compound detection?
Ion suppression is a specific type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[2] This competition for ionization reduces the number of this compound ions that reach the detector, resulting in a decreased signal, lower sensitivity, and inaccurate quantification.[4] Phospholipids (B1166683) are a major cause of ion suppression in bioanalysis when using positive ion electrospray mode (+ESI).
Q3: What are the main strategies to improve the signal-to-noise ratio for this compound?
Improving the S/N ratio involves a multi-faceted approach targeting different stages of the analytical workflow:
-
Optimized Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis using techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[4][5]
-
Chromatographic Separation: Improving the separation of this compound from matrix components by optimizing the LC method (e.g., using Hydrophilic Interaction Liquid Chromatography - HILIC) can significantly reduce ion suppression.[6][7][8]
-
Mass Spectrometry Parameter Tuning: Adjusting ion source parameters and considering different ionization techniques, like Atmospheric Pressure Chemical Ionization (APCI) which can be less susceptible to matrix effects than Electrospray Ionization (ESI), can enhance the signal.[3][5][9]
-
Chemical Derivatization: Modifying the this compound molecule to improve its chromatographic retention and ionization efficiency is an advanced technique to boost signal intensity.[10][11][12]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses the common problem of a low or unstable S/N ratio during this compound analysis.
Problem: Low, Unstable, or Non-Reproducible this compound Signal
This issue often points to significant interference from the sample matrix. Follow these steps to diagnose and resolve the problem.
Potential Cause 1: Inadequate Sample Preparation
Matrix components are co-eluting with this compound and suppressing its signal.
-
Solution 1: Evaluate and Enhance Sample Cleanup. The choice of sample preparation technique is critical. While simple "dilute and shoot" or protein precipitation methods are fast, they may not provide sufficient cleanup for complex matrices.[13]
-
Protein Precipitation (PPT): A common first step, but it often leaves significant amounts of phospholipids and other small molecules in the extract.[5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining the analyte while washing away interfering compounds. SPE is often necessary for extensive cleanup of plasma.[5][9]
-
-
Solution 2: Incorporate Phospholipid Removal. Since phospholipids are a primary cause of ion suppression, use specialized phospholipid removal plates or cartridges during sample preparation.[14]
Potential Cause 2: Suboptimal Chromatographic Conditions
This compound is not being adequately separated from interfering matrix components.
-
Solution 1: Switch to an Appropriate Column Chemistry. As a polar dipeptide, this compound is often poorly retained on traditional reversed-phase (e.g., C18) columns.
-
Solution 2: Optimize the Mobile Phase.
-
Adjusting the pH of the mobile phase can alter the retention of this compound and potentially shift it away from interfering peaks.
-
Adding small amounts of additives, such as glycine (B1666218) in some applications, has been shown to enhance the ESI response for certain molecules.[6]
-
Potential Cause 3: Inefficient Mass Spectrometry Ionization
The settings on the mass spectrometer are not optimized for this compound, or the ionization mode is susceptible to the specific matrix.
-
Solution 1: Optimize Ion Source Parameters. Systematically tune parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the signal for this compound.
-
Solution 2: Evaluate Different Ionization Sources. Electrospray Ionization (ESI) is widely used but is known to be more prone to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[3][9] If your instrument allows, test APCI to see if it provides a more stable signal for your sample type.[5]
-
Solution 3: Use an Internal Standard. A stable isotope-labeled (SIL) internal standard for this compound is the gold standard. It co-elutes and experiences the same matrix effects, allowing for accurate correction and improving quantitative reliability.[15]
Visual Workflow and Logic Diagrams
Caption: General workflow for quantitative analysis of this compound.
Caption: Decision tree for troubleshooting low signal-to-noise issues.
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be compared quantitatively. The following table summarizes typical performance metrics for the analysis of small molecules in plasma.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Analyte Recovery | > 90% | 70 - 90% | > 85% |
| Matrix Effect | High (< 50%) | Moderate (< 25%) | Low (< 15%) |
| Cleanup Level | Low | Medium | High |
| Throughput | High | Medium | Medium-Low |
| Recommendation | Good for initial screening; may require further optimization for quantitation. | Better than PPT for removing salts and some lipids. | Recommended for quantitative bioanalysis requiring high accuracy and precision.[5][16] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for using a mixed-mode polymer-based SPE cartridge for the extraction of a polar compound like this compound.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Vortex the sample to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., stable isotope-labeled this compound in water).
-
Add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode SPE plate or cartridge on a vacuum manifold.
-
Add 1 mL of methanol (B129727) and apply vacuum to pull it through.
-
Add 1 mL of water and apply vacuum to pull it through. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other highly polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.
-
-
Elution:
-
Place a clean collection plate or tube inside the vacuum manifold.
-
Elute the this compound from the sorbent using 1 mL of 5% ammonia (B1221849) in methanol.
-
Apply vacuum to collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Example LC-MS/MS Parameters
These parameters are a starting point for method development for this compound analysis.
Table 2: Suggested Starting Parameters for LC-MS/MS Analysis
| Parameter | Setting |
|---|---|
| LC Column | HILIC (e.g., Amide or Silica chemistry), 2.1 x 100 mm, < 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 95% B, decrease to 40% B over 5 minutes, hold, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Q1: 173.1 m/z -> Q3: 70.1 m/z (This is a theoretical transition and must be empirically optimized)[16] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved high-performance liquid chromatography method for quantitation of proline and hydroxyproline in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
- 15. iroatech.com [iroatech.com]
- 16. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycylproline Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of Glycylproline for Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible results.
Troubleshooting Guide: Common Derivatization Issues
This section addresses specific problems you may encounter during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very low peak for derivatized this compound | Incomplete Derivatization: Insufficient reagent, suboptimal reaction time or temperature. | Increase the molar ratio of the derivatization reagent to the analyte (a 2:1 ratio per active hydrogen is a good starting point).[1][2] Optimize reaction time and temperature; for silylation, heating at 60-80°C for 30-60 minutes is common, but for dipeptides, more stringent conditions like 100-150°C for up to 2.5 hours may be needed.[1][2] |
| Presence of Moisture (especially for silylation): Silylation reagents are highly sensitive to water, which will be preferentially derivatized, consuming the reagent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Lyophilize or evaporate the sample to complete dryness before adding the derivatization reagent.[3] | |
| Sample Degradation: this compound may be unstable under harsh derivatization conditions. | For acylation reactions, which can be highly exothermic, consider performing the reaction at a lower temperature to minimize degradation.[4][5] | |
| Multiple peaks for this compound derivative | Formation of Multiple Silylated Derivatives: Incomplete silylation can lead to a mixture of partially and fully derivatized molecules. | Increase the reaction time and/or temperature to drive the reaction to completion. The use of a catalyst, such as Trimethylchlorosilane (TMCS) with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve the derivatization of sterically hindered groups.[1] |
| Diketopiperazine (DKP) Formation: Dipeptides, particularly those containing proline like this compound, are prone to intramolecular cyclization to form a stable diketopiperazine. This is a significant side reaction. | Minimize heating time and temperature during derivatization. Avoid harsh pH conditions. If possible, analyze the sample promptly after derivatization. | |
| Poor peak shape (tailing) | Adsorption in the GC System: Active sites in the injector liner or on the column can interact with the derivatized analyte. | Use a deactivated injector liner. Regularly trim the front end of the GC column. Injecting the silylating reagent itself can sometimes temporarily passivate active sites.[6] |
| Incomplete Derivatization: Residual polar functional groups can lead to tailing. | Re-optimize the derivatization conditions (reagent concentration, time, temperature) to ensure complete reaction. | |
| Irreproducible results | Instability of Derivatives: Silyl (B83357) derivatives, in particular, can be susceptible to hydrolysis if exposed to moisture. | Analyze samples as soon as possible after derivatization. Ensure the final derivatized sample is stored under anhydrous conditions. |
| Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction or the chromatographic analysis. | Use an internal standard that is structurally similar to this compound to compensate for variations. Matrix-matched calibration standards can also improve accuracy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound for GC-MS analysis?
A1: The two most common approaches are silylation and acylation. Silylation replaces active hydrogens on the amine and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[7] Acylation introduces an acyl group, also to enhance volatility and improve chromatographic properties.[8]
Q2: Why am I not seeing my this compound peak after silylation?
A2: The most frequent cause is the presence of moisture in your sample or reagents, which rapidly consumes the silylation reagent.[3] Ensure your sample is completely dry and use anhydrous solvents. Another possibility is incomplete derivatization due to suboptimal reaction conditions (time, temperature, or reagent concentration).
Q3: I see an unexpected peak in my chromatogram when analyzing this compound. What could it be?
A3: A very common pitfall with dipeptides like this compound is the formation of a cyclic dipeptide, known as a diketopiperazine (DKP). This intramolecular cyclization is a significant side reaction that can occur during sample preparation and analysis.
Q4: How can I prevent diketopiperazine (DKP) formation?
A4: DKP formation is often promoted by heat and certain pH conditions. To minimize this, use the mildest effective derivatization conditions (lower temperature and shorter reaction time). Prompt analysis after derivatization is also recommended.
Q5: Should I use silylation or acylation for this compound?
A5: The choice depends on your specific requirements and available resources. The following table summarizes the key considerations for each method:
| Derivatization Method | Advantages | Disadvantages | Common Reagents |
| Silylation | Generally produces single derivatives, reagents are highly reactive. | Highly sensitive to moisture, derivatives can be unstable.[9] | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with TMCS (Trimethylchlorosilane) as a catalyst.[1] |
| Acylation | Derivatives are generally more stable than silyl derivatives. | Can be more aggressive and may lead to side reactions like peptide hydrolysis.[5] By-products may need to be removed before analysis.[8] | TFAA (Trifluoroacetic anhydride), PFPA (Pentafluoropropionic anhydride).[10] |
Q6: Can I use a two-step derivatization protocol?
A6: Yes, a two-step approach is often used, especially for complex samples. For example, methoximation can be performed first to protect carbonyl groups, followed by silylation of hydroxyl and amine groups.[11] For dipeptides, an initial esterification followed by acylation is also a common strategy.[12][13][14]
Experimental Protocols
Below are detailed methodologies for common derivatization procedures that can be adapted for this compound.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is a general procedure for the silylation of compounds with active hydrogens and is suitable for dipeptides.
Materials:
-
This compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane)
-
Anhydrous pyridine (B92270) or acetonitrile (B52724) (optional, as solvent)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen or by lyophilization.
-
Reagent Addition: In a clean, dry GC vial, add the dried this compound sample. If using a solvent, dissolve the sample in a small volume of anhydrous pyridine or acetonitrile. Add the silylating reagent, a common mixture being BSTFA with 1% TMCS. A molar excess of the reagent is recommended. For approximately 1 mg of sample, 100-200 µL of the reagent mixture is typically sufficient.[1]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Note that for dipeptides, more forcing conditions such as 150°C for up to 2.5 hours may be necessary for complete derivatization.[2]
-
Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes a general method for acylation, which can be adapted for this compound.
Materials:
-
This compound sample
-
TFAA (Trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: As with silylation, the sample must be completely dry.
-
Reagent Addition: In a GC vial, dissolve the dried this compound in an appropriate anhydrous solvent. Add the TFAA. The reaction is often carried out in a solvent like pyridine that can also act as a scavenger for the acid byproduct.
-
Reaction: Cap the vial and heat to facilitate the reaction. Typical conditions are 50°C for 15 minutes.[10] However, conditions should be optimized to ensure complete derivatization without causing degradation.
-
Work-up (if necessary): Acidic byproducts from the acylation reaction can damage the GC column. A work-up step, such as a liquid-liquid extraction, may be necessary to remove these byproducts.
-
Analysis: The final organic layer containing the derivatized this compound is injected into the GC-MS.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the derivatization of this compound for GC-MS analysis.
Caption: Troubleshooting workflow for this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fragmentation of Glycylproline
Welcome to the technical support center for tandem mass spectrometry applications. This guide provides troubleshooting advice and frequently asked questions to help you optimize the fragmentation parameters for the dipeptide Glycylproline (Gly-Pro).
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and monoisotopic mass of this compound?
A1: this compound is a dipeptide composed of glycine (B1666218) and proline. Its monoisotopic mass is 172.0848 g/mol , and its chemical formula is C7H12N2O3.
Q2: What are the expected major product ions for this compound in positive ion mode tandem MS?
A2: In positive ion mode, following collision-induced dissociation (CID), the primary fragmentation of peptides occurs at the amide bond. For this compound ([M+H]+, m/z 173.0921), the expected major product ions are the b1-ion and the y1-ion. Due to the "proline effect," cleavage N-terminal to the proline residue is often favored.[1][2]
-
b1-ion: This ion results from the cleavage of the peptide bond, with the charge retained on the N-terminal fragment (Glycine). The expected m/z is 58.0293.
-
y1-ion: This ion corresponds to the C-terminal fragment (Proline) retaining the charge. The expected m/z is 116.0706.
Q3: How does the "proline effect" influence the fragmentation of this compound?
A3: The "proline effect" describes the observation that fragmentation on the N-terminal side of a proline residue is particularly facile.[1] This is due to the unique cyclic structure of proline's side chain, which influences the peptide backbone's conformation and the proton's mobility. For this compound, this effect typically leads to a prominent y1-ion peak in the MS/MS spectrum.
Q4: What is a typical starting point for collision energy (CE) optimization for a dipeptide like this compound?
A4: A good starting point for collision energy optimization is to use a normalized collision energy (NCE) in the range of 15-35%. The optimal CE is dependent on the instrument type and the charge state of the precursor ion.[3] For dipeptides, which are small molecules, the optimal CE is generally lower than for larger peptides. It has been observed that b-ions tend to require lower collision energies for optimal fragmentation compared to y-ions.[4][5]
Q5: What are common adducts observed with peptides like this compound, and how do they affect fragmentation?
A5: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+).[6][7] For this compound, these would appear at m/z 195.0740 and m/z 211.0479, respectively. These adducts are often more stable than the protonated molecule and may fragment poorly, or the primary fragmentation pathway might be the neutral loss of the adduct itself, which does not provide structural information.[8] To minimize adduct formation, ensure high-purity solvents and glassware, and consider adding a small amount of a volatile acid like formic acid to the mobile phase to favor protonation.[6][8]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or very low precursor ion ([M+H]+) intensity. | 1. Incorrect mass spectrometer settings (e.g., mass range, polarity).2. Poor ionization efficiency.3. Sample degradation or low concentration. | 1. Verify MS1 settings are correct for m/z 173.09 in positive ion mode.2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Add a small amount of formic acid (0.1%) to the sample to improve protonation.3. Prepare a fresh, more concentrated sample. |
| Poor or no fragmentation of the precursor ion. | 1. Collision energy is too low.2. The precursor ion selected is a stable adduct (e.g., [M+Na]+).3. The collision cell pressure is too low. | 1. Gradually increase the collision energy. Perform a CE ramp experiment to find the optimal value.2. Check the MS1 spectrum for adducts. If present, optimize sample preparation and chromatography to minimize them. If adducts are unavoidable, try selecting the protonated precursor for fragmentation.3. Ensure the collision gas (e.g., argon, nitrogen) pressure is within the manufacturer's recommended range. |
| Only one major product ion is observed (e.g., only the y1-ion). | 1. This can be a result of the "proline effect" strongly favoring one fragmentation pathway.2. The collision energy may be optimal for one fragment but not the other. | 1. This is not necessarily a problem, as a single, intense fragment can be sufficient for quantification (e.g., in MRM).2. If both ions are required, perform a detailed collision energy optimization for each transition individually.[4][5] A compromise CE may be needed, or two separate transitions with different CEs can be monitored. |
| Unexpected fragment ions are present in the spectrum. | 1. In-source fragmentation.2. Presence of impurities or co-eluting compounds.3. Formation of internal fragment ions or complex rearrangements. | 1. Reduce the cone voltage or other source lens potentials to minimize fragmentation before the collision cell.2. Check the purity of the standard. Improve chromatographic separation to isolate the analyte.3. While less common for a simple dipeptide, complex fragmentation can occur at high collision energies.[9] Focus on the expected b- and y-ions for initial optimization. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy (CE) for generating the b1 and y1 product ions from the [M+H]+ precursor of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.
-
Instrumentation Setup (Direct Infusion):
-
Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to positive ion mode.
-
Acquire MS1 spectra to confirm the presence of the precursor ion at m/z 173.1.
-
-
Tandem MS Setup:
-
Select the precursor ion m/z 173.1 with an isolation window of approximately 1 Da.
-
Set up a product ion scan from m/z 50 to 180.
-
-
Collision Energy Ramp:
-
Perform a series of experiments where the collision energy is ramped. For example, acquire spectra at normalized collision energy (NCE) values from 5 to 40 in steps of 2-3.
-
Alternatively, use the instrument software's automated CE optimization feature if available.
-
-
Data Analysis:
-
For each CE value, record the intensity of the precursor ion (m/z 173.1), the b1-ion (m/z 58.0), and the y1-ion (m/z 116.1).
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal CE for each product ion is the value that yields the highest intensity.
-
Data Presentation:
The results of the collision energy optimization can be summarized in the following table. The values provided are representative and should be determined experimentally on your specific instrument.
| Precursor Ion (m/z) | Product Ion | Expected (m/z) | Optimized CE (Representative) |
| 173.1 | b1 | 58.0 | 22 |
| 173.1 | y1 | 116.1 | 18 |
Visualizations
Caption: Fragmentation pathway of protonated this compound in tandem MS.
Caption: Workflow for optimizing collision energy for this compound.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for Glycylproline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the detection of Glycylproline against a standard, established method. The objective is to present a clear and data-driven evaluation of the performance of each technique, supported by detailed experimental protocols and visual workflows. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most suitable analytical method for their specific research needs.
Introduction to this compound and its Analytical Importance
This compound is a dipeptide that plays a significant role in various biological processes, including collagen metabolism.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This has led to the development of various analytical methods, each with its own advantages and limitations. This guide focuses on the validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with a traditional High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization.
Methodology Comparison
This section outlines the two analytical methods being compared for the detection of this compound.
Method 1: Novel Direct Injection LC-MS/MS Method
This recently developed method utilizes a sensitive and selective isotope dilution LC-multiple reaction monitoring MS technique for the determination of this compound in human plasma.[2][3] This approach aims to provide rapid and direct quantification with minimal sample preparation.
Method 2: Standard HPLC Method with Pre-column Derivatization
This established method relies on the derivatization of this compound with a fluorescent agent, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), prior to chromatographic separation and detection.[4] Derivatization is a common strategy to enhance the detection of molecules that lack a suitable chromophore or fluorophore.[4][5]
Experimental Protocols
Detailed methodologies for both the novel and standard methods are provided below.
Novel Direct Injection LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled this compound).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[6]
-
Column: Phenomenex Lux 5u Cellulose-1 (250 x 4.6 mm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.[6]
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Column Temperature: 40°C.[2]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: API 3200 QTRAP triple quadrupole mass spectrometer or equivalent.[6]
-
Ionization Mode: Positive electrospray ionization (ESI).[2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined during method development.
-
Standard HPLC Method with NBD-F Derivatization Protocol
-
Sample Preparation:
-
Perform protein precipitation on plasma samples as described for the LC-MS/MS method.
-
Evaporate the supernatant to dryness.
-
-
Derivatization:
-
To the dried residue, add 200 µL of a solution containing a borate (B1201080) buffer (pH 8.0).
-
Add 30 µL of 100 mM NBD-F solution in acetonitrile.[4]
-
Incubate the mixture at 60°C for 12 minutes.[4]
-
Stop the reaction by adding 100 µL of 0.1 M HCl.[4]
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: XDB C18 column (150 x 4.6 mm i.d.).[4]
-
Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 7.2):methanol:tetrahydrofuran (900:95:5 v/v/v).[4]
-
Mobile Phase B: Methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
-
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for both analytical methods.
| Parameter | Novel Direct Injection LC-MS/MS Method | Standard HPLC with NBD-F Derivatization |
| Linearity Range | 0.05 - 100 µg/mL | 0.15 - 100.00 µg/mL[4] |
| Limit of Detection (LOD) | 0.01 ng/mL[2][3] | 3.00 mg/kg[4] |
| Limit of Quantification (LOQ) | 0.05 ng/mL[2][3] | Not explicitly stated, but derivatization can achieve low fmol levels[4] |
| Accuracy (% Recovery) | >90%[2][3] | >90%[4] |
| Precision (%RSD) | <10% (Intra- and Inter-day)[6] | <4% (Intra- and Inter-day)[4] |
| Run Time | ~5 minutes[2] | ~10 minutes[4] |
| Sample Preparation Time | ~30 minutes | ~1 hour (including derivatization) |
Visualizations
The following diagrams illustrate the workflows of the described analytical methods.
Caption: Workflow for the Novel Direct Injection LC-MS/MS Method.
Caption: Workflow for the Standard HPLC Method with Derivatization.
Comparison and Conclusion
The novel direct injection LC-MS/MS method offers several advantages over the standard HPLC method with pre-column derivatization for the detection of this compound.
-
Sensitivity and Specificity: The LC-MS/MS method demonstrates a significantly lower limit of detection (0.01 ng/mL) compared to the standard method, allowing for the quantification of this compound at very low concentrations.[2][3] The use of MRM provides high specificity, reducing the likelihood of interference from other matrix components.
-
Speed and Throughput: The shorter run time (~5 minutes) and simpler sample preparation of the LC-MS/MS method contribute to a higher sample throughput, which is advantageous for large-scale studies.[2]
-
Simplicity: The elimination of the derivatization step in the novel method reduces sample handling, potential for error, and overall analysis time.
In contrast, the standard HPLC method with NBD-F derivatization remains a robust and reliable technique, particularly in laboratories where LC-MS/MS instrumentation may not be readily available. The method demonstrates excellent precision and accuracy.[4]
References
- 1. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycylproline and Hydroxyproline as Biomarkers of Collagen Turnover
For Researchers, Scientists, and Drug Development Professionals
Collagen, the most abundant protein in the human body, provides structural integrity to a vast array of tissues. The dynamic process of collagen turnover, involving both synthesis and degradation, is crucial for tissue maintenance, repair, and remodeling. Dysregulation of this process is a hallmark of numerous pathologies, including fibrosis, osteoarthritis, and cancer. Consequently, the accurate measurement of collagen turnover through reliable biomarkers is of paramount importance in both basic research and clinical settings. This guide provides a comprehensive comparison of two key biomarkers of collagen degradation: Glycylproline (Gly-Pro) and Hydroxyproline (B1673980) (Hyp).
Introduction to the Biomarkers
Hydroxyproline (Hyp) is a non-essential amino acid that is a major component of collagen, constituting approximately 13.5% of its total amino acid content.[1] During collagen degradation, peptides containing hydroxyproline are released into the bloodstream and subsequently excreted in the urine. For decades, the measurement of total urinary hydroxyproline has been a cornerstone for assessing collagen turnover.[2] Its abundance in collagen makes it a sensitive marker of overall collagen breakdown.
This compound (Gly-Pro) is a dipeptide that is also a product of collagen degradation. It is specifically cleaved by the enzyme prolidase to release its constituent amino acids, glycine (B1666218) and proline, which can then be recycled for new protein synthesis.[3] Elevated levels of urinary Gly-Pro are a hallmark of prolidase deficiency, a rare genetic disorder.[4][5] However, beyond this specific condition, Gly-Pro is emerging as a more nuanced biomarker that may reflect inefficiencies in the final stages of collagen recycling.
Comparative Analysis
| Feature | This compound (Gly-Pro) | Hydroxyproline (Hyp) |
| Biochemical Origin | Dipeptide product of collagen breakdown, substrate for prolidase.[3] | Amino acid component of collagen released during its degradation.[1] |
| Primary Indication | Primarily indicates impaired collagen recycling (prolidase activity). A specific marker for Prolidase Deficiency.[4][5] | General marker of total collagen degradation from all sources.[2] |
| Specificity | High specificity for disruptions in the final stage of collagen catabolism. | Low specificity for the source of collagen turnover (e.g., bone, skin, liver). |
| Clinical Context | Primarily used in the diagnosis and monitoring of Prolidase Deficiency.[4] Investigational in other conditions with altered collagen metabolism. | Widely used in various conditions, including fibrosis, bone diseases, and wound healing.[1][6] |
| Analytical Methods | HPLC-MS/MS is the preferred method for accurate quantification.[7] | Can be measured by colorimetric assays or HPLC.[8][9] |
| Advantages | May provide more specific insights into the mechanisms of impaired collagen recycling. | Well-established, widely available, and sensitive to overall changes in collagen turnover. |
| Limitations | Less established as a general marker of collagen turnover. Levels can be influenced by prolidase activity, which can vary between individuals. | Can be influenced by dietary intake of gelatin or collagen.[10] Lacks tissue specificity. |
Signaling and Metabolic Pathways
The metabolism of collagen and the generation of these biomarkers are intricately linked. The following diagram illustrates the collagen turnover pathway and the points at which this compound and Hydroxyproline are generated.
Caption: Collagen turnover and biomarker generation.
Experimental Protocols
Quantification of Urinary Hydroxyproline (Colorimetric Assay)
This protocol is based on the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB).
1. Sample Preparation (Acid Hydrolysis):
-
To 100 µL of urine in a pressure-tight vial, add 100 µL of 12 M hydrochloric acid.
-
Seal the vial and hydrolyze at 120°C for 3 hours.
-
After cooling, add 5 mg of activated charcoal, vortex, and centrifuge at 13,000 x g for 2 minutes to remove interfering substances.
-
Transfer 10-50 µL of the supernatant to a 96-well plate.
-
Evaporate the samples to dryness in a 60°C oven or using a centrifugal evaporator.
2. Assay Procedure:
-
Prepare a standard curve using a hydroxyproline standard (0.2-1.0 µ g/well ).
-
Add 100 µL of a Chloramine T/Oxidation Buffer mixture to each well and incubate for 5 minutes at room temperature.
-
Add 100 µL of DMAB reagent (dissolved in perchloric acid/isopropanol) to each well.
-
Incubate for 90 minutes at 60°C.
-
Measure the absorbance at 560 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of hydroxyproline in the samples.
-
Results are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
Caption: Workflow for colorimetric hydroxyproline assay.
Quantification of Urinary this compound (UPLC-MS/MS)
This protocol provides a general workflow for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.[7][11]
1. Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Perform a dilution of the urine sample (e.g., 1:10) with ultrapure water.
-
For absolute quantification, spike the sample with a stable isotope-labeled internal standard of this compound.
2. UPLC Separation:
-
Inject the prepared sample onto a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of, for example, acetonitrile (B52724) and water with formic acid.
3. MS/MS Detection:
-
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).
-
Detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
- Example Transition for Gly-Pro: m/z 173.1 -> 70.1
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the analyte.
-
Normalize the results to urinary creatinine concentration.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Conclusion
Both this compound and Hydroxyproline are valuable biomarkers for assessing collagen turnover, but they offer different insights. Hydroxyproline serves as a robust, albeit non-specific, indicator of total collagen degradation. In contrast, this compound provides a more focused view on the efficiency of the final stages of collagen recycling, with its primary clinical application in the diagnosis of prolidase deficiency.
For researchers and drug development professionals, the choice between these biomarkers will depend on the specific research question. For broad screening of anti-fibrotic drug efficacy, hydroxyproline may be sufficient. However, for studies investigating the mechanisms of collagen metabolism or the impact of therapies on specific enzymatic pathways like prolidase, this compound is a more targeted and informative biomarker. The future of collagen turnover assessment may lie in the parallel measurement of a panel of biomarkers, including both this compound and Hydroxyproline, to gain a more comprehensive understanding of this fundamental biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of fibrosis in hepatitis C patients: assessment using hydroxyproline and oxidative stress biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycylproline vs. Proline-Glycine-Proline (PGP): A Comparative Guide for Inflammation Research
For researchers, scientists, and drug development professionals, understanding the nuanced roles of small peptides in the inflammatory cascade is critical. This guide provides an objective comparison of Glycylproline (GP) and Proline-Glycine-Proline (PGP) in inflammation studies, supported by experimental data and detailed methodologies.
While both this compound (GP) and Proline-Glycine-Proline (PGP) are collagen-derived peptides, their roles in inflammation appear to be strikingly divergent. PGP, along with its acetylated form (N-ac-PGP), is a well-established pro-inflammatory mediator, primarily acting as a potent chemoattractant for neutrophils. In contrast, emerging evidence suggests that this compound may possess immunomodulatory and potentially anti-inflammatory properties. This guide will dissect the available scientific literature to compare their effects on key inflammatory processes, their signaling mechanisms, and the experimental protocols used to elucidate these functions.
At a Glance: Key Differences in Inflammatory Activity
| Feature | This compound (GP) | Proline-Glycine-Proline (PGP) |
| Primary Role in Inflammation | Immunomodulatory / Potentially Anti-inflammatory | Pro-inflammatory |
| Effect on Neutrophil Chemotaxis | Limited direct evidence; some studies suggest it does not induce chemotaxis. | Potent chemoattractant.[1][2][3] |
| Key Receptor | Not definitively identified in inflammation. | CXCR2[1][2][4][5] |
| Impact on Cytokine Profile | May suppress pro-inflammatory cytokines and modulate immune responses.[6][7] | Can induce the release of pro-inflammatory cytokines like IL-8 and MMP-9 from epithelial cells.[2][5] |
| Clinical Relevance | Investigated for roles in immune modulation, such as antibody response in COVID-19.[8] | Implicated in the pathology of chronic inflammatory lung diseases like COPD and cystic fibrosis.[9] |
Pro-Inflammatory Cascade of Proline-Glycine-Proline (PGP)
PGP is a matrikine, a bioactive fragment of the extracellular matrix, that plays a significant role in perpetuating neutrophilic inflammation. It is generated through the breakdown of collagen by matrix metalloproteinases (MMPs) and prolyl endopeptidases, often released by neutrophils themselves at sites of inflammation.[2][5] This creates a positive feedback loop, amplifying the inflammatory response.
PGP-Mediated Neutrophil Chemotaxis
The primary pro-inflammatory function of PGP is its ability to attract neutrophils to the site of injury or infection. N-acetylated PGP (N-ac-PGP) is a more stable and potent form of the peptide.[5] PGP and N-ac-PGP act as agonists for the CXC chemokine receptor 2 (CXCR2), which is highly expressed on neutrophils.[1][2][4][5]
The binding of PGP to CXCR2 initiates a downstream signaling cascade that leads to cytoskeletal rearrangements and directed cell movement.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
A common method to assess neutrophil chemotaxis in response to PGP is the Boyden chamber or Transwell® assay.[10]
Objective: To quantify the migration of neutrophils towards a chemoattractant gradient.
Materials:
-
96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pores)
-
Isolated human or murine neutrophils
-
RPMI 1640 medium with 1% heat-inactivated fetal bovine serum (FBS)
-
PGP or N-ac-PGP
-
Positive control (e.g., IL-8/CXCL8)
-
Negative control (medium alone)
-
Cell viability and counting reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend purified neutrophils in RPMI 1640 with 1% FBS to a concentration of 2 x 10^5 cells/mL.
-
Add different concentrations of PGP, positive control, or negative control to the lower wells of the Boyden chamber.
-
Place the membrane insert over the lower wells.
-
Add the neutrophil suspension to the upper chamber of the insert.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the insert and measure the number of migrated cells in the lower chamber by quantifying ATP levels using a luminescent assay.
-
Calculate the chemotactic index as the fold increase in cell migration in response to the chemoattractant compared to the negative control.
The Immunomodulatory Profile of this compound (GP)
In contrast to the pro-inflammatory nature of PGP, this compound (GP) has been associated with immunomodulatory and potentially anti-inflammatory effects. Direct evidence for its role in classical inflammatory pathways like neutrophil chemotaxis is limited. However, studies on its constituent amino acid, glycine (B1666218), and some recent findings on GP itself point towards a suppressive effect on inflammatory responses.
This compound and Cytokine Regulation
Studies have shown that glycine can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing the anti-inflammatory cytokine IL-10.[7] It is plausible that GP, as a dipeptide containing glycine, may exert similar effects. One study investigating the role of GP in COVID-19 convalescent patients found that higher levels of GP were associated with a faster decline in SARS-CoV-2 specific antibodies, suggesting a modulatory effect on the immune response.[8]
The potential anti-inflammatory effects of GP are thought to be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[6][11]
Experimental Protocol: Cytokine Analysis by ELISA
To investigate the effect of GP on cytokine production, an Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and reliable method.
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants after treatment with GP.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (GP)
-
ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Culture immune cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of GP for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate for an appropriate duration (e.g., 6-24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's protocol. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding the culture supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Summary and Future Directions
The current body of evidence paints a contrasting picture of this compound and Proline-Glycine-Proline in the context of inflammation. PGP is a well-characterized pro-inflammatory molecule that drives neutrophil chemotaxis through CXCR2, contributing to the pathology of chronic inflammatory diseases. In contrast, this compound, largely through the actions of its glycine component, appears to have immunomodulatory and potentially anti-inflammatory properties, possibly by inhibiting key pro-inflammatory signaling pathways like NF-κB.
For researchers in inflammation and drug development, this dichotomy presents both challenges and opportunities. The pro-inflammatory nature of PGP makes it and its receptor, CXCR2, attractive targets for therapeutic intervention in diseases characterized by excessive neutrophil infiltration. Conversely, the potential anti-inflammatory properties of GP warrant further investigation. Direct comparative studies are needed to fully elucidate the effects of GP on neutrophil chemotaxis, cytokine production by various immune cells, and its precise molecular mechanisms of action. Such research could pave the way for novel therapeutic strategies that leverage the opposing roles of these closely related peptides in modulating the inflammatory response.
References
- 1. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-Glycine-Proline Peptides Are Critical in the Development of Smoke-induced Emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 5. Proline-Glycine-Proline Peptides Are Critical in the Development of Smoke-induced Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine regulates the production of pro-inflammatory cytokines in lean and monosodium glutamate-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Frontiers | Glycinergic Signaling in Macrophages and Its Application in Macrophage-Associated Diseases [frontiersin.org]
The Gold Standard in Bioanalysis: A Comparative Guide to the Use of Stable Isotope-Labeled Glycylproline as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly influences data quality. This guide provides an objective comparison of stable isotope-labeled (SIL) Glycylproline with alternative internal standards, supported by experimental data and detailed methodologies, to underscore its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The fundamental principle of using an internal standard (IS) is to add a known amount of a substance chemically and physically similar to the analyte of interest to all samples, calibrators, and quality controls. This allows for the correction of variability throughout the analytical process, from sample extraction to instrument response. While various compounds can be employed as internal standards, stable isotope-labeled versions of the analyte have emerged as the "gold standard," offering the most accurate and reliable quantification.[1][2]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency, thereby effectively normalizing for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. A stable isotope-labeled internal standard, such as this compound-d2 (where two hydrogen atoms are replaced with deuterium), is chemically identical to the native this compound, differing only in mass. This near-perfect analogy ensures it mirrors the behavior of the analyte throughout the analytical workflow.
In contrast, a structural analog is a molecule with a similar but not identical chemical structure. While often more readily available and less expensive, these differences can lead to variations in extraction recovery, chromatographic retention time, and ionization response, potentially compromising data accuracy.[1]
The following table summarizes the expected performance characteristics based on established principles of isotope dilution mass spectrometry and data from comparative studies on similar peptides.
| Performance Parameter | Stable Isotope-Labeled this compound (e.g., this compound-d2) | Structural Analog Internal Standard | Rationale & Key Considerations |
| Accuracy | High (typically within ±15% of nominal values)[3] | Moderate to High (can be biased due to differential matrix effects) | The SIL-IS co-elutes and experiences the same matrix effects as the analyte, leading to more effective normalization. |
| Precision | High (CV ≤ 15%)[3] | Moderate (CV can be higher due to inconsistent tracking of analyte behavior) | Identical physicochemical properties of the SIL-IS ensure more consistent recovery and response relative to the analyte. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | A slight difference in retention time or chemical properties of a structural analog can lead to it being in a different microenvironment within the ion source, resulting in a different degree of ion suppression or enhancement compared to the analyte. |
| Extraction Recovery | Tracks analyte recovery accurately | May differ from analyte recovery | The identical chemical structure of the SIL-IS ensures it behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Chromatographic Co-elution | Nearly identical retention time | May have a different retention time | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible results in bioanalytical assays. The following sections outline a typical workflow for the quantification of this compound in human plasma using a stable isotope-labeled internal standard, based on established methodologies for similar dipeptides.[4]
Sample Preparation: Protein Precipitation & Solid-Phase Extraction
This protocol is designed to efficiently remove proteins and phospholipids (B1166683) from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Sample Aliquoting: To 100 µL of human plasma in a 96-well plate, add 10 µL of the stable isotope-labeled this compound internal standard solution (e.g., 100 ng/mL in water).
-
Protein Precipitation: Add 400 µL of a pre-chilled solvent mixture (e.g., methanol/acetonitrile 60:40, v/v with 1% formic acid) to each well.
-
Vortexing: Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Filtration/Centrifugation: Place the 96-well plate on a positive pressure manifold with a collection plate and apply pressure (e.g., 20-30 psi) to collect the eluate. Alternatively, centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes and collect the supernatant.
-
Evaporation: Dry the collected eluate under a stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the separation and detection of this compound and its stable isotope-labeled internal standard.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for retaining and separating the polar dipeptide.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a higher percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The precursor ion would be the protonated molecule [M+H]+. The product ions would be specific fragments generated by collision-induced dissociation (e.g., the immonium ion of proline).
-
Stable Isotope-Labeled this compound: The precursor ion will have a higher mass-to-charge ratio (m/z) corresponding to the number of isotopes. The product ion may or may not have a mass shift depending on the position of the isotopic label.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
Mandatory Visualizations
To further illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparison Guide for Glycylproline Quantification Across Laboratories
For researchers, scientists, and drug development professionals, the ability to reliably compare bioanalytical data across different laboratories is paramount. This guide provides a comprehensive overview of the critical aspects of inter-laboratory cross-validation for Glycylproline measurements, offering insights into expected performance and detailed experimental protocols to ensure data integrity and consistency.
This compound, a dipeptide metabolite, is an emerging biomarker for various physiological and pathological processes, including collagen metabolism, fibrosis, and certain cancers. As research into its clinical utility expands, the need for standardized and reproducible measurement methods becomes increasingly critical. This guide presents a comparative analysis of hypothetical data from three distinct laboratories to highlight key performance metrics and potential sources of variability.
Performance Comparison of this compound Quantification Assays
The successful cross-validation of a bioanalytical method hinges on several key performance parameters.[1][2] The following table summarizes hypothetical yet realistic performance data for this compound quantification from three different laboratories utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique for such measurements.[3][4]
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Bias) | ||||
| Low QC (3 ng/mL) | 4.5% | -8.2% | 1.8% | Within ±15% |
| Mid QC (50 ng/mL) | 2.1% | -5.5% | 0.5% | Within ±15% |
| High QC (150 ng/mL) | -1.8% | 3.7% | -0.9% | Within ±15% |
| Precision (%CV) | ||||
| Intra-day (n=6) | ≤ 5.8% | ≤ 7.2% | ≤ 4.5% | ≤ 15% |
| Inter-day (n=18) | ≤ 8.1% | ≤ 9.5% | ≤ 6.3% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.5 ng/mL | 0.8 ng/mL | Signal-to-Noise > 10 |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | ≥ 0.99 |
| Matrix Effect (%CV) | 10.2% | 13.5% | 8.8% | ≤ 15% |
| Recovery (%) | 92.5% | 88.1% | 95.3% | Consistent and reproducible |
This data is illustrative and intended to represent typical performance characteristics for a validated bioanalytical assay.
Inter-Laboratory Cross-Validation Workflow
A robust cross-validation study is essential to ensure that data generated by different laboratories are comparable.[4][5] The workflow for such a study typically involves the preparation of standardized quality control (QC) samples at a central facility, which are then distributed to the participating laboratories for analysis.
Inter-laboratory cross-validation workflow.
Experimental Protocols
A detailed and standardized experimental protocol is the foundation of reproducible bioanalytical measurements. The following provides a representative LC-MS/MS methodology for the quantification of this compound in human plasma.
Sample Preparation: Protein Precipitation
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., this compound-¹³C₂,¹⁵N) to each sample, standard, and quality control.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 300 µL of the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.
Logical Framework for Bioanalytical Method Validation
The validation of a bioanalytical method is a systematic process to ensure that the method is suitable for its intended purpose.[2][6] This process involves the evaluation of several key parameters to demonstrate the method's reliability, reproducibility, and accuracy.
Bioanalytical method validation process.
Conclusion
The cross-validation of this compound measurements between different laboratories is a critical step in ensuring the reliability and comparability of data in multi-site studies. By adhering to well-defined and standardized protocols, and by demonstrating acceptable levels of accuracy, precision, and other performance metrics, researchers can have confidence in the integrity of their results. This guide provides a framework for understanding the key considerations in this process and serves as a valuable resource for scientists and drug development professionals working with this important biomarker. The principles of robust bioanalytical method validation and inter-laboratory comparison are essential for advancing our understanding of this compound's role in health and disease.[7][8][9]
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Glycylproline levels in different biological fluids
A comprehensive guide for researchers and drug development professionals on the quantitative landscape of Glycylproline, a key dipeptide in collagen metabolism. This document provides a comparative analysis of its concentrations in various human biological fluids, details of analytical methodologies, and insights into its relevant biochemical pathways.
This compound is a dipeptide composed of glycine (B1666218) and proline, primarily formed during the degradation of collagen, the most abundant protein in the human body. Its levels in biological fluids can serve as a valuable biomarker for monitoring collagen turnover and diagnosing certain metabolic disorders, most notably Prolidase Deficiency. This guide offers a comparative overview of this compound concentrations in blood plasma, urine, cerebrospinal fluid, and saliva, supported by experimental data and detailed analytical protocols.
Quantitative Analysis of this compound in Biological Fluids
The concentration of this compound varies significantly across different biological fluids, reflecting local metabolic activities and systemic clearance mechanisms. The following table summarizes the reported concentrations in healthy individuals and in certain pathological conditions.
| Biological Fluid | Condition | Concentration Range | Units | Citation |
| Blood Plasma | Healthy Adult (Optimal) | 0 - 2.6 | nmol/mL | |
| Prolidase Deficiency | ~30-fold increase vs. controls | - | [1] | |
| Urine | Healthy Elderly Control | < 7 | µmol/mmol creatinine | [2] |
| Elderly with Pressure Sores | > 7 | µmol/mmol creatinine | [2] | |
| Prolidase Deficiency | ~100-fold increase vs. controls | - | [1] | |
| Cerebrospinal Fluid | Healthy Adult | Not established | - | |
| Saliva | Healthy Adult | Not established | - |
Note: Data for cerebrospinal fluid and saliva in healthy individuals are not well-established in the current literature.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for its clinical and research applications. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound in Plasma and Urine by LC-MS/MS
This method is highly sensitive and specific for the detection and quantification of this compound.
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., isotopically labeled this compound) and a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid). Vortex thoroughly and centrifuge to pellet the precipitated proteins. The supernatant is collected for analysis.[3]
-
Urine: Urine samples are typically diluted with a suitable buffer or mobile phase. An internal standard is added prior to direct injection or after a simple filtration step.
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate this compound from other components in the sample.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transition for this compound is m/z 173.1 → 116.1.[1]
-
Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the unknown samples is determined by comparing the peak area ratios of the analyte to the internal standard.
Quantification of this compound in Urine by HPLC
This method is a robust alternative for the quantification of this compound, particularly at higher concentrations.
1. Sample Preparation:
-
Urine samples are centrifuged to remove any particulate matter.
-
The supernatant is collected and can be directly injected or subjected to a pre-column derivatization step to enhance detection.
2. Chromatographic Separation:
-
Column: An ion-exchange or reversed-phase column can be used.
-
Mobile Phase: The composition of the mobile phase depends on the type of column used. For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., ethanol) is common.[2]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is typically used for underivatized dipeptides. If a derivatizing agent is used, the detection wavelength is adjusted accordingly.
3. Quantification:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of this compound.
Signaling Pathways and Logical Relationships
The concentration of this compound in biological fluids is intrinsically linked to the dynamics of collagen metabolism. The following diagrams illustrate the experimental workflow for its analysis and its position within the collagen degradation pathway.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
The metabolic pathway leading to the formation and degradation of this compound is central to understanding its physiological and pathological significance.
References
- 1. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine glycyl-L-proline increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy and precision of Glycylproline quantification in clinical assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the dipeptide Glycylproline (Gly-Pro) is crucial in various clinical research settings, particularly in the study of collagen metabolism and the diagnosis of disorders like prolidase deficiency. This guide provides an objective comparison of the primary analytical methods used for this compound quantification, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound
This compound is a dipeptide composed of glycine (B1666218) and proline. It is a key product of collagen breakdown and is typically cleaved by the enzyme prolidase.[1] Elevated levels of this compound in biological fluids such as plasma and urine can be indicative of increased collagen turnover or degradation, making it a significant biomarker for conditions affecting connective tissues, joint health, and skin elasticity.[2] In rare genetic disorders like prolidase deficiency, the impaired activity of the prolidase enzyme leads to a massive accumulation and excretion of this compound.[1][3]
Methods for this compound Quantification
The two predominant methodologies for the quantification of this compound in clinical assays are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. It is considered the gold standard for the quantification of small molecules like this compound in complex biological matrices.[4]
Advantages of LC-MS/MS:
-
High Specificity: The ability to select for both the parent ion and specific fragment ions of this compound provides exceptional specificity, minimizing the risk of interference from other molecules in the sample.[4]
-
High Sensitivity: LC-MS/MS can detect and quantify very low concentrations of the analyte.[4]
-
Multiplexing Capability: This method allows for the simultaneous quantification of multiple analytes in a single run.
-
Robustness: Once a method is validated, it is generally very reliable and reproducible.
Limitations of LC-MS/MS:
-
High Initial Cost: The instrumentation required for LC-MS/MS is expensive.[4]
-
Complex Method Development: Developing and validating a robust LC-MS/MS assay requires significant expertise.[4]
-
Matrix Effects: The presence of other components in the biological sample can sometimes suppress or enhance the ionization of the target analyte, potentially affecting accuracy. This needs to be carefully addressed during method validation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is the format that would typically be used for a small molecule like this compound.
Advantages of ELISA:
-
High Throughput: The 96-well plate format allows for the analysis of a large number of samples simultaneously.
-
Lower Cost: Compared to LC-MS/MS, the initial investment in equipment and the cost per sample are generally lower.[4]
-
Simpler Workflow: The experimental procedure is typically less complex than LC-MS/MS.[4]
Limitations of ELISA:
-
Antibody Availability and Specificity: The development of a highly specific antibody that recognizes this compound without cross-reacting with other similar dipeptides or the individual amino acids is a critical and challenging step.
-
Potential for Cross-Reactivity: The accuracy of an ELISA is highly dependent on the specificity of the antibody. Cross-reactivity with other molecules can lead to inaccurate results.[4]
-
Indirect Measurement: ELISA relies on an indirect measurement (colorimetric or fluorescent signal) which can be influenced by various factors.
Quantitative Performance Comparison
| Parameter | LC-MS/MS (for PGP)* | ELISA (General Acceptance Criteria) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Dependent on antibody affinity and assay optimization |
| Limit of Detection (LOD) | 0.01 ng/mL | Dependent on antibody affinity and assay optimization |
| Accuracy (% Recovery) | Within ± 20% | 80-120% |
| Precision (% RSD) | < 20% | Intra-assay: < 10%; Inter-assay: < 15% |
*Data for PGP is presented as a proxy for the expected performance of a validated LC-MS/MS method for this compound.[2][5]
Experimental Protocols
LC-MS/MS Method for Dipeptide Quantification (Adapted from a PGP protocol)
This protocol provides a general framework. Specific parameters would need to be optimized for this compound.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound is ideal).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid).
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separating small polar molecules.
-
Mobile Phase A: Water with an additive like 0.1% formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase is used to separate the analyte from other components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular weight of this compound) and then detecting a specific fragment ion after collision-induced dissociation.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined and optimized.
-
General Protocol for a Competitive ELISA for this compound
This is a hypothetical protocol as a specific, validated commercial kit for this compound is not widely documented.
-
Coating: A known amount of this compound is coated onto the wells of a 96-well microplate.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).
-
Competition: The clinical sample (containing an unknown amount of this compound) is mixed with a specific anti-Glycylproline antibody and added to the coated wells. The this compound in the sample will compete with the this compound coated on the plate for binding to the antibody.
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary anti-Glycylproline antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme will convert the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: A standard curve is generated using known concentrations of this compound, and the concentration in the samples is determined by interpolation from this curve.
Signaling Pathways and Workflows
Collagen Metabolism and this compound Formation
The following diagram illustrates the central role of this compound in collagen metabolism. Collagen, a major structural protein, is broken down by proteases into smaller peptides. Prolidase then specifically cleaves dipeptides with a C-terminal proline, such as this compound, releasing glycine and proline for recycling into new collagen or other proteins. In prolidase deficiency, this final step is blocked, leading to the accumulation of this compound.
Caption: Overview of this compound's role in collagen breakdown and prolidase deficiency.
General Experimental Workflow for LC-MS/MS Quantification
The diagram below outlines the typical steps involved in quantifying this compound from a clinical sample using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Glycylproline: Inter-Assay and Intra-Assay Variability
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Glycylproline is critical for a wide range of studies, from biomarker discovery to therapeutic monitoring. The choice of analytical method significantly impacts the reliability and reproducibility of these measurements. This guide provides a detailed comparison of common methods for this compound quantification, with a focus on inter-assay and intra-assay variability to aid in the selection of the most appropriate technique for your research needs.
The precision of an analytical method is paramount. It is typically assessed by determining the intra-assay and inter-assay variability, expressed as the coefficient of variation (CV).[1] Intra-assay variability measures the precision of results within a single analytical run, while inter-assay variability assesses the reproducibility of the assay across different runs, days, or operators.[1] Generally, for immunoassays like ELISA, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[1] For more rigorous techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), even lower CVs are often expected.
Comparison of this compound Measurement Methods
| Method | Principle | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | 2 - 14% | 4.0 - 5.6% | High specificity and sensitivity, capable of multiplexing. | Requires expensive equipment and specialized expertise. |
| ELISA | Immuno-enzymatic detection using specific antibodies. | Typically <10% (General) | Typically <15% (General) | High throughput, relatively simple to perform. | Potential for cross-reactivity, availability of specific antibodies for this compound is limited. |
| Colorimetric | Formation of a colored product upon reaction with the analyte. | Data not available for this compound | Data not available for this compound | Simple, inexpensive, and rapid. | Lower specificity and sensitivity compared to other methods. |
| Enzymatic | Enzymatic reaction specific to the analyte, leading to a detectable signal. | Data not available for this compound | Data not available for this compound | Potentially high specificity. | Development of a specific enzyme for this compound may be required. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound in biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) - General Protocol
While a specific commercial ELISA kit for this compound with detailed validation data was not identified, a general protocol for a competitive ELISA, which would be a suitable format for a small molecule like this compound, is described below. A Glycine (B1666218) ELISA kit, for instance, reports an intra-assay precision of <8% and an inter-assay precision of <10%.[2]
Principle: In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited amount of anti-Glycylproline antibody coated on a microplate. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample.
Procedure:
-
Coating: Coat a 96-well microplate with an anti-Glycylproline antibody.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer.
-
Competition: Add standards and samples to the wells, followed by the addition of a known concentration of enzyme-labeled this compound.
-
Incubation: Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between different assay parameters, the following diagrams are provided.
References
A Head-to-Head Comparison of Derivatization Reagents for the Analysis of Glycylproline
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dipeptides like Glycylproline, the choice of derivatization reagent is a critical step that dictates the sensitivity, reliability, and overall success of the analytical method. This guide provides an objective, data-driven comparison of three commonly employed derivatization reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for Liquid Chromatography-Mass Spectrometry (LC-MS).
The selection of an appropriate derivatization strategy hinges on the analytical platform available, the required sensitivity, and the chemical nature of the analyte. This compound, a dipeptide of glycine (B1666218) and proline, presents a secondary amine in its proline residue, a feature that influences the choice of reagent and the derivatization efficiency. This guide will delve into the experimental protocols, quantitative performance, and stability of derivatives for each of these reagents, offering a comprehensive resource for method development.
Quantitative Performance at a Glance
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for each derivatization reagent. It is important to note that a direct comparative study for this compound using all three reagents is not available in the literature; therefore, the data presented is a synthesis from studies on dipeptides and amino acids.
| Feature | MTBSTFA (GC-MS) | AQC (AccQ•Tag™) (LC-MS) | FMOC-Cl (LC-MS) |
| Limit of Detection (LOD) | In the range of 10-90 ng/mL for amino acids.[1] | As low as 1 fmol/µl for amino acids; LOQ for dipeptides ranges from 0.1 to 2.5 fmol.[2][3] | As low as 1 fmol/µl for amino acids.[3][4] |
| Limit of Quantification (LOQ) | In the range of 80-500 ng/mL for amino acids.[1] | Dipeptides range from 0.1 to 2.5 fmol.[2] | Below 5µM for dipeptides using a similar chloroformate reagent.[5] |
| Reaction Time | 30-60 minutes at elevated temperatures (e.g., 70-100 °C).[6] | ~10 minutes at 55 °C.[7][8] | ~5-40 minutes at room temperature or slightly elevated.[3][9] |
| Derivative Stability | TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives.[10][11] | Derivatives are stable for several days at room temperature.[12] | Derivatives are stable for more than 48 hours.[9] |
| Reaction pH | Typically performed in an aprotic solvent like acetonitrile (B52724) or DMF.[13] | Alkaline pH, typically around 8.8-10.3 using a borate (B1201080) or ammonium (B1175870) acetate (B1210297) buffer.[14] | Alkaline pH, typically around 9-11.4 using a borate buffer.[9][15] |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Workflows and Methodologies
A generalized workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, the derivatization reaction itself, and subsequent chromatographic analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the derivatization of this compound using MTBSTFA, AQC, and FMOC-Cl. These protocols are synthesized from various sources and may require optimization for specific sample matrices and instrument conditions.
MTBSTFA Derivatization for GC-MS Analysis
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylating agent that derivatizes active hydrogens on carboxyl and amino groups, increasing the volatility of the analyte for GC-MS analysis.[11] The resulting tert-butyldimethylsilyl (TBDMS) derivatives are known for their stability.[10]
Protocol:
-
Sample Preparation: An aqueous solution of this compound is placed in a reaction vial and dried completely under a stream of nitrogen or by lyophilization. It is crucial to ensure the sample is free of water, as moisture can interfere with the silylation reaction.[11][16]
-
Derivatization:
-
Sample Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
AQC (AccQ•Tag™) Derivatization for LC-MS Analysis
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), the reagent in the Waters AccQ•Tag™ chemistry kits, reacts with both primary and secondary amines to form highly stable, fluorescent urea (B33335) derivatives. This method is well-suited for LC-MS analysis, providing excellent sensitivity.[2]
Protocol:
-
Reagent Preparation: Reconstitute the AQC reagent according to the manufacturer's instructions, typically by dissolving the reagent powder in acetonitrile.
-
Sample Preparation:
-
To 10 µL of the this compound sample, add 70 µL of borate buffer (pH 8.8).[7]
-
-
Derivatization:
-
Sample Analysis: After cooling, the derivatized sample is ready for injection into the LC-MS system.
FMOC-Cl Derivatization for LC-MS Analysis
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a widely used reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[17] This derivatization enhances the chromatographic retention and detection sensitivity of amino acids and peptides in reversed-phase LC-MS.[3]
Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent.
-
In a reaction vial, combine the sample with a borate buffer to achieve an alkaline pH (typically pH 9-11.4).[9]
-
-
Derivatization:
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile) to the buffered sample. A molar excess of FMOC-Cl is required.
-
Vortex the mixture and allow it to react at room temperature for approximately 5-40 minutes.[3][9]
-
-
Reaction Quenching and Stabilization:
-
The reaction can be stopped by the addition of an acidic solution (e.g., 0.1 M HCl) to stabilize the FMOC derivatives, which are unstable under basic conditions.[15]
-
-
Sample Analysis: The resulting solution can be injected into the LC-MS system for analysis.
Logical Relationships in Derivatization Choice
The decision-making process for selecting an appropriate derivatization reagent can be visualized as a logical flow, considering the available analytical instrumentation and the desired performance characteristics.
Conclusion
The choice of derivatization reagent for this compound analysis is a multifaceted decision. For laboratories equipped with GC-MS, MTBSTFA offers a robust method with stable derivatives, although it requires anhydrous conditions and longer reaction times. For LC-MS applications, both AQC (AccQ•Tag™) and FMOC-Cl provide excellent sensitivity in the femtomole range. AQC is distinguished by the exceptional stability of its derivatives and a well-established kit-based protocol, making it ideal for high-throughput and routine analyses. FMOC-Cl offers a rapid derivatization at room temperature and is a cost-effective alternative.
Ultimately, the optimal choice will depend on the specific requirements of the study, including the available instrumentation, desired sensitivity and throughput, and the complexity of the sample matrix. Researchers are encouraged to perform initial validation experiments to determine the most suitable reagent and protocol for their specific application.
References
- 1. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. lcms.cz [lcms.cz]
- 13. hou.usra.edu [hou.usra.edu]
- 14. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ikm.org.my [ikm.org.my]
- 16. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Evaluating the Specificity of Antibodies for Glycylproline Immunoassay: A Comparative Guide
For researchers in drug development and life sciences, the accurate detection and quantification of small molecules like the dipeptide glycylproline (Gly-Pro) are critical. Immunoassays offer a sensitive and high-throughput method for this purpose, but their reliability hinges on the specificity of the antibody used. This guide provides a framework for evaluating and comparing the specificity of anti-glycylproline antibodies, presenting key experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.
The Critical Role of Antibody Specificity
Comparative Analysis of Antibody Specificity
To illustrate the comparative evaluation process, this section presents hypothetical data for three different anti-glycylproline antibodies (Ab-GP-01, Ab-GP-02, and Ab-GP-03). The specificity of these antibodies was assessed against a panel of potentially cross-reactive molecules using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Cross-Reactivity Profile
The following table summarizes the cross-reactivity of the three hypothetical antibodies. The data is presented as the percentage of signal inhibition relative to the binding to the target this compound peptide. A lower percentage indicates higher specificity.
| Peptide Sequence | Ab-GP-01 (% Reactivity) | Ab-GP-02 (% Reactivity) | Ab-GP-03 (% Reactivity) |
| This compound (Target) | 100.0 | 100.0 | 100.0 |
| Prolyl-glycine | 35.2 | 4.8 | 55.9 |
| Glycyl-alanine | 12.5 | 1.9 | 28.7 |
| Glycine | 2.1 | < 0.5 | 8.3 |
| Proline | 3.8 | < 0.5 | 10.1 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent the performance of any specific commercially available antibody.
Based on this hypothetical data, Ab-GP-02 demonstrates the highest specificity for this compound, with minimal cross-reactivity against closely related dipeptides and constituent amino acids.
Methodology for Determining Antibody Specificity
The primary method for assessing the specificity of an anti-glycylproline antibody is a competitive immunoassay. This assay measures the ability of related compounds to compete with this compound for binding to the antibody.
Principle of Competitive Immunoassay
In a competitive ELISA for detecting this compound, a known amount of labeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: Competitive ELISA for Specificity Testing
This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of an anti-glycylproline antibody.[1][2][3][4]
Materials:
-
High-binding 96-well microplate
-
Anti-glycylproline antibody
-
This compound standard
-
Potentially cross-reactive compounds (e.g., prolyl-glycine, glycyl-alanine, glycine, proline)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer.[1]
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds. Add these solutions to the wells, followed by the addition of the anti-glycylproline antibody. Incubate for 1-2 hours at room temperature.[2][5]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[1]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.[3]
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (Concentration of Gly-Pro at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Alternative Methods for Specificity and Quantification
While competitive ELISA is a robust method for assessing antibody specificity, other techniques can provide complementary information or serve as alternative quantification methods.
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for detailed kinetic analysis of antibody-antigen interactions. It can provide quantitative data on association and dissociation rates, offering a more in-depth understanding of binding affinity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the direct quantification of this compound in complex samples, LC-MS/MS is a highly specific and sensitive alternative to immunoassays.[6] This method does not rely on antibodies and can be considered a gold standard for small molecule quantification.
By following the protocols and comparative framework outlined in this guide, researchers can confidently evaluate the specificity of anti-glycylproline antibodies and select the optimal reagent for their immunoassay needs, ensuring the generation of accurate and reproducible data.
References
- 1. pnas.org [pnas.org]
- 2. Plasma metabolome and cytokine profile reveal this compound modulating antibody fading in convalescent COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.kr [promega.kr]
- 4. A novel method for rapid glycan profiling of therapeutic monoclonal antibodies | FDA [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. affinitybiologicals.com [affinitybiologicals.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glycylproline
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe and compliant disposal of glycylproline, ensuring you can continue your vital work with confidence.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to the following personal protective equipment (PPE) and handling guidelines.
Personal Protective Equipment (PPE):
A comprehensive approach to safety minimizes risk. When handling this compound, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust. |
| Skin Protection | Impervious clothing and chemical-resistant gloves.[1][2] | Prevents skin contact and irritation.[2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if dust is generated.[1][2] | Avoids inhalation of irritating dust particles.[2] |
Handling and Storage:
Proper handling and storage are the first steps in a safe disposal workflow.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3][4]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2][3][4]
-
Hygiene: Wash hands thoroughly after handling the compound.[2][5] Do not eat, drink, or smoke in areas where chemicals are handled.[5]
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all national and local regulations. The following steps provide a general guideline for proper disposal.
-
Waste Identification and Collection:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]
-
Collect any contaminated materials, such as pipette tips, gloves, and weighing papers, in the same designated waste container.
-
-
Accidental Spill Cleanup:
-
Container Management:
-
Ensure the waste container is kept tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Treat empty or uncleaned containers with the same precautions as the product itself.[2]
-
-
Final Disposal:
-
This compound waste should not be disposed of down the sewer system.[1]
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's EHS office or a certified hazardous waste disposal vendor to arrange for pickup and proper disposal of the waste container.[2][5]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Glycylproline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Glycylproline, a dipeptide composed of glycine (B1666218) and proline.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required for operations with a high risk of splashing. | This compound is classified as causing serious eye irritation.[2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and impervious clothing to prevent skin exposure.[1] | To prevent direct contact with the skin. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust formation is likely or if exposure limits are exceeded, use a full-face respirator with a particulate filter.[1] | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to use will minimize contamination risks and ensure the compound's stability.
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: A step-by-step plan for the disposal of this compound waste.
Important Considerations:
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and consult a doctor.[1][2] For skin contact, wash off with soap and plenty of water.[2] If inhaled, move the person into fresh air.[2] If swallowed, rinse mouth with water and do not induce vomiting.[2]
-
Occupational Exposure Limits: No specific occupational exposure limit values for this compound have been established.[2] Therefore, it is essential to handle it with care, minimizing dust generation and ensuring adequate ventilation.
-
Spills: In the event of a spill, avoid dust formation. Sweep up the spilled solid and place it in a suitable container for disposal. Ensure the area is well-ventilated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
